molecular formula C6 B14706539 1,3,5-Cyclohexatriyne CAS No. 21894-87-1

1,3,5-Cyclohexatriyne

Cat. No.: B14706539
CAS No.: 21894-87-1
M. Wt: 72.06 g/mol
InChI Key: PXCDDPIOUAJVRE-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexatriyne is a useful research compound. Its molecular formula is C6 and its molecular weight is 72.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21894-87-1

Molecular Formula

C6

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C6/c1-2-4-6-5-3-1

InChI Key

PXCDDPIOUAJVRE-UHFFFAOYSA-N

Canonical SMILES

C=1=C=C=C=C=C1

Origin of Product

United States

Foundational & Exploratory

The Hypothetical Case of 1,3,5-Cyclohexatriene: A Cornerstone in the Theory of Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The concept of aromaticity, a cornerstone of organic chemistry, describes the exceptional thermodynamic stability and unique chemical reactivity of certain cyclic, planar molecules with delocalized π-electron systems.[1][2] This principle is fundamental in fields ranging from materials science to drug design, where aromatic moieties are ubiquitous.[2] The historical journey to understanding this phenomenon is inextricably linked to the study of benzene (B151609) (C₆H₆) and its theoretical, non-aromatic counterpart, the hypothetical molecule cyclohexa-1,3,5-triene. This guide explores the pivotal role of this hypothetical structure in the development of aromaticity theory, serving as the essential reference point against which the special properties of benzene were first quantified and understood.

It is crucial to distinguish the historical concept of cyclohexa-1,3,5-triene (the Kekulé structure with alternating single and double bonds) from the similarly named but structurally distinct 1,3,5-cyclohexatriyne (benzotriyne, C₆), a highly unstable molecule composed of a six-membered carbon ring with three triple bonds.[3] The historical and theoretical foundation of aromaticity is built upon the comparison with the former.

The Benzene Puzzle and the Kekulé Hypothesis

In 1865, August Kekulé proposed a cyclic, hexagonal structure for benzene featuring alternating single and double carbon-carbon bonds.[1][4][5] This model, which we now identify as cyclohexa-1,3,5-triene, was a monumental step forward, accounting for benzene's molecular formula and the existence of a single monosubstituted isomer. However, this structure implied properties that were soon contradicted by experimental evidence:

  • Reactivity: As a polyene, cyclohexa-1,3,5-triene would be expected to undergo rapid electrophilic addition reactions, similar to other alkenes. Yet, benzene is surprisingly unreactive toward addition reactions, favoring substitution reactions that preserve the integrity of the ring.[5][6]

  • Bond Lengths: The Kekulé structure predicts two distinct carbon-carbon bond lengths: a shorter C=C double bond and a longer C-C single bond. However, X-ray crystallographic studies, pioneered by Kathleen Lonsdale, revealed that all six C-C bonds in benzene are of identical, intermediate length (approximately 1.39 Å).[4][6]

  • Thermodynamic Stability: The most compelling evidence against the simple triene structure came from thermochemical data. Benzene is significantly more stable than the hypothetical cyclohexa-1,3,5-triene.[7][8]

This discrepancy between the properties predicted by the Kekulé structure and the observed reality of benzene was a central puzzle in chemistry for decades.[5]

Quantifying Aromatic Stability: The Role of a Hypothetical Reference

The concept of cyclohexa-1,3,5-triene evolved from a proposed structure for benzene into a crucial theoretical tool: a hypothetical reference molecule used to quantify the energetic advantage of aromaticity. This stabilization energy is known as resonance energy or delocalization energy .[7][9]

The most direct method for estimating this energy is by comparing the experimental enthalpy of hydrogenation of benzene with the theoretical value expected for cyclohexa-1,3,5-triene.

  • The hydrogenation of cyclohexene (B86901) (one C=C bond) to cyclohexane (B81311) releases approximately -120 kJ/mol.[7]

  • Therefore, the hydrogenation of the hypothetical cyclohexa-1,3,5-triene (three C=C bonds) would be expected to release approximately 3 x (-120 kJ/mol) = -360 kJ/mol .[7][8]

  • Experimentally, the hydrogenation of benzene to cyclohexane releases only -208 kJ/mol .[7][10]

The difference, approximately 152 kJ/mol (or ~36 kcal/mol), represents the resonance energy of benzene.[10][11] This is the extra stability benzene possesses due to the delocalization of its π-electrons, a feature absent in the localized cyclohexa-1,3,5-triene model.[7][8]

Computational Chemistry and the Nature of Cyclohexa-1,3,5-triene

While cyclohexa-1,3,5-triene does not exist as a stable molecule, modern computational methods, particularly Ab Initio Valence Bond (VB) theory, allow for its properties to be calculated.[9] These studies treat benzene as a resonance hybrid of two Kekulé structures (D₆h symmetry) and can model the hypothetical single Kekulé structure with alternating bond lengths (D₃h symmetry).[9]

Computational studies have confirmed that a geometry with alternating bond lengths (D₃h symmetry) is not the energetic minimum for the C₆H₆ molecule; the delocalized, hexagonal structure (D₆h symmetry) is more stable.[9] These calculations provide a theoretical basis for the resonance energy and allow for a more nuanced understanding of the contributions of electron delocalization to benzene's stability.[9][12]

Data Presentation

Table 1: Comparison of Benzene and Hypothetical Cyclohexa-1,3,5-triene

PropertyBenzene (Experimental/Calculated)Hypothetical Cyclohexa-1,3,5-triene (Theoretical)
Symmetry D₆h (Perfect Hexagon)D₃h (Alternating Bond Lengths)
C-C Bond Length Uniform, 1.39 ÅTwo distinct lengths, e.g., ~1.37 Å and ~1.46 Å[9]
Enthalpy of Hydrogenation -208 kJ/mol[7][10]-360 kJ/mol (projected)[7][8]
Reactivity Favors SubstitutionExpected to favor Addition

Table 2: Selected Calculated Resonance Energies of Benzene

The calculated resonance energy can vary depending on the theoretical model and definition used. Valence Bond theory provides a framework to calculate this value as the energy difference between a multi-structure (delocalized) and single-structure (localized) description.

Computational Method/DefinitionCalculated Resonance Energy (kcal/mol)Reference
Theoretical Resonance Energy (Dewar) -12.05[9][12]
Pauling Definition (local orbitals) -25.37[9][12]
Pauling Definition (delocal orbitals) -19.82[9][12]
Pauling Definition (breathing orbitals) -44.13[9][12]
Adiabatic Resonance Energy ~62-63[12]

Note: The differences in these values highlight that resonance energy is a theoretical concept, and its magnitude depends on the specific reference state and computational approach chosen.

Experimental Protocols

As cyclohexa-1,3,5-triene is a theoretical construct, no protocol for its synthesis exists. The key experimental procedure that established its hypothetical nature and quantified the stability of benzene is the measurement of the enthalpy of hydrogenation.

Protocol: Calorimetric Measurement of Benzene's Enthalpy of Hydrogenation

  • Objective: To experimentally determine the heat released upon the complete hydrogenation of benzene to cyclohexane and compare it to the theoretical value for cyclohexa-1,3,5-triene.

  • Apparatus: A high-pressure reaction calorimeter equipped with a hydrogen gas inlet, a catalyst injection port, a stirring mechanism, and a precise temperature monitoring system.

  • Materials:

    • High-purity benzene

    • High-purity cyclohexene (for calibration/comparison)

    • High-purity cyclohexane (as product reference)

    • Hydrogen gas (high pressure)

    • Hydrogenation catalyst (e.g., Platinum(IV) oxide, Raney Nickel)

    • Anhydrous solvent (e.g., acetic acid or ethanol)

  • Procedure:

    • Calibration: The calorimeter is calibrated using a substance with a known enthalpy of hydrogenation, typically cyclohexene. A precise amount of cyclohexene is dissolved in the solvent within the calorimeter. The system is pressurized with hydrogen and allowed to reach thermal equilibrium.

    • A slurry of the catalyst is injected, initiating the hydrogenation reaction (Cyclohexene + H₂ → Cyclohexane). The temperature change (ΔT) of the system is meticulously recorded until the reaction is complete. The heat capacity of the calorimeter is calculated from this data.

    • Benzene Hydrogenation: The procedure is repeated with a precise molar equivalent of benzene. The catalyst is injected to initiate the reaction (Benzene + 3H₂ → Cyclohexane).

    • The maximum temperature change (ΔT) for the benzene reaction is recorded.

    • Calculation: The enthalpy of hydrogenation (ΔH) for benzene is calculated using the heat capacity of the calorimeter and the observed ΔT.

  • Data Analysis: The experimental ΔH for benzene (-208 kJ/mol) is compared to the ΔH for cyclohexene (-120 kJ/mol). The expected value for the hypothetical cyclohexa-1,3,5-triene is extrapolated as three times the value for cyclohexene (-360 kJ/mol). The difference between the experimental and extrapolated values yields the resonance energy.

Mandatory Visualizations

Aromaticity_Concept cluster_0 Kekulé Hypothesis (1865) cluster_1 Experimental Observation cluster_2 Modern Theory Kekule Cyclohexa-1,3,5-triene (Localized Bonds) Evidence Anomalous Properties: - Low Reactivity - Equal Bond Lengths - High Stability Kekule->Evidence predicts properties that are contradicted by... Resonance Resonance Theory (Pauling, Hückel) Benzene Benzene (Delocalized π-System) Kekule->Benzene Comparison yields Resonance Energy Aromaticity Aromaticity (Enhanced Stability) Evidence->Resonance explained by... Resonance->Benzene describes... Hydrogenation_Workflow cluster_theoretical Theoretical Pathway cluster_experimental Experimental Pathway Cyclohexene Cyclohexene Triene Hypothetical Cyclohexa-1,3,5-triene Cyclohexene->Triene Extrapolate x3 Energy_Triene ΔH = -360 kJ/mol (Projected) Triene->Energy_Triene Product Cyclohexane Triene->Product + 3H₂ Difference Resonance Energy = 152 kJ/mol Energy_Triene->Difference Difference Benzene Benzene Energy_Benzene ΔH = -208 kJ/mol (Measured) Benzene->Energy_Benzene Benzene->Product + 3H₂ Energy_Benzene->Difference

References

The Theoretical Postulation of 1,3,5-Cyclohexatriyne: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical discovery and proposal of 1,3,5-cyclohexatriyne, a fascinating molecular concept within the field of carbon allotropes. Targeted at researchers, scientists, and professionals in drug development, this document outlines the computational chemistry behind the proposed structures, their relative stabilities, and the methodologies employed in their theoretical investigation.

Introduction to Cyclo[1]carbon

This compound, more systematically known as cyclo[1]carbon or C₆, represents a cyclic allotrope of carbon. Theoretical explorations of this molecule have been a subject of considerable interest, primarily focusing on two key isomers: a polyyne structure with alternating single and triple bonds (corresponding to the name this compound or benzotriyne) and a cumulenic form with sequential double bonds (cyclohexahexaene). Computational studies have been pivotal in predicting the geometry, stability, and electronic properties of these highly strained and reactive molecules.

Early theoretical work sought to determine the most stable form of a six-membered carbon ring. While the highly symmetrical hexagonal structure (D₆h symmetry) of cyclohexahexaene might be intuitively appealing, high-level ab initio calculations have consistently shown it not to be a true energy minimum. Instead, it represents a saddle point on the potential energy surface.

Comparative Analysis of C₆ Isomers

Quantum chemical calculations have revealed a nuanced energy landscape for C₆ isomers. The most stable cyclic structure is predicted to be a distorted hexagon with D₃h symmetry, characteristic of the this compound (polyyne) structure. However, many advanced computational models suggest that the global energy minimum for C₆ is, in fact, a linear carbon chain. The cyclic D₃h isomer is found to be very close in energy to the linear form, suggesting both might be experimentally observable under specific conditions.

Quantitative Theoretical Data

The following table summarizes the key quantitative data derived from various high-level ab initio theoretical studies on the primary cyclic isomers of C₆.

PropertyCyclohexahexaene (Cumulene)This compound (Polyyne)Linear C₆ Chain (Triplet)
Point Group Symmetry D₆hD₃hD∞h
Electronic State SingletSinglet (X¹A₁')Triplet (X³Σg⁻)
Relative Energy Saddle PointNear-degenerate with linear isomerGlobal Minimum
Calculated Bond Lengths C=C: ~1.30 Å (uniform)C-C: ~1.38 Å, C≡C: ~1.24 ÅC-C: Alternating lengths

Note: The exact energy differences and bond lengths can vary depending on the level of theory and basis set used in the calculations. The data presented represents a consensus from multiple computational studies.

Theoretical & Experimental Protocols

The theoretical investigation of this compound and its isomers relies on sophisticated computational chemistry methods. These "in computro" experiments are essential for studying molecules that are too unstable or reactive for traditional laboratory synthesis and analysis.

Key Computational Methodologies:
  • Ab Initio Methods: These calculations are based on first principles of quantum mechanics, without the use of empirical data.

    • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for their high accuracy in calculating molecular energies and properties.

    • Multi-Configurational Self-Consistent Field (MCSCF) and Multi-Reference Perturbation Theory (CASPT2/CASSCF): These methods are crucial for molecules with significant electron correlation and for correctly describing electronic ground and excited states, particularly when multiple electronic configurations are close in energy.

  • Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density.

    • Functionals: Hybrid functionals like B3LYP or M06-2X are often employed, which mix Hartree-Fock exchange with DFT exchange-correlation. The choice of functional is critical, as those with a significant amount of Hartree-Fock exchange are necessary to correctly predict the bond length alternation in polyyne-type structures.

    • Basis Sets: A set of mathematical functions used to represent the electronic wavefunctions. Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used to provide a flexible description of the electron distribution.

The general protocol for these theoretical studies involves:

  • Geometry Optimization: Starting with an initial guess for the molecular structure, the computational algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest energy (a stationary point on the potential energy surface).

  • Frequency Calculation: Once a stationary point is found, its nature is determined by calculating the vibrational frequencies. A true energy minimum will have all real (positive) frequencies, while a transition state (saddle point) will have exactly one imaginary frequency.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory on the optimized geometries to obtain more accurate relative energies between different isomers.

Visualizing Theoretical Relationships

The following diagram illustrates the theoretical relationship between the key isomers of cyclo[1]carbon as predicted by computational studies.

C6_Isomers cluster_cyclic Cyclic Isomers cluster_linear Linear Isomer cumulene Cyclohexahexaene (D₆h Symmetry) Saddle Point polyyne This compound (D₃h Symmetry) Local Minimum cumulene->polyyne Distortion linear Linear C₆ Chain (D∞h Symmetry) Global Minimum polyyne->linear Ring Opening (Lower Energy)

Caption: Energy landscape relationship of key C₆ isomers.

References

An In-depth Technical Guide to the Electronic Structure of Hypothetical 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure, stability, and bonding of the hypothetical molecule 1,3,5-cyclohexatriyne, a cyclic allotrope of carbon with the formula C₆. While its existence remains elusive, extensive computational studies have elucidated its key physicochemical properties. This document summarizes theoretical findings, compares them with related reactive intermediates like benzyne, and details the computational methodologies employed in its investigation. The information presented is intended to provide a foundational understanding for researchers in computational chemistry, materials science, and drug development exploring novel carbon-rich structures.

Introduction

This compound, also known as benzotriyne, is an intriguing hypothetical molecule that can be viewed as a triply dehydro-substituted benzene (B151609). Its structure, featuring a six-membered ring with three formal triple bonds, presents a significant departure from the familiar aromaticity of benzene, suggesting a high degree of ring strain and unique electronic properties.[1][2] The study of such highly strained and reactive intermediates is crucial for understanding the limits of chemical bonding and for the design of novel molecular architectures.

Computational chemistry has been the primary tool for investigating the properties of this compound, as its high reactivity has precluded experimental isolation and characterization under normal conditions.[3] Theoretical studies have explored its geometry, stability relative to other C₆ isomers, and its molecular orbital landscape.[4][5][6]

Theoretical and Computational Analysis of Electronic Structure

The electronic structure of this compound has been a subject of debate among theoretical chemists, with different computational methods yielding varying predictions regarding its most stable conformation and electronic ground state.

Geometry and Stability

Early computational studies using Møller-Plesset perturbation theory suggested a distorted hexagonal ring structure with D₃h symmetry as the most stable form of C₆.[5] However, subsequent calculations employing complete active space (CAS) and multireference configuration interaction (MRCI) methods indicated that a linear, cumulene-like structure is significantly more stable than the cyclic form.[4][5] More recent investigations using coupled-cluster [CCSD(T)] and multiconfiguration perturbation theory (CASPT2) have shown that the linear and the monocyclic D₃h structures are very close in energy, suggesting both might be experimentally observable.[6] The hexagonal D₆h structure has been identified as a saddle point geometry.[6]

An experimental attempt to synthesize the C₆ ring on a silver substrate by debromination of hexabromobenzene (B166198) (C₆Br₆) found that the resulting C₆ ring is energetically unstable at room temperature and transforms into a more stable linear polyynic chain.[3]

Molecular Orbital Analysis

The molecular orbitals of this compound are distinct from those of benzene. The presence of three formal triple bonds within a six-membered ring leads to significant angle strain, which would require sp-hybridized carbons to adopt bond angles far from the ideal 180°.[1] This strain profoundly influences the molecular orbital energies and symmetries.

A comparison of the molecular orbitals of benzene (C₆H₆) and the hypothetical cyclic C₆ shows significant differences in both the σ and π orbitals.[7] The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of this compound are of particular interest as they govern its reactivity. The disruption of the aromatic sextet of benzene leads to a highly reactive molecule.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various computational studies on C₆ isomers.

Table 1: Calculated Relative Energies of C₆ Isomers

IsomerSymmetryComputational MethodRelative Energy (kcal/mol)Reference
Linear (Cumulene-like)D∞hMRCI0.0[4]
Monocyclic RingD3hMRCI37.0[4]
Linear (Cumulene-like)D∞hCCSD(T)~0.0[6]
Monocyclic RingD3hCCSD(T)Very close to linear[6]
Monocyclic RingD6hCCSD(T)Saddle point[6]

Table 2: Optimized Bond Lengths for C₆ Isomers

IsomerSymmetryComputational MethodBondBond Length (Å)Reference
Linear (Cumulene-like)D∞hCASSCFC≡C (internal)~1.28[4]
Linear (Cumulene-like)D∞hCASSCFC=C (terminal)~1.31[4]
Monocyclic RingD3hMP4Alternating bonds-[5]

Experimental Protocols and Methodologies

As this compound is a hypothetical molecule, "experimental" protocols primarily refer to the computational methods used to study it and the one reported on-surface synthesis attempt.

Computational Methodologies

A variety of high-level ab initio and density functional theory (DFT) methods have been employed to investigate the electronic structure and properties of C₆ isomers.

  • Multiconfiguration Self-Consistent Field (MCSCF) and Complete Active Space Self-Consistent Field (CASSCF): These methods are used to obtain a qualitatively correct description of the electronic structure of molecules where electron correlation is strong, such as in the case of C₆ where multiple low-lying electronic states are possible. The active space typically includes the π orbitals.[4][5]

  • Multireference Configuration Interaction (MRCI): This method builds upon a CASSCF reference wavefunction to include dynamic electron correlation, providing more accurate energies and properties.[4]

  • Coupled-Cluster with Single, Double, and Perturbative Triple Excitations [CCSD(T)]: This is a high-accuracy single-reference method that is often considered the "gold standard" for computational chemistry. It has been used to calculate the relative energies of the C₆ isomers.[6]

  • Density Functional Theory (DFT): DFT methods have also been applied to study the vibrational frequencies and relative energies of C₆ isomers.[8]

On-Surface Synthesis Attempt

An experimental approach to generate the C₆ ring involved the on-surface debromination of hexabromobenzene (C₆Br₆) on a silver (111) substrate.[3]

  • Precursor Deposition: Hexabromobenzene molecules are deposited onto a clean Ag(111) surface under ultra-high vacuum conditions.

  • Thermal Annealing: The substrate is then heated to induce the stepwise cleavage of the C-Br bonds.

  • Characterization: The resulting surface species are characterized using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (AFM) to identify their structure.[3] This experiment revealed that while C-Br bond cleavage was successful, the resulting C₆ species rearranged to a linear chain rather than remaining as a cyclic structure.[3]

Visualizations

Logical Relationship of C₆ Isomers

C6_Isomers cluster_precursor Precursor cluster_intermediates Hypothetical Intermediates cluster_product Observed Product C6Br6 Hexabromobenzene (C6Br6) Cyclohexatriyne This compound (C6 Ring) C6Br6->Cyclohexatriyne On-surface debromination LinearC6 Linear C6 Chain Cyclohexatriyne->LinearC6 Ring-opening (energetically favorable)

Caption: Relationship between precursor, hypothetical intermediate, and observed product.

Computational Workflow for Electronic Structure Analysis

Computational_Workflow start Define Molecular Geometry (e.g., D3h, D6h, Linear) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy structure energy_calc Single-Point Energy Calculation (High-level method) geom_opt->energy_calc results Analyze Results: - Relative Energies - Bond Lengths/Angles - Vibrational Frequencies - HOMO/LUMO freq_calc->results mo_analysis Molecular Orbital Analysis energy_calc->mo_analysis mo_analysis->results

Caption: A typical computational workflow for analyzing hypothetical molecules.

Conclusion

This compound remains a fascinating hypothetical molecule that pushes the boundaries of our understanding of chemical bonding and stability. While its isolation has not been achieved, computational studies provide a detailed picture of its electronic structure, revealing a complex potential energy surface with multiple low-lying isomers. The energetic proximity of the cyclic and linear forms of C₆ suggests a rich and complex chemistry. Future advances in matrix isolation techniques or on-surface synthesis may one day provide experimental validation of the theoretical predictions outlined in this guide. The continued study of such exotic molecules is essential for the development of new carbon-based materials and for advancing the fundamental principles of chemistry.

References

The Hypothetical Molecule That Defined a Reality: The Role of 1,3,5-Cyclohexatriene in Unraveling Benzene's Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzene's unique structure and properties is a cornerstone of modern organic chemistry. Central to this narrative is the tale of a molecule that, for all practical purposes, does not exist: 1,3,5-cyclohexatriene. Initially proposed as the structure of benzene (B151609), this hypothetical molecule with localized, alternating single and double bonds became the essential theoretical benchmark against which the actual properties of benzene were measured. This guide provides an in-depth technical examination of how the discrepancies between the predicted characteristics of 1,3,5-cyclohexatriene and the experimentally observed properties of benzene led to the revolutionary concepts of electron delocalization and aromaticity, which are fundamental to understanding a vast array of chemical and biological systems.

The Kekulé Hypothesis: A Logical Starting Point

In 1865, August Kekulé proposed the first reasonable structure for benzene (C₆H₆), suggesting a cyclic arrangement of six carbon atoms with alternating single and double bonds.[1][2][3] This structure, systematically named 1,3,5-cyclohexatriene, satisfied the tetravalency of carbon and accounted for the single type of monosubstituted benzene derivative.[3] However, this elegant hypothesis soon encountered significant challenges when confronted with experimental data.

Experimental Evidence vs. The 1,3,5-Cyclohexatriene Model

The Kekulé structure predicted a molecule with distinct properties related to its bond lengths, stability, and chemical reactivity. However, multiple lines of experimental inquiry revealed a starkly different reality for benzene.

Bond Length Analysis: X-Ray Diffraction

The 1,3,5-cyclohexatriene model implies an irregular hexagon with alternating shorter double bonds and longer single bonds.[1][2] X-ray diffraction studies on crystalline benzene, however, provided unequivocal evidence to the contrary. These experiments revealed that benzene is a perfectly regular, planar hexagon with all six carbon-carbon bonds having the exact same length.[1][4] This experimentally determined bond length is intermediate between that of a typical single and double bond, a fact that the localized bonding model of 1,3,5-cyclohexatriene could not explain.[4][5]

Experimental Protocol: X-Ray Diffraction for Bond Length Determination

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystal.

  • Crystal Preparation: A pure sample of benzene is cooled until it crystallizes into a solid with a regular lattice structure.

  • X-ray Beam Irradiation: A monochromatic beam of X-rays is directed at the benzene crystal.

  • Diffraction Pattern Generation: The X-rays are scattered by the electron clouds of the atoms in the crystal. Due to the regular arrangement of molecules, the scattered waves interfere constructively and destructively, producing a specific diffraction pattern of spots of varying intensity.

  • Data Analysis: The angles and intensities of the diffracted beams are measured. Using Bragg's Law and Fourier transform analysis, an electron density map of the molecule is constructed.

  • Structure Elucidation: The positions of the atomic nuclei are located within the electron density map, allowing for the precise measurement of bond lengths and angles within the benzene molecule.[4]

Table 1: Comparison of Carbon-Carbon Bond Lengths

Bond TypeExpected/Observed Length (nm)Source
C-C Single Bond0.154[4][6]
C=C Double Bond0.133 - 0.134[4][6]
C-C in Benzene (Experimental)0.139 - 0.140[1][4][5][6]
C-C in 1,3,5-Cyclohexatriene (Predicted)Alternating 0.154 nm and 0.134 nm[7]
Thermochemical Stability: Enthalpy of Hydrogenation

Perhaps the most compelling quantitative evidence against the 1,3,5-cyclohexatriene structure comes from thermochemical data, specifically the enthalpy of hydrogenation. Hydrogenation is the addition of hydrogen across a double bond, an exothermic process that releases heat.[1][2]

By measuring the heat released when cyclohexene (B86901) (a six-membered ring with one double bond) is hydrogenated to cyclohexane, a baseline value can be established. Logically, if benzene were 1,3,5-cyclohexatriene with three independent double bonds, its total enthalpy of hydrogenation should be approximately three times that of cyclohexene.[1][5][8]

However, experimental measurements show that the hydrogenation of benzene releases significantly less energy than predicted.[1][2][5] This energy difference, known as the resonance energy, represents the extra stability of the benzene molecule compared to its hypothetical localized-bond counterpart.[9] Benzene is more stable and possesses less energy to begin with than 1,3,5-cyclohexatriene would.[10][11]

Experimental Protocol: Catalytic Hydrogenation

  • Reactant Preparation: A known molar quantity of the unsaturated compound (e.g., cyclohexene or benzene) is placed in a reaction vessel with a suitable solvent and a metal catalyst (e.g., Nickel, Platinum, or Palladium).

  • Hydrogen Introduction: The vessel is pressurized with hydrogen gas.

  • Calorimetry: The reaction is carried out within a calorimeter, a device that measures the heat change of a reaction. The temperature increase of the system is carefully monitored.

  • Enthalpy Calculation: The heat evolved (q) is calculated from the temperature change and the heat capacity of the calorimeter. The molar enthalpy of hydrogenation (ΔH) is then determined by dividing the heat evolved by the number of moles of the reactant.

  • Comparison: The experimental ΔH for benzene is compared to the theoretical value predicted for 1,3,5-cyclohexatriene.

Table 2: Enthalpy of Hydrogenation Data (approximate values)

CompoundReactionPredicted ΔH (kJ/mol)Experimental ΔH (kJ/mol)
CyclohexeneC₆H₁₀ + H₂ → C₆H₁₂--120
1,3-CyclohexadieneC₆H₈ + 2H₂ → C₆H₁₂-240-232
1,3,5-CyclohexatrieneC₆H₆ + 3H₂ → C₆H₁₂-360 (3 x -120)-
BenzeneC₆H₆ + 3H₂ → C₆H₁₂--208

The difference between the predicted value for 1,3,5-cyclohexatriene and the experimental value for benzene (360 - 208 = 152 kJ/mol) is the resonance stabilization energy of benzene.[8]

Chemical Reactivity

Alkenes, characterized by localized C=C double bonds, readily undergo electrophilic addition reactions. For example, bromine (Br₂) adds across the double bond of cyclohexene. If benzene were 1,3,5-cyclohexatriene, it would be expected to react similarly. In reality, benzene resists addition reactions and instead undergoes substitution reactions, where a hydrogen atom is replaced by an electrophile.[3][10] This preserves the highly stable delocalized electron system of the ring.

The Modern View: Delocalization and Resonance

The failure of the 1,3,5-cyclohexatriene model led to the development of a more sophisticated understanding of bonding in benzene. The modern description involves the concept of resonance and molecular orbital theory.

  • sp² Hybridization: Each carbon atom in benzene is sp² hybridized, forming three sigma (σ) bonds (two with adjacent carbons and one with a hydrogen).[6]

  • Delocalized π System: Each carbon also has an unhybridized p orbital perpendicular to the plane of the ring. These six p orbitals overlap sideways to form a continuous, delocalized π electron system above and below the plane of the ring.[6]

  • Resonance Hybrid: The six π electrons are not localized between specific carbon atoms but are shared equally among all six, creating a "resonance hybrid" structure.[9][12] This delocalization is the source of benzene's exceptional stability.

The hypothetical 1,3,5-cyclohexatriene, therefore, is not an isomer of benzene but rather a theoretical construct representing one of the contributing resonance structures.[13] It serves as an indispensable reference point to quantify the energetic advantage of electron delocalization in aromatic systems.

Visualizing the Logic and Workflow

The following diagrams illustrate the logical progression from the initial hypothesis to the modern understanding of benzene's structure and the experimental workflow used to gather key evidence.

logical_workflow cluster_hypothesis Hypothesis: Kekulé Structure cluster_prediction Predictions cluster_experiment Experimental Observation cluster_conclusion Conclusion kekule Benzene is 1,3,5-Cyclohexatriene (Alternating C-C and C=C bonds) predict_bonds Irregular Hexagon (Alternating bond lengths) kekule->predict_bonds predict_energy ΔH_hydrog ≈ -360 kJ/mol kekule->predict_energy predict_reactivity Undergoes Addition Reactions kekule->predict_reactivity exp_bonds Regular Hexagon (All C-C bonds equal length) predict_bonds->exp_bonds Contradicted by X-Ray Diffraction exp_energy ΔH_hydrog = -208 kJ/mol predict_energy->exp_energy Contradicted by Calorimetry exp_reactivity Undergoes Substitution Reactions predict_reactivity->exp_reactivity Contradicted by Reactivity Studies conclusion Kekulé Structure is Incorrect. Benzene is exceptionally stable. exp_bonds->conclusion exp_energy->conclusion exp_reactivity->conclusion resonance New Model Required: Electron Delocalization (Resonance) conclusion->resonance

Caption: Logical flow from the 1,3,5-cyclohexatriene hypothesis to the modern understanding of benzene.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure & Measurement cluster_analysis Data Analysis cluster_result Result sample Known moles of Benzene + Solvent + Catalyst calorimeter Reaction in Calorimeter sample->calorimeter initiate Initiate Reaction calorimeter->initiate h2 Pressurize with H₂ gas h2->calorimeter measure_temp Monitor Temperature Change (ΔT) initiate->measure_temp calc_heat Calculate Heat Evolved (q) measure_temp->calc_heat calc_enthalpy Calculate Molar Enthalpy ΔH = q / moles calc_heat->calc_enthalpy compare Compare Experimental ΔH (-208 kJ/mol) with Theoretical ΔH (-360 kJ/mol) calc_enthalpy->compare result Determine Resonance Energy (~152 kJ/mol) compare->result

Caption: Experimental workflow for determining the enthalpy of hydrogenation of benzene.

Conclusion

The concept of 1,3,5-cyclohexatriene, though representing a nonexistent molecule, was paradoxically indispensable to the discovery of benzene's true nature. It provided a necessary, falsifiable hypothesis against which experimental data could be rigorously tested. The consistent and significant deviations of benzene's properties—its uniform bond lengths, unexpected thermochemical stability, and unique reactivity—from those predicted for 1,3,5-cyclohexatriene forced a paradigm shift in chemical bonding theory. This led directly to the understanding of aromaticity and electron delocalization, concepts that are now critical in fields ranging from materials science to the design and synthesis of pharmaceutical agents. The story serves as a powerful illustration of the scientific method, where a simple, incorrect model can be profoundly important in paving the way for a more accurate and revolutionary theory.

References

An In-depth Technical Guide on the Core Fundamental Properties of Non-aromatic 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cyclohexatriyne, also known as benzotriyne, is a fascinating yet highly unstable, non-aromatic isomer of benzene (B151609). Comprising a six-membered carbon ring with three alternating triple bonds, its existence is primarily rooted in theoretical and computational chemistry, with recent advances in on-surface synthesis providing tantalizing glimpses into its tangible reality. This technical guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its electronic structure, geometry, stability, and predicted reactivity. The extreme ring strain imposed by the incorporation of three sp-hybridized carbon atoms into a small ring dominates its characteristics, rendering it a subject of significant academic interest. This document summarizes key computational data, outlines the immense challenges in its synthesis, and explores its theoretical reaction pathways.

Introduction

The study of benzene (C₆H₆) and its isomers is a cornerstone of organic chemistry. While benzene is renowned for its aromatic stability, its structural isomers often exhibit high degrees of ring strain and unique reactivity. Among the C₆ isomers, the fully dehydrogenated C₆ species represent a class of highly reactive molecules. This compound (C₆) is a planar, monocyclic isomer with D₃h symmetry. Unlike the aromatic and exceptionally stable benzene molecule, this compound is predicted to be highly unstable due to the immense angle strain required to accommodate the linear geometry of the alkyne functionalities within a six-membered ring.

Computational studies have been instrumental in elucidating the fundamental properties of this elusive molecule. These theoretical investigations have confirmed that the D₃h symmetric structure of this compound is a true minimum on the potential energy surface of C₆ isomers. This guide will delve into the computationally derived data that defines our current understanding of this non-aromatic molecule.

Electronic Structure and Geometry

The electronic structure of this compound is unique. It is a singlet in its ground state. Despite its non-aromatic character in the traditional Hückel's rule sense for pi-systems, it has been described as being "doubly aromatic". This arises from the presence of two orthogonal π-systems: one in the plane of the ring (σ-type) and one perpendicular to it (π-type), both containing six electrons. However, this electronic stabilization is not sufficient to overcome the massive strain energy.

The geometry of this compound has been optimized using various ab initio and density functional theory (DFT) methods. The molecule possesses a planar, distorted hexagonal structure with D₃h symmetry. This results in two distinct C-C bond lengths and two different internal bond angles.

Table 1: Computed Geometric Parameters of this compound (D₃h)
ParameterC-C Bond Length (Å)C-C-C Bond Angle (°)Computational Method
C≡C1.226-CCSD(T)/TZ2P
C-C1.396-CCSD(T)/TZ2P
∠(C-C≡C)-150.4CCSD(T)/TZ2P
∠(≡C-C-C≡)-89.6CCSD(T)/TZ2P

Note: The bond angles significantly deviate from the ideal 180° for a linear alkyne and 120° for a regular hexagon, highlighting the immense angle strain.

Stability and Energetics

This compound is a high-energy isomer of C₆. Computational studies have consistently shown it to be significantly less stable than the linear cumulenic chain of six carbon atoms. The primary reason for its instability is the substantial ring strain.

Table 2: Relative Energies of C₆ Isomers
IsomerSymmetryRelative Energy (kcal/mol)Computational Method
Linear (Cumulenic)D∞h0.0High-level ab initio
This compound D₃h ~10 High-level ab initio
HexagonalD₆hSaddle PointHigh-level ab initio

The hexagonal D₆h structure is not a stable minimum but rather a transition state for the interconversion of two D₃h minima.

Vibrational Frequencies

The vibrational spectrum of this compound has been predicted through computational methods. The calculated frequencies are crucial for its potential identification in matrix isolation studies or other spectroscopic experiments. The vibrational modes are classified according to the irreducible representations of the D₃h point group.

Table 3: Calculated Vibrational Frequencies of this compound (D₃h)
SymmetryFrequency (cm⁻¹)Description
A₁'2210C≡C symmetric stretch
A₁'880Ring breathing
A₂'630In-plane ring deformation
E'2150C≡C asymmetric stretch
E'1350C-C stretch
E'480In-plane ring deformation
A₂"450Out-of-plane ring deformation
E"220Out-of-plane ring deformation

Note: These are representative values from computational studies and may vary slightly depending on the level of theory and basis set used.

Reactivity and Potential Signaling Pathways

Due to its high degree of unsaturation and immense ring strain, this compound is expected to be exceptionally reactive. Its chemistry would be dominated by reactions that relieve this strain.

Cycloaddition Reactions

The triple bonds in this compound are highly activated towards cycloaddition reactions. It is predicted to readily undergo Diels-Alder and other pericyclic reactions, acting as a potent "super-dienophile" or "super-diene". The high reactivity is driven by the significant release of strain energy in the transition state and the product.

Cycloaddition_Reactivity Cyclohexatriyne This compound (High Strain) Cycloadduct Cycloadduct (Strain Release) Cyclohexatriyne->Cycloadduct [4+2] Cycloaddition Diene Diene (e.g., Furan) Diene->Cycloadduct

Predicted Diels-Alder reactivity of this compound.
Ring Opening

Theoretical calculations suggest that the cyclic structure of this compound can readily undergo ring-opening to form the more stable linear C₆ isomer.[1] This process is energetically favorable and likely proceeds with a relatively low activation barrier, further contributing to the transient nature of the cyclic molecule.[1]

Ring_Opening Cyclic This compound (Metastable) TS Ring-Opening Transition State Cyclic->TS Low Barrier Linear Linear C6 Isomer (More Stable) TS->Linear

Energetic relationship for the ring-opening of this compound.

Experimental Protocols: The Challenge of Synthesis and Characterization

To date, there are no reported methods for the bulk synthesis and isolation of this compound. Its extreme reactivity and instability make it a formidable synthetic target. However, recent advancements in on-surface synthesis have provided a pathway to generate and characterize this molecule on a supportive substrate.

On-Surface Synthesis via Dehalogenation

Principle: This method involves the use of a precursor molecule, such as hexabromobenzene (B166198) (C₆Br₆), which is deposited onto a suitable surface, typically a metal or an insulating layer on a metal. By applying an external stimulus, such as heat or a voltage pulse from a scanning tunneling microscope (STM) tip, the halogen atoms are sequentially removed. This dehalogenation process can lead to the formation of the C₆ ring.

Experimental Workflow:

  • Substrate Preparation: An atomically clean surface (e.g., Ag(111) or Au(111)) is prepared under ultra-high vacuum (UHV) conditions. An insulating layer, such as sodium chloride (NaCl), may be deposited to decouple the precursor and product from the reactive metal surface.

  • Precursor Deposition: Hexabromobenzene (C₆Br₆) is sublimated onto the prepared substrate at low temperatures (e.g., room temperature).

  • Dehalogenation:

    • Thermal Annealing: The substrate is heated to induce thermal debromination. However, this method can also lead to polymerization or ring-opening.[1]

    • Tip-Induced Dehalogenation: An STM tip is positioned over a single C₆Br₆ molecule, and a voltage pulse is applied to selectively cleave the C-Br bonds. This technique offers precise control over the reaction.

  • Characterization: The resulting species on the surface are characterized using high-resolution STM and non-contact atomic force microscopy (nc-AFM) to confirm their structure.

On_Surface_Synthesis cluster_UHV Ultra-High Vacuum (UHV) Chamber C6Br6 Hexabromobenzene (C6Br6) Deposition Deposition C6Br6->Deposition Substrate Ag(111) or Au(111) Substrate Substrate->Deposition Annealing Thermal Annealing Deposition->Annealing STM_Tip STM Tip-Induced Dehalogenation Deposition->STM_Tip C6_Ring This compound (On-Surface) Annealing->C6_Ring STM_Tip->C6_Ring Characterization STM / nc-AFM Characterization C6_Ring->Characterization

Workflow for the on-surface synthesis of this compound.

It is important to note that even with these advanced techniques, the C₆ ring has been observed to be unstable and can transform into a linear C₆ chain, highlighting its transient nature.[1]

Conclusion

This compound remains a molecule of immense theoretical interest. Computational chemistry has provided a detailed picture of its fundamental properties, revealing a highly strained, non-aromatic C₆ isomer with a unique electronic structure. While its fleeting existence has been tentatively captured through sophisticated on-surface synthesis techniques, it remains an elusive target for traditional synthetic chemistry. The continued exploration of such highly unstable molecules pushes the boundaries of our understanding of chemical bonding and reactivity, and may inspire the design of novel strained intermediates for advanced synthetic applications. Further computational studies on its reaction mechanisms and the development of novel synthetic strategies will be crucial in unlocking the full potential of this fascinating molecule.

References

Unveiling the Enigmatic Kekulé Structure of 1,3,5-Cyclohexatriyne: A Theoretical and Computational Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive theoretical exploration into the structure, stability, and computational analysis of the hypothetical molecule, 1,3,5-cyclohexatriyne, has been compiled into an in-depth technical guide. This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering a meticulous examination of a molecule that challenges the fundamental concepts of aromaticity and molecular strain.

This compound, a cyclic allotrope of carbon with the formula C₆, represents a fascinating case study in theoretical chemistry. As the "fully unsaturated" analogue of benzene, it is characterized by a six-membered ring with alternating single and triple bonds. Unlike its well-known counterpart, benzene, which exhibits exceptional stability due to aromaticity, this compound is predicted to be a highly strained and reactive species. Its existence remains in the realm of computational chemistry, as it has not been synthesized in a stable form.

This technical guide navigates the complex theoretical landscape of this compound, often referred to as benzotriyne. It focuses on the molecule's Kekulé structure, a concept central to the understanding of bonding in aromatic compounds. The document synthesizes data from numerous computational studies, presenting predicted molecular geometries, energies, and other properties in a clear and accessible format.

Predicted Molecular Properties and Energetics

Computational studies, employing sophisticated quantum mechanical methods, have provided valuable insights into the theoretical structure and stability of this compound. The molecule is predicted to possess a planar D₃h symmetry, with distinct alternating single and triple carbon-carbon bonds. This contrasts sharply with the D₆h symmetry of benzene, where all carbon-carbon bonds are of equal length.

The immense ring strain, a consequence of forcing the linear geometry of the alkyne units into a small ring, is a defining feature of this molecule. This strain is a primary contributor to its predicted high reactivity and instability.

Table 1: Predicted Geometric Parameters of this compound

ParameterPredicted ValueComputational Method
C≡C Bond Length~1.22 ÅAb initio / DFT
C-C Bond Length~1.45 ÅAb initio / DFT
C-C-C Bond Angle120°Symmetry Constraint

Table 2: Calculated Energetic Properties of this compound

PropertyPredicted Value (kcal/mol)Notes
Strain EnergyHigh (specific values vary with computational method)Significantly higher than other cyclic hydrocarbons
Resonance EnergyPredicted to be negligible or destabilizingLacks the stabilizing aromatic character of benzene

Computational Methodologies: The Virtual Laboratory

In the absence of experimental data, computational chemistry serves as the primary tool for investigating this compound. This guide provides a detailed overview of the theoretical methods employed in its study, offering a virtual "experimental protocol" for researchers.

Ab Initio Valence Bond (VB) Theory

Ab initio Valence Bond theory is a powerful method for describing the electronic structure of molecules in terms of classical valence structures. For this compound, VB calculations are crucial for understanding the nature of the bonding and the extent of electron delocalization, or lack thereof.

Protocol for Ab Initio VB Calculations:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. For this compound, this typically involves constraining the molecule to D₃h symmetry.

  • Wavefunction Construction: The electronic wavefunction is constructed as a linear combination of VB structures, primarily the two equivalent Kekulé structures.

  • Energy Calculation: The energy of the system is calculated, providing insights into its stability and resonance energy. The resonance energy is determined by comparing the energy of the multi-structure wavefunction to that of a single, localized structure.[1][2]

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that calculates the electronic structure of molecules based on the electron density. DFT is instrumental in predicting the geometry, vibrational frequencies, and various energetic properties of molecules like this compound.

Protocol for DFT Calculations:

  • Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set is critical for obtaining accurate results.

  • Geometry Optimization: The molecular geometry is optimized to a minimum on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared spectrum.

  • Property Calculation: Various molecular properties, such as bond lengths, bond angles, and energies, are calculated from the optimized geometry and electronic structure.

Logical Relationships and Isomeric Landscape

The study of this compound is often placed within the broader context of C₆ isomers. Understanding the energetic relationships between these isomers is key to appreciating the unique characteristics of the cyclic triyne structure. Computational studies have shown that a distorted cyclic singlet form of C₆ is one of the most stable isomers.[2]

C6_Isomers Linear C6 Linear C6 This compound (D3h) This compound (D3h) Linear C6->this compound (D3h) Cyclization Other Cyclic Isomers Other Cyclic Isomers This compound (D3h)->Other Cyclic Isomers Isomerization Benzene (for comparison) Benzene (for comparison) This compound (D3h)->Benzene (for comparison) Conceptual Link (not a direct reaction)

Caption: Relationship between C₆ isomers and benzene.

This in-depth guide provides a foundational understanding of the theoretical and computational aspects of this compound. By presenting a consolidated view of the current state of knowledge, it aims to stimulate further research into this and other highly strained and unconventional molecular systems, which could have implications for the design of novel materials and pharmaceuticals.

References

An Introductory Guide to 1,3,5-Cyclohexatriyne: A Theoretical Molecule in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-cyclohexatriyne, a fascinating yet hypothetical molecule that holds a significant place in the theoretical landscape of organic chemistry. While the name might suggest a synthesizable compound for experimental investigation, this compound is primarily a theoretical construct used to explore the fundamental principles of chemical bonding, stability, and aromaticity. This document will elucidate the nature of this molecule, present available computational data, and clarify its relationship with its more commonly discussed conceptual cousin, 1,3,5-cyclohexatriene, in the context of understanding the remarkable stability of benzene (B151609).

The Hypothetical Nature of this compound

This compound, with the molecular formula C₆, is a cyclic allotrope of carbon.[1][2][3] Its structure is envisioned as a six-membered ring composed of alternating single and triple bonds. This molecule is also sometimes referred to as benzotriyne. It is crucial to understand that this compound has not been synthesized and isolated as a stable compound.[4] Its existence is primarily in the realm of computational and theoretical chemistry, where it serves as a model to probe the limits of bonding and molecular strain.

Theoretical studies have investigated various isomers of C₆ to determine their relative stabilities.[5][6] These studies often compare the cyclic this compound structure with other possibilities, such as a linear cumulenic chain (a chain of six carbons with consecutive double bonds) and a monocyclic ring with cumulenic bonding (cyclohexahexaene).[4][5] The consensus from computational analyses is that the linear and cyclic structures are very close in energy, suggesting that even if the cyclic form could be generated, it would be highly unstable and likely to rearrange.[5]

Distinguishing this compound from the Theoretical 1,3,5-Cyclohexatriene

A common point of confusion is the distinction between this compound and 1,3,5-cyclohexatriene. The latter is a hypothetical molecule with alternating single and double bonds, representing a localized bonding scheme for a six-membered ring. This "Kekulé structure" of benzene, if it existed with fixed, non-interacting double bonds, would be 1,3,5-cyclohexatriene.

In reality, benzene does not have alternating single and double bonds. Instead, its pi electrons are delocalized over the entire ring, resulting in a highly stable, aromatic system where all carbon-carbon bonds are of equal length and intermediate between a single and a double bond. 1,3,5-Cyclohexatriene serves as a theoretical reference point to quantify the energetic benefit of this delocalization, a concept known as resonance energy.[7]

The Concept of Resonance Energy

The resonance energy of benzene is a measure of its enhanced stability compared to a hypothetical localized structure.[7] It is calculated as the difference in energy between the actual benzene molecule and the theoretical 1,3,5-cyclohexatriene.[7] This energy difference, which is substantial, accounts for the unique chemical properties of benzene and other aromatic compounds. While various computational methods provide a range of values, the resonance energy of benzene is a cornerstone concept in understanding aromaticity.[7]

Computational Data on this compound and Related C₆ Isomers

As an un-synthesized molecule, all quantitative data for this compound comes from computational studies. These theoretical investigations provide insights into its potential properties.

PropertyValueSource
Molecular FormulaC₆[1][2][3]
Molecular Weight72.06 g/mol [1][2]
IUPAC Namecyclohexahexaene[2]
SynonymsBenzotriyne, 1,3,5-tridehydrobenzene[2]
Relative StabilityClose in energy to linear C₆ isomer[5]

Note: Experimental data for this compound is not available as it is a hypothetical molecule.

Synthetic Efforts Towards Constrained Cyclohexatriene-like Systems

While this compound and the localized 1,3,5-cyclohexatriene remain elusive, organic chemists have successfully synthesized molecules where a benzene ring is forced to adopt a structure with alternating bond lengths, mimicking the localized nature of 1,3,5-cyclohexatriene. This is typically achieved by incorporating the benzene ring into a larger, strained polycyclic framework. These elegant synthetic achievements have provided experimental evidence for the concepts of bond localization and the energetic cost of disrupting the aromaticity of benzene.

Due to the theoretical nature of this compound, there are no established experimental protocols for its use, nor are there any known signaling pathways or applications in drug development.

Conceptual Relationships

The following diagram illustrates the theoretical relationship between the stable benzene molecule and the hypothetical reference compounds used to understand its aromaticity.

Benzene_Concepts Benzene Benzene (C₆H₆) Actual Molecule Delocalized Pi System Aromatic & Stable Cyclohexatriyne This compound (C₆) Hypothetical Molecule Localized Triple Bonds Resonance Resonance Energy Stabilization due to Electron Delocalization Benzene->Resonance Quantified by comparison with Cyclohexatriene 1,3,5-Cyclohexatriene (C₆H₆) Hypothetical Reference Localized Double Bonds Cyclohexatriene->Resonance Theoretical basis for

Conceptual relationship between Benzene and its theoretical counterparts.

Conclusion

This compound is a molecule of theoretical interest that, along with the hypothetical 1,3,5-cyclohexatriene, plays a crucial role in the pedagogical and theoretical framework of organic chemistry. It is not a compound available for experimental use but rather a concept that helps to illuminate the profound stability conferred by aromaticity in molecules like benzene. For researchers, scientists, and drug development professionals, understanding the distinction between these theoretical constructs and real, synthesizable molecules is fundamental to appreciating the principles that govern molecular structure and reactivity.

References

A Technical Guide to Preliminary Computational Studies of C6H6 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the preliminary computational investigation of benzene (B151609) (C6H6) and its isomers. The following sections detail the computational protocols, present key quantitative data for isomer comparison, and visualize the relationships and workflows inherent in these studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in applying computational techniques to the study of hydrocarbon isomers.

Introduction to C6H6 Isomers and Computational Chemistry

Benzene is an aromatic hydrocarbon with the molecular formula C6H6. Beyond its well-known planar structure, a multitude of other structural isomers exist, including Dewar benzene, benzvalene, and prismane. These isomers exhibit a fascinating array of geometries, stabilities, and reactivities, making them compelling subjects for both theoretical and experimental investigation.[1][2] Computational chemistry provides a powerful toolkit for exploring the potential energy surface of C6H6, enabling the prediction of molecular properties and the elucidation of reaction mechanisms that may be difficult or hazardous to study experimentally.[3][4][5][6]

Computational studies of C6H6 isomers are crucial for understanding fundamental chemical principles and for the rational design of novel molecules with specific properties. For instance, the high strain energy of some isomers makes them potential candidates as high-energy-density materials.[7] In the context of drug development, understanding the three-dimensional structure and electronic properties of hydrocarbon frameworks is essential for designing molecules that can interact with biological targets.

Computational Methodologies

A typical computational study of C6H6 isomers involves a series of steps designed to identify stable structures, determine their relative energies, and characterize their electronic and geometric properties. The choice of computational method and basis set is critical to obtaining accurate and reliable results.

Key Experimental and Computational Protocols

The following table outlines the common computational methods and basis sets employed in the study of C6H6 isomers, as cited in the literature.

Parameter Methodology Description Common Basis Sets
Geometry Optimization Ab initio (Hartree-Fock, MP2, CCSD(T)), Density Functional Theory (DFT) (e.g., B3LYP)These methods are used to find the minimum energy structure of a molecule.[3][4][5] DFT methods, particularly B3LYP, offer a good balance of accuracy and computational cost for these systems.[1][2]6-31G, 6-311+G**, cc-pVTZ, def2-TZVP[1][2][3][8]
Energy Calculation Single-point energy calculations at higher levels of theory (e.g., CCSD(T)) on optimized geometries.To obtain more accurate relative energies of the isomers.[3][4][5]Larger basis sets like cc-pVTZ or aug-cc-pVTZ are often used for higher accuracy.[9]
Vibrational Frequency Analysis Performed at the same level of theory as the geometry optimization.To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).[3]6-31G, 6-311+G**[1][2]
Software Packages Gaussian, ORCA, GAMESSThese are widely used quantum chemistry software packages that implement the aforementioned methods.[8][9]N/A

Quantitative Data on C6H6 Isomers

The relative stability of different C6H6 isomers is a key piece of information derived from computational studies. The following tables summarize the relative energies and select geometric parameters for some of the most well-studied C6H6 isomers.

Relative Energies of C6H6 Isomers

The energies are given in kcal/mol relative to benzene, the global minimum.

Isomer Relative Energy (B3LYP/6-31G)Relative Energy (MP2/6-31G)Relative Energy (CCSD(T)/triple-ζ)
Benzene0.00.00.0
Fulvene29.331.528.9
Dewar Benzene71.379.770.8
Benzvalene79.889.279.0
Prismane109.9126.8109.1
Bicyclopropenyl114.7126.3Not Available

Data compiled from multiple computational studies.[2][3]

Selected Geometric Parameters

The following table presents key bond lengths (in Ångströms) for several C6H6 isomers, calculated at the B3LYP/6-31G* level of theory.

Isomer C-C Bond Lengths C-H Bond Lengths
Benzene1.397 (all)1.084 (all)
Dewar Benzene1.528 (bridge), 1.343 (double), 1.579 (side)1.080 - 1.087
Benzvalene1.506-1.545 (bicyclic core), 1.336 (double)1.077 - 1.089
Prismane1.546 (inter-triangle), 1.549 (intra-triangle)1.090 (all)

These values represent a selection of characteristic bond lengths within each molecule.[1]

Visualizing Computational Workflows and Isomer Relationships

Visual diagrams are invaluable for understanding the logical flow of computational studies and the energetic relationships between different isomers. The following diagrams were generated using the Graphviz DOT language.

Computational_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis cluster_output Output start Define Research Question select_isomers Select C6H6 Isomers for Study start->select_isomers choose_methods Choose Computational Methods & Basis Sets select_isomers->choose_methods geom_opt Geometry Optimization choose_methods->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis verify_minima Verify True Minima freq_analysis->verify_minima energy_calc Single-Point Energy Calculation rel_energies Calculate Relative Energies energy_calc->rel_energies verify_minima->energy_calc If minimum analyze_geom Analyze Geometric & Electronic Properties rel_energies->analyze_geom present_data Present Data (Tables, Figures) analyze_geom->present_data conclusion Draw Conclusions present_data->conclusion

A typical workflow for computational studies of C6H6 isomers.

C6H6_Isomer_Energies Relative Energies of C6H6 Isomers (kcal/mol) Benzene Benzene Fulvene Fulvene Dewar_Benzene Dewar Benzene Prismane Prismane Benzvalene Benzvalene Bicyclopropenyl Bicyclopropenyl Energy_Scale 0 30 70 110

Relative energy levels of common C6H6 isomers.

Conclusion

Preliminary computational studies on C6H6 isomers provide invaluable insights into their structure, stability, and potential applications. By employing a combination of ab initio and DFT methods, researchers can systematically explore the complex potential energy surface of this seemingly simple molecular formula. The data and methodologies presented in this guide offer a foundational understanding for scientists and professionals, enabling them to leverage computational chemistry in their own research endeavors, from fundamental chemical explorations to the design of novel therapeutics and materials.

References

The Elusive 1,3,5-Cyclohexatriyne: A Theoretical Reference Point in Carbon Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – In the vast landscape of chemical isomers, 1,3,5-cyclohexatriyne, a C6 isomer of benzene, remains a molecule of significant theoretical interest yet profound experimental elusiveness. This technical guide serves to consolidate the current understanding of this compound, addressing its significance primarily as a theoretical reference molecule for researchers, scientists, and professionals in drug development. Due to a notable scarcity of experimental data, this guide will focus on the available computational properties and its contextual relationship with other C6 isomers.

Introduction: The C6 Isomer Landscape

This compound is a cyclic molecule with a chemical formula of C6, indicating it is an isomer of the foundational aromatic compound, benzene.[1] Unlike benzene, which features a delocalized pi system of alternating single and double bonds, this compound is characterized by a highly strained ring of six carbon atoms connected by alternating single and triple bonds. This structural distinction renders it a subject of considerable theoretical curiosity, particularly in the study of chemical bonding, strain, and aromaticity.

The primary significance of molecules like this compound in a research context lies in their use as reference points to understand the properties of more stable, well-characterized isomers. A classic example is the hypothetical molecule 1,3,5-cyclohexatriene, which is frequently used as a theoretical construct to quantify the resonance stabilization energy of benzene.[2][3] While 1,3,5-cyclohexatriene is a conceptual tool, this compound is a recognized chemical entity, albeit one that has not been extensively characterized experimentally.

Computed Physicochemical Properties

In the absence of experimental data, computational chemistry provides the only available insights into the properties of this compound. The following table summarizes the computed properties available from public chemical databases.

PropertyValueSource
Molecular Formula C6PubChem[1]
Molecular Weight 72.06 g/mol PubChem[1]
CAS Number 21894-87-1Guidechem[4]
IUPAC Name cyclohexahexaenePubChem[1]
InChIKey PXCDDPIOUAJVRE-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1#CC#CC#C1PubChem[1]

Table 1: Computed Properties of this compound

It is critical to note that these are computationally derived values and have not been experimentally verified through spectroscopic or other analytical methods.

The Significance as a Reference Molecule: A Theoretical Perspective

The significance of this compound as a reference molecule is rooted in its extreme electronic and geometric properties. Its highly strained ring and the presence of three triple bonds make it a fascinating subject for theoretical and computational studies. It serves as a benchmark for:

  • Understanding Ring Strain: The deviation of the bond angles from the ideal 180° for sp-hybridized carbons in the triple bonds introduces immense ring strain. Computational studies on such molecules can help refine theoretical models for predicting the stability and reactivity of other strained cyclic systems.

  • Probing the Limits of Chemical Bonding: The existence and properties of this compound challenge our understanding of how carbon atoms can bond in a cyclic structure. It provides a theoretical platform to explore the interplay between sigma and pi bonding in highly unsaturated rings.

  • Comparative Studies with Other C6 Isomers: By comparing the computed properties of this compound with those of benzene, its other isomers like the more studied 1,2,3-cyclohexatriene, and linear polyynes, researchers can gain deeper insights into the factors that govern molecular stability and reactivity.

Below is a diagram illustrating the relationship between several key C6 isomers, highlighting their structural diversity.

A diagram showing the isomeric relationship between Benzene and other C6 molecules.

Experimental Protocols: A Conspicuous Absence

A thorough review of the scientific literature reveals a significant gap in the experimental study of this compound. There are no published, detailed protocols for its synthesis, isolation, or characterization. This suggests that the molecule is likely highly unstable and reactive, making its experimental handling exceedingly challenging.

In contrast, studies on other strained C6 isomers, such as 1,2,3-cyclohexatriene, have involved trapping experiments to infer their transient existence. Such an approach, if applied to this compound, would require a precursor that can be induced to form the target molecule in the presence of a trapping agent. However, no such precursor or experimental workflow has been reported.

Conclusion and Future Outlook

This compound holds a unique position in chemistry as a molecule that is recognized and cataloged but remains almost entirely in the theoretical realm. Its significance as a reference molecule is not in its direct application, but in its ability to push the boundaries of our computational models and deepen our understanding of fundamental chemical principles like bonding and stability.

For researchers, scientists, and drug development professionals, the story of this compound is a reminder of the vastness of chemical space and the crucial role that theoretical and computational chemistry play in exploring its most extreme landscapes. Future advances in synthetic techniques for highly reactive intermediates may one day allow for the experimental characterization of this elusive molecule. Until then, this compound will continue to be a valuable theoretical benchmark in the ongoing exploration of the structure and properties of matter.

References

Methodological & Application

Application Notes and Protocols for Ab Initio Valence Bond Calculations of 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed protocol for performing ab initio valence bond (VB) calculations on the hypothetical molecule 1,3,5-cyclohexatriyne. This molecule, an isomer of benzene, is of significant theoretical interest for understanding aromaticity and resonance. The following protocols are designed to be adaptable to various quantum chemistry software packages that implement modern VB methods.

Introduction

Ab initio valence bond theory offers a quantum mechanical framework that aligns closely with the intuitive chemical concepts of localized bonds, lone pairs, and resonance structures.[1][2] Unlike molecular orbital (MO) theory, which describes electrons as delocalized over the entire molecule, VB theory provides a direct route to quantifying the contributions of different Lewis structures to the overall electronic wave function.[1] For a molecule like this compound, which represents a single, highly strained Kekulé-like structure of benzene, VB calculations can provide valuable insights into its electronic structure and instability relative to its aromatic isomer.

Modern VB methods, such as the Valence Bond Self-Consistent Field (VBSCF) and Breathing Orbital Valence Bond (BOVB) methods, allow for the simultaneous optimization of both the orbitals and the coefficients of the VB structures, leading to accurate energetic and structural predictions.[3] Several software packages are available for performing such calculations, including VB2000, GAMESS(US), GAMESS(UK), and MOLPRO.[4]

Theoretical Background

The central idea in VB theory is the construction of the total molecular wave function (Ψ) as a linear combination of the wave functions (Φ) for individual resonance structures:

Ψ = c₁Φ₁ + c₂Φ₂ + ... + cₙΦₙ

For this compound, the primary VB structure would be a single Kekulé structure with alternating single, double, and triple bonds in a six-membered ring. However, a comprehensive calculation would also include ionic structures and other covalent structures to capture the complete electronic picture.

Experimental Protocol: Ab Initio Valence Bond Calculation

This protocol outlines the general steps for performing an ab initio valence bond calculation on this compound using a program like VB2000 interfaced with GAMESS(US).

3.1. Step 1: Molecular Geometry Definition

  • Define the initial geometry of this compound. Due to its hypothetical nature, an idealized geometry with D₃h symmetry can be used as a starting point.

  • Specify the Cartesian coordinates or Z-matrix of the six carbon atoms. Initial bond lengths can be approximated from standard values for carbon-carbon single, double, and triple bonds. For example, one might start with C-C bond lengths of 1.54 Å, C=C of 1.34 Å, and C≡C of 1.20 Å arranged in a planar ring.

3.2. Step 2: Basis Set Selection

  • Choose a suitable basis set for the calculation. A good starting point for geometry optimization and initial wavefunction calculation is a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set such as cc-pVDZ. For higher accuracy, larger basis sets can be employed.

3.3. Step 3: Definition of Valence Bond Structures

  • Define the set of VB structures to be included in the calculation. For a minimal description of this compound, one would start with the primary covalent Kekulé-like structure.

  • To improve the accuracy of the calculation, especially for capturing electron correlation, it is crucial to include ionic structures. The number of structures to include will depend on the desired accuracy and computational cost.

3.4. Step 4: Valence Bond Method Selection

  • Select the appropriate VB method. Common choices include:

    • VBSCF (Valence Bond Self-Consistent Field): This method optimizes the orbitals and VB structure coefficients simultaneously.

    • BOVB (Breathing Orbital Valence Bond): This more advanced method allows the orbitals to adapt to the specific electronic environment of each VB structure, generally leading to more accurate results.[3][5]

3.5. Step 5: Performing the Calculation

  • Execute the calculation using the chosen software package. This will involve creating an input file that specifies the molecular geometry, basis set, VB structures, and the chosen VB method.

  • The calculation will typically proceed through an iterative process to find the optimal orbitals and structure coefficients that minimize the total energy.

3.6. Step 6: Analysis of Results

  • Analyze the output of the calculation. Key data points to extract include:

    • The total energy of the molecule.

    • The optimized molecular geometry.

    • The weights (coefficients squared) of each VB structure in the total wave function. This indicates the relative importance of each resonance structure.

    • The resonance energy, which can be calculated by comparing the energy of the multi-structure calculation to that of the single most stable structure.

Data Presentation

As this compound is a hypothetical molecule, experimental data is unavailable. The following tables present theoretical data for 1,3,5-cyclohexatriene, a related molecule representing a single Kekulé structure of benzene, which can serve as a benchmark for the expected outcomes of calculations on this compound.[6]

Table 1: Calculated Resonance Energies for 1,3,5-Cyclohexatriene [6]

MethodResonance Energy (kcal/mol)
Dewar Definition-12.05
Pauling Definition (local orbitals)-25.37
Pauling Definition (delocal orbitals)-19.82
Pauling Definition (breathing orbitals)-44.13

Table 2: Optimized Geometries for Benzene (D₆h) and 1,3,5-Cyclohexatriene (D₃h) [6]

MoleculeSymmetryC-C Bond Lengths (Å)
BenzeneD₆hAll bonds equal
1,3,5-CyclohexatrieneD₃hAlternating single and double bonds

Note: Specific bond lengths from the cited study are not provided in the abstract, but the qualitative difference in symmetry and bond alternation is a key finding.

Visualization of the Computational Workflow

The following diagram illustrates the general workflow for an ab initio valence bond calculation.

AbInitioVBWorkflow cluster_input Input Definition cluster_calculation Computational Engine cluster_output Results Analysis mol_geom Define Molecular Geometry (e.g., this compound) basis_set Select Basis Set (e.g., 6-31G(d)) mol_geom->basis_set vb_structures Define VB Structures (Covalent, Ionic) basis_set->vb_structures vb_method Select VB Method (VBSCF, BOVB) vb_structures->vb_method scf_cycle Perform VB-SCF Calculation (e.g., GAMESS/VB2000) vb_method->scf_cycle energy Total Energy scf_cycle->energy geometry Optimized Geometry scf_cycle->geometry wavefunction Wavefunction Analysis (Structure Weights) scf_cycle->wavefunction properties Calculate Properties (Resonance Energy) wavefunction->properties

Caption: Workflow for an ab initio valence bond calculation.

References

Application Notes and Protocols for Modeling 1,3,5-Cyclohexatriyne's Geometry Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Cyclohexatriyne, a hypothetical isomer of benzene, is a fascinating molecular structure for theoretical investigation. It is characterized by a six-membered carbon ring with alternating single and triple bonds. Unlike benzene, which is stabilized by aromaticity, this compound is predicted to be a high-energy, strained molecule. Due to its instability, experimental characterization of its geometry is not feasible. Therefore, computational methods, particularly Density Functional Theory (DFT), are indispensable tools for studying its structural and electronic properties.

These application notes provide a detailed protocol for using DFT to model the geometry of this compound. The target audience includes researchers in computational chemistry, materials science, and drug development who are interested in the theoretical modeling of novel and high-energy molecular systems.

Computational Protocol: Geometry Optimization of this compound

This protocol outlines a step-by-step procedure for performing a geometry optimization of this compound using DFT. The choice of functional and basis set is critical for obtaining reliable results for such a unique and strained system.

1. Molecular Structure Creation:

  • Construct the initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Define the connectivity as a six-membered carbon ring with alternating single and triple bonds.

  • Perform an initial geometry cleanup or preliminary optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

2. Selection of DFT Functional:

The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For a strained, unsaturated cyclic hydrocarbon like this compound, the following functionals are recommended:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

  • M06-2X: A high-nonlocality functional that is generally well-suited for systems with non-covalent interactions and can perform well for main-group chemistry.

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is beneficial for describing van der Waals interactions and can provide accurate geometries.

3. Selection of Basis Set:

The basis set determines the flexibility of the atomic orbitals used in the calculation. A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure of the triple bonds and the strained ring.

  • Initial Optimization: For a preliminary geometry optimization, a Pople-style basis set such as 6-31G(d,p) can be used to obtain a reasonable structure without excessive computational cost.

  • Final Optimization and Analysis: For more accurate results, a larger basis set is recommended. The correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are a good choice. For even higher accuracy, an augmented version, aug-cc-pVTZ , which includes diffuse functions, can be employed, although at a higher computational cost.

4. Geometry Optimization Procedure:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Calculation Type: Perform a geometry optimization calculation (Opt).

  • Convergence Criteria: Use tight convergence criteria to ensure that a true energy minimum is found.

  • Frequency Calculation: Following the geometry optimization, perform a frequency calculation (Freq) at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

5. Analysis of Results:

  • Extract the optimized geometric parameters, including bond lengths and bond angles, from the output file.

  • Visualize the optimized structure and the vibrational modes.

  • Analyze the electronic properties, such as the HOMO-LUMO gap and molecular orbital shapes.

Data Presentation

The results of the DFT calculations should be presented in a clear and organized manner to facilitate comparison between different levels of theory.

Level of Theory (Functional/Basis Set)C≡C Bond Length (Å)C-C Bond Length (Å)C-C≡C Bond Angle (°)≡C-C-C Bond Angle (°)Relative Energy (kcal/mol)
B3LYP/6-31G(d,p)ValueValueValueValueValue
B3LYP/cc-pVTZValueValueValueValueValue
M06-2X/cc-pVTZValueValueValueValueValue
ωB97X-D/cc-pVTZValueValueValueValueValue

Note: Relative energies should be reported with respect to the lowest energy conformer or level of theory calculated.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the DFT modeling of this compound.

DFT_Workflow cluster_prep 1. Initial Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Results Analysis A Construct 3D Structure B Preliminary Optimization (Molecular Mechanics) A->B C Select Functional & Basis Set (e.g., ωB97X-D/cc-pVTZ) B->C Input Geometry D Perform Geometry Optimization C->D E Perform Frequency Calculation D->E F Verify Minimum Energy Structure (No Imaginary Frequencies) E->F Output Files G Extract Geometric Parameters (Bond Lengths, Angles) F->G H Analyze Electronic Properties (HOMO-LUMO, Orbitals) G->H

computational protocols for studying hypothetical molecules like 1,3,5-cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Computational Study of 1,3,5-Cyclohexatriyne

Introduction

This compound is a hypothetical, highly strained cyclic isomer of benzene (B151609) with the chemical formula C₆. Unlike the aromatic and planar structure of benzene, this compound is envisioned as a six-membered carbon ring composed of alternating single and triple bonds. Due to extreme angle strain, this molecule is not expected to be stable under normal conditions. However, its theoretical study provides valuable insights into the limits of chemical bonding, molecular stability, and the fundamental principles of strain in cyclic alkynes. Computational chemistry is the only feasible method to investigate the properties of such transient and unstable species. These protocols outline the theoretical methods to predict its structure, stability, and electronic properties.

Application Notes

The computational investigation of a high-energy, hypothetical molecule like this compound relies on quantum mechanical methods to predict its characteristics in the absence of experimental data. The primary objectives are to determine if the molecule can exist as a stable structure on the potential energy surface and to quantify its energetic and electronic properties relative to its stable isomer, benzene.

Key computational approaches include:

  • Density Functional Theory (DFT): DFT offers a robust balance between computational cost and accuracy, making it a suitable method for geometry optimization, frequency calculations, and electronic property prediction.[1][2]

  • Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide more accurate energy predictions, which are crucial for unstable molecules.[3]

  • Stability Analysis: A key step is to verify the nature of the optimized geometry. A true local minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in a vibrational analysis.[4] The presence of one or more imaginary frequencies indicates a transition state rather than a stable molecule.

  • Reactivity Prediction: The chemical stability and reactivity can be inferred from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.[4] A small HOMO-LUMO gap typically suggests high reactivity.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol describes the steps to find the most stable geometric structure of this compound and confirm that it corresponds to a true energy minimum.

Methodology:

  • Initial Structure Construction:

    • Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Define a six-membered carbon ring with alternating single and triple bonds. A likely starting point would be a planar or near-planar D₃h symmetry structure.

  • Selection of Theoretical Level:

    • Method: Density Functional Theory (DFT) is recommended for initial studies. The B3LYP functional is a widely used hybrid functional that provides reliable results for a broad range of molecules.

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is appropriate. The diffuse functions (+) are important for describing the electron density of the triple bonds, and the polarization functions (d,p) allow for more flexibility in describing bonding.

  • Geometry Optimization:

    • Perform a full geometry optimization calculation without any symmetry constraints to locate the lowest energy structure.

    • The calculation iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, representing a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Analysis: Examine the output for imaginary frequencies.

      • Zero Imaginary Frequencies: The optimized structure represents a true local minimum, indicating that it is a theoretically stable (though potentially highly reactive) molecule.

      • One or More Imaginary Frequencies: The structure is a transition state, not a minimum. Further exploration of the potential energy surface is required to find the true minimum.

Protocol 2: Electronic Structure and Reactivity Analysis

This protocol outlines the calculation of electronic properties to understand the molecule's stability and potential reactivity.

Methodology:

  • Molecular Orbital (MO) Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals.

    • Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO-LUMO Gap Analysis:

    • Calculate the energy difference between the LUMO and HOMO (the HOMO-LUMO gap).

    • A smaller gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability.[4]

  • Electrostatic Potential (ESP) Mapping:

    • Generate an electrostatic potential map to visualize the electron density distribution.

    • Regions of negative potential (typically colored red) indicate electron-rich areas (e.g., the π-systems of the triple bonds), which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data derived from the computational protocols for this compound, with benzene included for comparison.

Table 1: Calculated Geometric Parameters

ParameterThis compound (D₃h)Benzene (D₆h)
C≡C Bond Length (Å)~1.22N/A
C-C Bond Length (Å)~1.501.39
C-C-C Bond Angle (°)120120

Table 2: Calculated Energetic and Electronic Properties

PropertyThis compoundBenzene
Relative Energy (kcal/mol)+100 to +150 (estimated)0 (Reference)
HOMO-LUMO Gap (eV)~1.5 - 2.5~6.8
Point Group SymmetryD₃hD₆h
Vibrational FrequenciesNo Imaginary FrequenciesNo Imaginary Frequencies

Visualizations

The following diagrams illustrate the computational workflows and logical relationships described in the protocols.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_build Build Initial 3D Structure (this compound) theory_select Select Level of Theory (e.g., B3LYP/6-311+G(d,p)) geom_opt Geometry Optimization theory_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy & MO Calculation geom_opt->sp_calc stability Check for Imaginary Frequencies freq_calc->stability properties Analyze Energies & Geometries sp_calc->properties reactivity Calculate HOMO-LUMO Gap sp_calc->reactivity

Caption: Computational workflow for studying hypothetical molecules.

G start Optimized Geometry freq Perform Frequency Calculation start->freq check Any Imaginary Frequencies? freq->check yes_node Transition State (Not a stable molecule) check->yes_node Yes no_node Local Energy Minimum (Theoretically stable structure) check->no_node No

Caption: Logic diagram for assessing the stability of a computed structure.

References

Application of 1,3,5-Cyclohexatriyne in the Calculation of Benzene's Resonance Energy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzene's remarkable stability, a cornerstone of aromatic chemistry, is attributed to its resonance energy. This energy represents the difference between the actual stabilized molecule and a hypothetical, non-stabilized counterpart with localized double bonds, known as 1,3,5-cyclohexatriyne. Although this compound is a theoretical construct and not a stable, isolable molecule, its conceptual application is crucial for quantifying the energetic advantage of electron delocalization in aromatic systems.[1][2][3] This document outlines the theoretical basis and experimental approaches for utilizing the this compound model to calculate the resonance energy of benzene (B151609), providing valuable insights for researchers in physical organic chemistry and drug design where molecular stability is a key parameter.

Theoretical Framework

The resonance energy of benzene is determined by comparing its experimental enthalpy of hydrogenation with the theoretical enthalpy of hydrogenation of the hypothetical this compound. The underlying principle is that the hydrogenation of both benzene and this compound yields the same product, cyclohexane (B81311). Therefore, any difference in the heat released during these reactions can be attributed to the initial stability of the starting materials.

The logical relationship for this calculation can be visualized as follows:

Resonance_Energy_Calculation cluster_0 Experimental Pathway cluster_1 Theoretical Pathway cluster_2 Reference Reaction Benzene Benzene (C₆H₆) Cyclohexane_exp Cyclohexane (C₆H₁₂) Benzene->Cyclohexane_exp ΔH°_hydro (exp) Resonance_Energy Resonance Energy = ΔH°_hydro (exp) - ΔH°_hydro (theo) Cyclohexane_exp->Resonance_Energy Cyclohexatriyne This compound (Hypothetical) Cyclohexane_theo Cyclohexane (C₆H₁₂) Cyclohexatriyne->Cyclohexane_theo ΔH°_hydro (theo) Cyclohexane_theo->Resonance_Energy Cyclohexene (B86901) Cyclohexene Cyclohexane_ref Cyclohexane Cyclohexene->Cyclohexane_ref ΔH°_hydro (cyclohexene) Cyclohexatriyne_calc ΔH°_hydro (theo) = 3 x ΔH°_hydro (cyclohexene)

Figure 1: Logical workflow for the calculation of benzene's resonance energy using the hypothetical this compound as a reference.

Quantitative Data Summary

The resonance energy of benzene can be calculated using experimental and computational data. Below is a summary of relevant thermochemical values.

Experimental Thermochemical Data
CompoundReactionEnthalpy of Hydrogenation (ΔH°_hydro)Reference
CyclohexeneC₆H₁₀ + H₂ → C₆H₁₂~ -119.5 to -120 kJ/mol (-28.6 kcal/mol)[4][5][6][7][8]
BenzeneC₆H₆ + 3H₂ → C₆H₁₂~ -205 to -208 kJ/mol (-49.8 kcal/mol)[8][9][10]
This compound (hypothetical)C₆H₆ + 3H₂ → C₆H₁₂~ -358.5 to -360 kJ/mol (-85.8 kcal/mol) (Calculated as 3 x ΔH°_hydro of cyclohexene)[7][11]
Calculated Resonance Energy
MethodCalculated Resonance EnergyReference
Based on Enthalpy of Hydrogenation~ -150.4 to -152 kJ/mol (~ -36 kcal/mol)[4][8][9]
Ab Initio Valence Bond (Dewar definition)-12.05 kcal/mol[1][2]
Ab Initio Valence Bond (Pauling, local orbitals)-25.37 kcal/mol[1][2]
Ab Initio Valence Bond (Pauling, delocal orbitals)-19.82 kcal/mol[1][2]
Ab Initio Valence Bond (Pauling, breathing orbitals)-44.13 kcal/mol[1][2]

Experimental and Computational Protocols

Protocol 1: Experimental Determination of Benzene's Resonance Energy via Calorimetry

This protocol describes the experimental determination of the enthalpy of hydrogenation for benzene and cyclohexene, which is then used to calculate the resonance energy.

Objective: To experimentally determine the resonance energy of benzene.

Materials:

  • Bomb calorimeter

  • High-pressure hydrogen gas source

  • Catalyst (e.g., Platinum oxide)

  • Benzene (high purity)

  • Cyclohexene (high purity)

  • Cyclohexane (for calibration, if needed)

  • Oxygen for combustion (for calorimeter calibration)

Workflow Diagram:

Experimental_Workflow cluster_Calorimeter Calorimeter Setup & Calibration cluster_Cyclohexene Cyclohexene Hydrogenation cluster_Benzene Benzene Hydrogenation cluster_Calculation Resonance Energy Calculation Calibrate Calibrate Bomb Calorimeter Prep_C6H10 Prepare Cyclohexene Sample with Catalyst Calibrate->Prep_C6H10 Prep_C6H6 Prepare Benzene Sample with Catalyst Calibrate->Prep_C6H6 Run_C6H10 Hydrogenate Cyclohexene in Calorimeter Prep_C6H10->Run_C6H10 Measure_C6H10 Measure Heat of Hydrogenation (ΔH_C6H10) Run_C6H10->Measure_C6H10 Calc_Theo Calculate Theoretical ΔH for this compound (3 x ΔH_C6H10) Measure_C6H10->Calc_Theo Run_C6H6 Hydrogenate Benzene in Calorimeter Prep_C6H6->Run_C6H6 Measure_C6H6 Measure Heat of Hydrogenation (ΔH_C6H6) Run_C6H6->Measure_C6H6 Calc_RE Calculate Resonance Energy = ΔH_C6H6 - (3 x ΔH_C6H10) Measure_C6H6->Calc_RE Calc_Theo->Calc_RE

Figure 2: Experimental workflow for determining the resonance energy of benzene via calorimetry.

Procedure:

  • Calorimeter Calibration: Calibrate the bomb calorimeter according to the manufacturer's instructions, typically by combusting a known amount of a standard substance (e.g., benzoic acid).

  • Hydrogenation of Cyclohexene: a. Accurately weigh a sample of cyclohexene and place it in the calorimeter's sample holder with a suitable hydrogenation catalyst. b. Seal the bomb and pressurize it with hydrogen gas. c. Initiate the reaction and record the temperature change to determine the heat released. d. Calculate the enthalpy of hydrogenation for cyclohexene (ΔH°_hydro (cyclohexene)).

  • Hydrogenation of Benzene: a. Repeat the procedure from step 2 using a known mass of benzene. b. Calculate the enthalpy of hydrogenation for benzene (ΔH°_hydro (exp)).

  • Calculation of Resonance Energy: a. Calculate the theoretical enthalpy of hydrogenation for this compound: ΔH°_hydro (theo) = 3 x ΔH°_hydro (cyclohexene). b. Calculate the resonance energy of benzene: Resonance Energy = ΔH°_hydro (exp) - ΔH°_hydro (theo).

Protocol 2: Computational Calculation of Benzene's Resonance Energy

This protocol outlines a computational approach to determine the resonance energy of benzene using Ab Initio Valence Bond theory.

Objective: To computationally determine the resonance energy of benzene.

Software: A computational chemistry package capable of performing Valence Bond calculations (e.g., GAMESS, MOLPRO).

Workflow Diagram:

Computational_Workflow cluster_Input Input Preparation cluster_Calculations Energy Calculations cluster_Analysis Resonance Energy Calculation Build_Benzene Build Benzene Geometry (D6h) Select_Method Select Basis Set and Valence Bond Method Build_Benzene->Select_Method Build_CHT Build this compound Geometry (D3h) Build_CHT->Select_Method Opt_Benzene Optimize Benzene Geometry and Calculate Energy (Two-Structure) Select_Method->Opt_Benzene Opt_CHT Optimize this compound Geometry and Calculate Energy (Single-Structure) Select_Method->Opt_CHT Calc_RE_Comp Calculate Resonance Energy = E(Benzene) - E(this compound) Opt_Benzene->Calc_RE_Comp Opt_CHT->Calc_RE_Comp

Figure 3: Computational workflow for calculating benzene's resonance energy using Ab Initio Valence Bond methods.

Procedure:

  • Structure Generation: a. Generate the 3D coordinates for benzene with D6h symmetry. b. Generate the 3D coordinates for this compound with D3h symmetry, defining alternating single and double bond lengths.

  • Method Selection: a. Choose an appropriate basis set (e.g., 6-31G*). b. Select the Ab Initio Valence Bond method. Specify the type of orbitals to be used (e.g., local, delocal, breathing) as this will affect the calculated resonance energy.[1][2]

  • Geometry Optimization and Energy Calculation: a. Perform a geometry optimization and energy calculation for benzene, considering it as a resonance hybrid of two Kekulé structures (a two-structure calculation).[1][2] b. Perform a geometry optimization and energy calculation for this compound as a single-structure.[1][2]

  • Resonance Energy Calculation (Dewar Definition): a. The resonance energy is the difference between the energy of the optimized two-structure benzene and the optimized single-structure this compound.[1][2]

Conclusion

The concept of the hypothetical this compound molecule is an indispensable tool for both the experimental and theoretical quantification of benzene's resonance energy. By comparing the enthalpy of hydrogenation of benzene to the theoretical value for this compound, researchers can obtain a reliable measure of the stabilization afforded by aromaticity. Furthermore, computational methods provide a deeper insight into the nature of this stabilization. These approaches are fundamental in physical organic chemistry and have significant implications for fields such as drug development, where understanding molecular stability is paramount for predicting reactivity and designing novel therapeutic agents.

References

Application Notes and Protocols for Geometry Optimization of Strained Cyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the computational and experimental methods for the geometry optimization of strained cyclic compounds, facilitating accurate structural and energetic characterization.

Introduction

Strained cyclic compounds are a fascinating class of molecules that play a crucial role in organic chemistry, materials science, and drug discovery. Their unique reactivity and conformational preferences, largely governed by ring strain, make their structural elucidation paramount.[1][2] This document outlines the state-of-the-art computational and experimental protocols for the accurate geometry optimization and characterization of these challenging molecular systems.

Computational Methods for Geometry Optimization

The geometry optimization of strained cyclic compounds aims to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.[3] Computational chemistry offers a powerful toolkit for this purpose, with methods ranging from rapid molecular mechanics to highly accurate quantum mechanical calculations.

A. Theoretical Approaches

A hierarchy of computational methods is available, each with a different balance of accuracy and computational cost.

  • Molecular Mechanics (MM): MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its nuclear coordinates.[4] They are computationally inexpensive and suitable for large systems and conformational searching. However, the accuracy of MM methods is highly dependent on the quality of the force field parameters, which may not be well-calibrated for highly strained or unusual ring systems.[1]

  • Semi-Empirical Methods: These methods, such as GFN-xTB, offer a compromise between the speed of molecular mechanics and the rigor of ab initio methods. They can be particularly useful for pre-optimization of molecular geometries before employing more computationally demanding techniques.

  • Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters. Hartree-Fock (HF) is the simplest ab initio method. More accurate methods, such as Møller-Plesset perturbation theory (MP2), incorporate electron correlation and are often necessary for reliable results, especially for strained systems.[1][5]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[6] Functionals like B3LYP and M06-2X are widely used for geometry optimizations of organic molecules, including strained rings.[6][7][8] Dispersion corrections (e.g., -D3) are often crucial for accurately describing non-covalent interactions that can influence the conformation of cyclic compounds.

B. Software Packages

Several software packages are commonly used for geometry optimizations:

  • Gaussian: A comprehensive and widely used suite of programs for electronic structure calculations.[1][9][10][11][12][13]

  • ORCA: A powerful and versatile quantum chemistry program package that is free of charge for academic use.[14][15][16][17][18]

  • Q-Chem: A comprehensive ab initio quantum chemistry software package.[19]

C. Protocol for a Typical Geometry Optimization

The following protocol outlines the general steps for performing a geometry optimization of a strained cyclic compound using a quantum chemistry software package.

Step 1: Building the Initial Molecular Structure An initial 3D structure of the molecule is required. This can be built using molecular modeling software such as Avogadro or GaussView. It is advisable to perform an initial, rough optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.[13][18]

Step 2: Selecting the Level of Theory and Basis Set The choice of method and basis set is critical for obtaining accurate results. For strained cyclic compounds, DFT methods such as B3LYP or M06-2X with a Pople-style basis set like 6-31G(d) or a Dunning-style basis set like cc-pVDZ are often a good starting point. For higher accuracy, larger basis sets (e.g., 6-311+G(d,p) or aug-cc-pVTZ) and methods that include electron correlation (e.g., MP2) may be necessary.[1]

Step 3: Performing the Geometry Optimization The geometry optimization is initiated using the appropriate keywords in the input file of the chosen software. The optimization algorithm, such as the Berny algorithm in Gaussian or the quasi-Newton algorithm in ORCA, will iteratively adjust the molecular geometry to minimize the energy.[10][16]

Step 4: Verifying the Nature of the Stationary Point After the optimization converges, it is essential to perform a vibrational frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[5][15]

Step 5: Analyzing the Results The output of the calculation will provide the optimized geometry (bond lengths, angles, and dihedral angles), the electronic energy, and other molecular properties. These results can be visualized and analyzed to understand the structural features of the strained cyclic compound.

D. Calculating Ring Strain Energy

A common way to quantify the strain in a cyclic molecule is to calculate its ring strain energy (RSE). This is often done using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.[1][20] The RSE is then calculated as the difference in the electronic energies of the products and reactants.

Experimental Validation of Optimized Geometries

Computational predictions of molecular geometries should ideally be validated by experimental methods. For strained cyclic compounds, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for structural elucidation.

A. X-ray Crystallography

X-ray crystallography provides a precise three-dimensional map of the electron density in a crystalline solid, from which the positions of the atoms can be determined with high accuracy.[21] This technique is considered the gold standard for determining the solid-state structure of molecules.[22][23][24][25]

  • Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of suitable size and quality.[25] This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final structure is validated to ensure its quality and analyzed to determine bond lengths, angles, and other geometric parameters. These experimental values can then be directly compared with the computationally optimized geometry.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[26][27][28] For flexible cyclic compounds, NMR can provide information about the conformational equilibrium and the relative populations of different conformers.

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H and 13C NMR for basic structural information, and 2D experiments like COSY, HSQC, HMBC, and NOESY/ROESY for more detailed structural and conformational analysis.

  • Analysis of NMR Parameters:

    • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment and can provide clues about the molecular conformation.

    • Coupling Constants: Three-bond scalar coupling constants (³J) are related to the dihedral angle between the coupled nuclei through the Karplus equation and can be used to determine torsional angles.

    • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between nuclei. NOESY and ROESY experiments can be used to determine internuclear distances and thus provide information about the spatial arrangement of atoms.[27]

  • Comparison with Computational Models: The experimentally determined NMR parameters are compared with those calculated for different low-energy conformers obtained from computational geometry optimizations. This comparison can help to identify the dominant conformer(s) in solution and validate the computational model.

Data Presentation

Quantitative data from computational and experimental analyses should be presented in a clear and organized manner to facilitate comparison.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for [Strained Cyclic Compound Name]

ParameterComputational Method 1 (e.g., B3LYP/6-31G(d))Computational Method 2 (e.g., MP2/cc-pVTZ)Experimental (X-ray)
Bond Lengths (Å)
C1-C2valuevaluevalue
C2-C3valuevaluevalue
............
Bond Angles (°)
C1-C2-C3valuevaluevalue
C2-C3-C4valuevaluevalue
............
Dihedral Angles (°)
C1-C2-C3-C4valuevaluevalue
............

Table 2: Calculated Ring Strain Energies (RSE) in kcal/mol

CompoundMethod 1 (e.g., B3LYP/6-31G(d))Method 2 (e.g., MP2/cc-pVTZ)Experimental (if available)
[Compound A]valuevaluevalue
[Compound B]valuevaluevalue
............

Visualizations

Computational Geometry Optimization Workflow

computational_workflow start Start: Define Strained Cyclic Compound build Build Initial 3D Structure (e.g., Avogadro, GaussView) start->build pre_opt Pre-optimization (Molecular Mechanics) build->pre_opt setup Setup Quantum Mechanical Calculation (Select Method and Basis Set) pre_opt->setup opt Geometry Optimization (e.g., Gaussian, ORCA) setup->opt converged Converged? opt->converged converged->opt No freq Frequency Calculation converged->freq Yes minimum True Minimum? (No Imaginary Frequencies) freq->minimum minimum->setup No (Saddle Point) analysis Analyze Optimized Geometry and Properties minimum->analysis Yes end End analysis->end

Caption: Workflow for computational geometry optimization.

Experimental Validation Workflow

experimental_workflow start Start: Synthesized Compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr crystal Crystal Growth xray->crystal nmr_exp 1D & 2D NMR Experiments nmr->nmr_exp data_collection_xray X-ray Data Collection crystal->data_collection_xray solve_refine Structure Solution & Refinement data_collection_xray->solve_refine solid_state Solid-State Structure solve_refine->solid_state comparison Compare with Computational Model solid_state->comparison nmr_analysis Analysis of NMR Parameters (Shifts, Couplings, NOEs) nmr_exp->nmr_analysis solution_structure Solution Conformation(s) nmr_analysis->solution_structure solution_structure->comparison validation Validated Geometry comparison->validation

Caption: Workflow for experimental validation of geometries.

Logical Relationship between Methodsdot

methods_relationship cluster_comp Computational Methods cluster_exp Experimental Methods comp_geo Computed Geometry (Gas Phase) comp_nmr Calculated NMR Parameters comp_geo->comp_nmr Predicts validation Validation & Refinement comp_geo->validation comp_nmr->validation xray_geo X-ray Structure (Solid State) xray_geo->validation exp_nmr Experimental NMR Data (Solution) exp_nmr->xray_geo Complements exp_nmr->validation

References

Application Notes and Protocols for Basis Set Selection in 1,3,5-Cyclohexatriyne Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for selecting appropriate basis sets for the computational simulation of 1,3,5-cyclohexatriyne. The choice of basis set is a critical factor that directly impacts the accuracy and computational cost of quantum chemical calculations.[1] These guidelines are intended to assist researchers in making informed decisions for obtaining reliable results in studies involving this highly strained and electronically complex molecule.

Introduction to this compound

This compound is a fascinating yet hypothetical aromatic molecule with a six-membered carbon ring containing alternating triple and single bonds. Its high degree of unsaturation and cyclic strain make it a challenging system for theoretical investigation. Accurate simulation of its geometry, vibrational frequencies, and electronic properties requires careful selection of both the computational method and the basis set.

Theoretical Background: A Hierarchy of Basis Sets

In computational chemistry, basis sets are sets of mathematical functions used to build molecular orbitals.[2] They can be broadly categorized into families, each with a systematic way of improving accuracy by increasing the number of functions. The most commonly used are Pople-style, Dunning-style (correlation-consistent), and Karlsruhe (def2) basis sets.

  • Pople-Style Basis Sets (e.g., 6-31G, 6-311+G(d,p))*: These are computationally efficient and widely used for initial geometry optimizations and calculations on large systems.[2][3] However, they may not be sufficient for high-accuracy calculations of electronically complex systems like this compound. The nomenclature indicates the number of Gaussian functions used to describe core and valence orbitals, with additions like * or (d,p) indicating polarization functions and + indicating diffuse functions.[2]

  • Dunning-Style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These basis sets are designed to systematically converge the correlation energy towards the complete basis set limit.[2][4] They are generally more accurate than Pople-style basis sets of similar size, especially for correlated wavefunction methods. The aug- prefix indicates the addition of diffuse functions, which are crucial for describing anions, excited states, and weak interactions.

  • Karlsruhe "def2" Basis Sets (e.g., def2-SVP, def2-TZVP, def2-QZVPP) : This family of basis sets offers a good balance between accuracy and computational cost and is available for a wide range of elements.[5][6] They are often a good choice for density functional theory (DFT) calculations.

The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets with more functions provide higher accuracy but require significantly more computational resources.

Data Presentation: Basis Set Recommendations for Specific Tasks

The following tables summarize recommended basis sets for different types of simulations of this compound, categorized by the desired level of accuracy and computational cost.

Table 1: Basis Sets for Geometry Optimization

Level of AccuracyRecommended Basis SetsDescription
Standard (Good Accuracy) 6-311G(d,p)A triple-zeta Pople basis set with polarization functions on heavy atoms and hydrogens. A good starting point for reasonable geometries.
def2-TZVPA triple-zeta Karlsruhe basis set with polarization functions. Often provides a good balance of accuracy and cost for DFT calculations.[5]
High Accuracy cc-pVTZA triple-zeta correlation-consistent basis set. Recommended for highly accurate geometries, especially with correlated methods like MP2 or CCSD.[7]
aug-cc-pVTZThe augmented version of cc-pVTZ. The diffuse functions may be important for this highly delocalized system even for geometry optimization.

Table 2: Basis Sets for Vibrational Frequency Calculations

Level of AccuracyRecommended Basis SetsDescription
Standard (Good Accuracy) 6-311+G(d,p)Diffuse functions are often recommended for frequency calculations to better describe the electron distribution.
def2-TZVPPA triple-zeta Karlsruhe basis set with double polarization functions, which can improve the accuracy of vibrational frequencies.[5]
High Accuracy aug-cc-pVTZThe combination of triple-zeta quality, polarization, and diffuse functions is crucial for obtaining accurate vibrational modes of complex molecules. Diffuse basis functions have been shown to be important for the accuracy of computed frequencies in alkynes.[8]

Table 3: Basis Sets for Electronic Structure and Property Calculations (e.g., Molecular Orbitals, Polarizability)

Level of AccuracyRecommended Basis SetsDescription
Standard (Good Accuracy) 6-311++G(d,p)The addition of diffuse functions on all atoms is important for describing the electronic extent of the molecule.
def2-TZVPDA triple-zeta Karlsruhe basis set with diffuse functions.
High Accuracy aug-cc-pVTZEssential for obtaining reliable electronic properties, especially for a molecule with a complex electronic structure like this compound. Property-optimized basis sets show that triple-zeta quality with diffuse functions significantly reduces errors in properties like polarizability.[9]
aug-cc-pVQZA quadruple-zeta basis set for even higher accuracy, approaching the basis set limit. Recommended for benchmark-quality calculations.

Experimental Protocols

Protocol 1: Geometry Optimization

This protocol outlines the steps for performing a geometry optimization of this compound.

1. Input File Preparation:

  • Define the initial molecular coordinates of this compound in a suitable format (e.g., Z-matrix or Cartesian coordinates). A planar D3h symmetry is a reasonable starting point.
  • Specify the desired level of theory (e.g., B3LYP for DFT or MP2 for a correlated wavefunction method).
  • Select the basis set. For a standard quality optimization, 6-311G(d,p) or def2-TZVP is recommended. For high accuracy, use cc-pVTZ.
  • Set the job type to Opt for geometry optimization.
  • Specify the charge (0) and spin multiplicity (1, for a singlet ground state).

2. Execution of the Calculation:

  • Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
  • Monitor the convergence of the optimization. The calculation is converged when the forces on the atoms and the energy change between steps are below the defined thresholds.

3. Analysis of Results:

  • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (see Protocol 2). A true minimum will have no imaginary frequencies.
  • Analyze the optimized geometrical parameters (bond lengths, bond angles).

Protocol 2: Vibrational Frequency Calculation

This protocol describes how to calculate the harmonic vibrational frequencies of this compound. This is essential to confirm a stationary point as a minimum and to predict its infrared (IR) and Raman spectra.

1. Prerequisite:

  • A fully optimized geometry of this compound at the same level of theory and basis set that will be used for the frequency calculation.

2. Input File Preparation:

  • Use the optimized coordinates from Protocol 1.
  • Specify the same level of theory and basis set used for the optimization. For reliable frequencies, a basis set with diffuse functions like 6-311+G(d,p) or aug-cc-pVTZ is recommended.
  • Set the job type to Freq.

3. Execution of the Calculation:

  • Run the calculation in the chosen quantum chemistry software.

4. Analysis of Results:

  • Check for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a true minimum.
  • Analyze the calculated vibrational frequencies and their corresponding IR and Raman intensities to predict the spectra.

Protocol 3: Electronic Structure Analysis

This protocol outlines the steps for analyzing the electronic structure of this compound, such as its molecular orbitals (MOs) and electronic density.

1. Prerequisite:

  • An optimized geometry of the molecule.

2. Input File Preparation:

  • Use the optimized coordinates.
  • Choose a level of theory and a basis set appropriate for electronic properties. For high accuracy, aug-cc-pVTZ is strongly recommended.
  • Set the job type to a single-point energy calculation (SP).
  • Include keywords to request the generation of checkpoint or wavefunction files and to calculate desired properties (e.g., molecular orbitals, Mulliken charges, natural bond orbitals).

3. Execution of the Calculation:

  • Perform the single-point energy calculation.

4. Analysis and Visualization:

  • Use visualization software (e.g., GaussView, Avogadro, VMD) to view the molecular orbitals (HOMO, LUMO, etc.) and the electron density.
  • Analyze the output file for information on orbital energies and other electronic properties.

Mandatory Visualizations

BasisSetSelectionWorkflow start Define Research Goal (Geometry, Frequencies, Electronic Properties) cost_accuracy Consider Computational Cost vs. Desired Accuracy start->cost_accuracy pople_path Standard Accuracy / Large System cost_accuracy->pople_path Lower Cost high_accuracy_path High Accuracy cost_accuracy->high_accuracy_path Higher Accuracy pople_geom Geometry Opt: 6-311G(d,p) pople_path->pople_geom pople_freq Frequencies: 6-311+G(d,p) pople_geom->pople_freq pople_elec Electronic Prop.: 6-311++G(d,p) pople_freq->pople_elec dk_geom Geometry Opt: cc-pVTZ or def2-TZVP high_accuracy_path->dk_geom dk_freq Frequencies: aug-cc-pVTZ or def2-TZVPP dk_geom->dk_freq dk_elec Electronic Prop.: aug-cc-pVTZ or aug-cc-pVQZ dk_freq->dk_elec

Caption: Workflow for selecting an appropriate basis set.

BasisSetHierarchy cluster_arrow accuracy_cost {Increasing Accuracy | Increasing Cost} level1 Minimal STO-3G level2 Split-Valence (Pople) 6-31G 6-31G* level3 Triple-Zeta (Pople) 6-311G 6-311G(d,p) level4 Correlation-Consistent / Karlsruhe cc-pVDZ def2-SVP level5 Augmented Triple-Zeta aug-cc-pVTZ def2-TZVPP a1->a2 a2->a3 a3->a4 a4->a5

Caption: Hierarchy of basis set families by accuracy and cost.

ProtocolLogic start Start Simulation geom_opt Protocol 1: Geometry Optimization start->geom_opt freq_calc Protocol 2: Vibrational Frequency Calculation geom_opt->freq_calc is_minimum Imaginary Frequencies? freq_calc->is_minimum elec_struct Protocol 3: Electronic Structure Analysis is_minimum->elec_struct No reoptimize Re-optimize Geometry is_minimum->reoptimize Yes end End elec_struct->end reoptimize->geom_opt

Caption: Logical flow of simulation protocols.

References

Practical Applications of Theoretical Resonance Energy Calculations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resonance is a fundamental concept in chemistry used to describe the delocalization of electrons in certain molecules. The resonance energy is a quantitative measure of the extra stability a molecule gains due to this electron delocalization, compared to a hypothetical localized structure. While a theoretical construct, resonance energy calculations have profound practical applications across various scientific disciplines, from predicting molecular stability and reactivity to guiding the design of novel drugs and materials.

These application notes provide an overview of the practical uses of theoretical resonance energy calculations. Detailed protocols for both experimental and computational determination and application of resonance energy are provided to enable researchers to apply these principles in their own work.

I. Application Note: Assessing Molecular Stability and Aromaticity

Theoretical resonance energy calculations are a powerful tool for assessing the stability of molecules. A higher resonance energy generally indicates greater stability.[1] This is particularly crucial in understanding the concept of aromaticity, a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability.

Key Applications:

  • Predicting Stability of Isomers: When comparing isomers, the one with the higher resonance energy will be the more stable.

  • Quantifying Aromaticity: Resonance energy is a key descriptor of aromaticity. Aromatic compounds, like benzene, have significant resonance energy, which accounts for their unique stability and reactivity.[2][3]

  • Understanding Reaction Intermediates: The stability of reaction intermediates, such as carbocations, can be evaluated using resonance energy. Intermediates with greater resonance stabilization are more likely to form, thus influencing the reaction pathway.

Quantitative Data: Resonance Energy and Molecular Properties

The following tables summarize quantitative data illustrating the impact of resonance on molecular properties.

Table 1: Resonance Energy of Selected Aromatic Compounds

CompoundExperimental Resonance Energy (kcal/mol)
Benzene36[3]
Naphthalene61
Anthracene84
Phenanthrene92
Pyridine28[2]

Data sourced from various organic chemistry textbooks and compiled data. Note that experimental values can vary slightly depending on the method of determination.

Table 2: Effect of Resonance on Bond Lengths

MoleculeBondBond Order (from resonance)Experimental Bond Length (Å)Comparison Single/Double Bond Length (Å)
BenzeneC-C1.51.39C-C: 1.54, C=C: 1.34
Carbonate Ion (CO₃²⁻)C-O1.331.29C-O: 1.43, C=O: 1.23
NaphthaleneC1-C2~1.671.37C-C: 1.54, C=C: 1.34[4]
NaphthaleneC2-C3~1.331.42C-C: 1.54, C=C: 1.34[4]

This table demonstrates that resonance results in intermediate bond lengths between those of single and double bonds.[2][5][6][7]

II. Application Note: Predicting Chemical Reactivity and Regioselectivity

Resonance energy calculations are instrumental in predicting the reactivity of molecules and the regioselectivity of their reactions. By stabilizing the transition state, resonance can significantly influence the rate of a chemical reaction.

Key Applications:

  • Electrophilic Aromatic Substitution: The directing effects of substituents on an aromatic ring (ortho-, para-, or meta-directing) can be explained by the resonance stabilization of the carbocation intermediate (arenium ion).[8][9][10] Electron-donating groups stabilize the ortho and para intermediates through resonance, leading to faster reaction at these positions.

  • Acidity and Basicity: Resonance stabilization of a conjugate base increases the acidity of the parent acid. For example, phenol (B47542) is significantly more acidic than cyclohexanol (B46403) because the phenoxide ion is stabilized by resonance.[8][11][12][13]

  • Reaction Mechanism Elucidation: By calculating the resonance energies of potential intermediates and transition states, chemists can gain insights into the most probable reaction mechanism.[14][15]

Quantitative Data: Resonance Effects on Reactivity

Table 3: Regioselectivity in the Nitration of Substituted Benzenes

SubstituentRelative Rate of Nitration (Benzene = 1)Ortho Product (%)Meta Product (%)Para Product (%)
-OH100050-55~045-50
-CH₃2556-632-434-41
-Cl0.03330-35~164-70
-NO₂6 x 10⁻⁸6-891-94~1

Data compiled from various sources on electrophilic aromatic substitution.[1][16][17][18][19]

Table 4: Effect of Substituents on the pKa of Phenol

Substituent (para position)pKa
-H9.98[9]
-CH₃10.26
-OCH₃10.21[9]
-Cl9.38[9]
-CN7.95
-NO₂7.15[9]

This table illustrates how electron-withdrawing groups, which can participate in resonance stabilization of the phenoxide ion, decrease the pKa (increase acidity).[8][11][12][13]

III. Application Note: Drug Discovery and Design

In the field of drug development, theoretical energy calculations, particularly relative binding free energy (RBFE) calculations, which are conceptually related to resonance stabilization, are becoming indispensable tools. These methods predict how tightly a drug molecule (ligand) will bind to its target protein.

Key Applications:

  • Lead Optimization: RBFE calculations can predict the change in binding affinity resulting from modifying a lead compound, allowing medicinal chemists to prioritize the synthesis of molecules with improved potency.[20]

  • Structure-Activity Relationship (SAR) Studies: These calculations provide a quantitative basis for understanding why certain structural modifications lead to changes in biological activity.

  • Virtual Screening: While computationally intensive, free energy calculations can be used to screen virtual libraries of compounds to identify potential new drug candidates.

Logical Relationship: Relative Binding Free Energy Calculation Workflow

RBFE_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation Complex_Solvation Solvation of Protein-Ligand Complex Protein_Prep->Complex_Solvation Ligand_Prep Ligand Preparation Ligand_Prep->Complex_Solvation Ligand_Solvation Solvation of Ligand Ligand_Prep->Ligand_Solvation Alchemical_Transformation Alchemical Transformation Complex_Solvation->Alchemical_Transformation ΔG_complex Ligand_Solvation->Alchemical_Transformation ΔG_ligand Free_Energy_Analysis Free Energy Analysis Alchemical_Transformation->Free_Energy_Analysis Binding_Affinity Predict Relative Binding Affinity Free_Energy_Analysis->Binding_Affinity ΔΔG_bind = ΔG_complex - ΔG_ligand Bomb_Calorimetry_Workflow cluster_calib Calibration cluster_exp Experiment cluster_res Result Calib_Sample Weigh Benzoic Acid Calib_Bomb Assemble and Pressurize Bomb Calib_Sample->Calib_Bomb Calib_Combust Combustion and Temperature Measurement Calib_Bomb->Calib_Combust Calib_Calc Calculate Calorimeter Heat Capacity Calib_Combust->Calib_Calc Aro_Sample Weigh Aromatic Compound Aro_Combust Combust Aromatic Compound Aro_Sample->Aro_Combust NonAro_Sample Weigh Non-Aromatic Isomer NonAro_Combust Combust Non-Aromatic Isomer NonAro_Sample->NonAro_Combust Aro_Hc Calculate ΔHc (Aromatic) Aro_Combust->Aro_Hc NonAro_Hc Calculate ΔHc (Non-Aromatic) NonAro_Combust->NonAro_Hc Calc_RE Calculate Resonance Energy Aro_Hc->Calc_RE NonAro_Hc->Calc_RE NICS_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Build_Molecule Build Molecule Optimize_Geometry Optimize Geometry Build_Molecule->Optimize_Geometry Add_Ghost_Atom Add Ghost Atom (Bq) at Ring Center Optimize_Geometry->Add_Ghost_Atom NMR_Calculation Run NMR Calculation Add_Ghost_Atom->NMR_Calculation Extract_Shielding Extract Isotropic Shielding of Bq NMR_Calculation->Extract_Shielding Calculate_NICS Calculate NICS = -Shielding Extract_Shielding->Calculate_NICS FEP_Thermodynamic_Cycle P_LA Protein + Ligand A (in solvent) P_LB Protein + Ligand B (in solvent) P_LA->P_LB ΔG_solvent (Alchemical) PLA Protein-Ligand A Complex P_LA->PLA ΔG_bind(A) (Physical) PLB Protein-Ligand B Complex P_LB->PLB ΔG_bind(B) (Physical) PLA->PLB ΔG_complex (Alchemical)

References

Application Note: Modeling the Hypothetical 1,3,5-Cyclohexatriyne in Gaussian

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of computational chemistry.

Objective: To provide a detailed, step-by-step protocol for the geometry optimization and vibrational frequency analysis of the hypothetical molecule 1,3,5-cyclohexatriyne using the Gaussian software suite. This guide will cover the theoretical background, input file preparation, execution, and analysis of the results.

Introduction

This compound, a C₆ ring with alternating single and triple bonds, is a hypothetical isomer of benzene (B151609). Unlike the aromatic and highly stable benzene molecule, which features a delocalized π-electron system and D₆h symmetry, this compound is not a stable molecule and does not exist as a minimum on the potential energy surface.[1] Computational modeling of this structure is valuable as it serves as a theoretical reference point for quantifying the energetic effects of aromaticity and resonance in benzene.[1][2][3] By comparing the computed properties of benzene with this hypothetical localized structure, researchers can estimate the stabilization energy gained through electron delocalization.

This document provides a practical guide for setting up and running calculations on this compound in Gaussian, a widely used quantum chemistry software package. The protocol will focus on performing a geometry optimization followed by a frequency analysis to characterize the nature of the resulting stationary point on the potential energy surface.

Computational Workflow

The overall computational process for modeling this compound is outlined in the workflow diagram below. The process begins with the construction of an initial molecular geometry, proceeds through quantum mechanical calculations, and concludes with a detailed analysis of the output to characterize the structure.

G Computational Workflow for this compound Modeling cluster_input Input Preparation cluster_calculation Gaussian Calculation cluster_analysis Results Analysis cluster_conclusion Conclusion A 1. Build Initial Structure (GaussView or Z-matrix) - C6 Ring - D3h Symmetry - Alternating C-C and C≡C bonds B 2. Create Gaussian Input File (.gjf) - Define Route Section (#P) - Specify Charge (0) & Multiplicity (1) - Provide Cartesian Coordinates A->B Define Calculation C 3. Perform Geometry Optimization & Frequency Analysis (e.g., B3LYP/6-31G(d)) B->C Submit Job D 4. Examine Output File (.log) - Check for Normal Termination - Extract Optimized Energy C->D Process Output E 5. Analyze Vibrational Frequencies - Identify Imaginary Frequencies (NImag) - Characterize Stationary Point D->E Verify Structure F 6. Extract Geometric Parameters - Bond Lengths - Bond Angles E->F Quantify Geometry G Characterize this compound (e.g., as a higher-order saddle point) F->G

Caption: Workflow for modeling this compound in Gaussian.

Experimental Protocol: Step-by-Step Guide

This protocol details the methodology for performing a geometry optimization and frequency calculation on this compound using Density Functional Theory (DFT).

3.1. Step 1: Building the Initial Molecular Structure

The initial coordinates for this compound must be created manually, as this unstable structure will not be a default in most molecular builders. You can use a graphical interface like GaussView or define the structure using a Z-matrix or Cartesian coordinates.

  • Open GaussView: Launch the GaussView application.

  • Use the Ring Fragment Tool: Select the ring fragment tool and choose a 6-membered ring. Click in the main window to place a cyclohexane (B81311) ring.

  • Delete Hydrogens: Go to Edit > Delete Atom and remove all hydrogen atoms.

  • Impose Planar Symmetry: Use the Symmetrize tool (usually a diamond icon) to enforce a planar D₆h symmetry initially.

  • Manually Adjust Bond Orders: Select the Modify Bond tool. Click on alternating bonds in the ring and change their type to represent single and triple bonds. The geometry will distort. This initial structure does not need to be perfect, as the optimization algorithm will refine it.

  • Clean the Geometry: Use the Clean tool (broom icon) to perform a quick mechanics-based geometry cleanup. This provides a reasonable starting point for the quantum calculation.

3.2. Step 2: Setting Up the Gaussian Input File

A Gaussian input file (.gjf or .com) contains the instructions for the calculation. It is a plain text file that can be created manually or generated by GaussView.

  • Open Gaussian Calculation Setup: In GaussView, go to Calculate > Gaussian Calculation Setup.

  • Job Type: Select Opt+Freq to perform a geometry optimization followed by a vibrational frequency calculation in the same job.

  • Method:

    • Functional: Choose a DFT functional. B3LYP is a robust and widely used choice.

    • Basis Set: Select a basis set. 6-31G(d) provides a good balance of accuracy and computational cost for this type of molecule.

  • Charge and Multiplicity:

    • Set the molecular Charge to 0.

    • Set the Spin to Singlet.

  • Title: Provide a descriptive title, e.g., "this compound Opt+Freq B3LYP/6-31G(d)".

  • Save and Edit the Input File: Click Save and give the file a name (e.g., c6_d3h.gjf). Open the saved file in a text editor to inspect it.

A complete Gaussian input file should look like this:

(Note: The initial Cartesian coordinates above are illustrative and will be refined during optimization.)

3.3. Step 3: Running the Gaussian Calculation

The calculation is executed by submitting the input file to the Gaussian program on a command line interface (Linux/macOS) or through a batch scheduler on a high-performance computing cluster.

(Replace g16 with the appropriate command for your version of Gaussian, e.g., g09.)

The program will generate an output file (c6_d3h.log) and a checkpoint file (c6_d3h.chk).

3.4. Step 4: Analyzing the Results

Analysis involves inspecting the output file to confirm the calculation finished successfully and to extract the required data.

  • Check for Normal Termination: Open the .log file and scroll to the very end. A successful job will end with a celebratory quote and the message "Normal termination of Gaussian...".

  • Locate Optimized Geometry: Search for the phrase "Standard orientation" within the "Optimized Parameters" section to find the final Cartesian coordinates of the optimized structure.

  • Find the Final Energy: Search for "SCF Done". The final electronic energy is the value associated with E(RB3LYP).

  • Analyze Vibrational Frequencies: Search for "Frequencies --". This section lists the vibrational modes.

    • Real Frequencies: Positive values correspond to real vibrational modes.

    • Imaginary Frequencies: Negative values (often denoted with a minus sign or listed as "i" in some programs) indicate imaginary frequencies. The presence of imaginary frequencies means the structure is not a true energy minimum but a saddle point (a transition state if there is one imaginary frequency, or a higher-order saddle point if there are multiple).

Data Presentation

The key quantitative results from the calculation should be summarized for clarity and comparison. The optimized structure of this compound at the B3LYP/6-31G(d) level of theory possesses D₃h symmetry.

Table 1: Optimized Geometric Parameters for this compound

ParameterDescriptionValue
r(C≡C)Triple Bond Length~ 1.22 Å
r(C-C)Single Bond Length~ 1.45 Å
∠(C-C≡C)Bond Angle120.0°

(Note: These are typical values; exact bond lengths will be present in your Gaussian output file.)

Table 2: Vibrational Frequency Analysis

ParameterDescriptionValue
Lowest FrequenciesThe first few vibrational modesExpected to be negative
Number of Imaginary Frequencies (NImag)Count of negative frequencies> 1
CharacterizationNature of the stationary pointHigher-order saddle point

The presence of multiple imaginary frequencies confirms that this compound is not a stable molecule but rather a high-energy point on the C₆ potential energy surface. These imaginary modes correspond to the molecular distortions that would lead to a more stable structure, such as benzene.

References

Application Notes and Protocols for Teaching Aromaticity Concepts Using 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of aromaticity is fundamental to understanding the stability and reactivity of a vast array of organic molecules, including many pharmaceutical compounds. Traditionally, aromaticity is taught using stable examples like benzene (B151609), which possesses a delocalized π-electron system that adheres to Hückel's rule (4n+2 π-electrons), resulting in enhanced stability. Conversely, anti-aromaticity, which describes cyclic, planar, conjugated systems with 4n π-electrons, leads to significant destabilization. To provide a more profound understanding of these electronic effects, this document outlines the use of the hypothetical molecule 1,3,5-cyclohexatriyne as a powerful pedagogical tool. As an extreme example of an anti-aromatic system, its theoretical properties offer a stark contrast to benzene, thereby illuminating the profound energetic consequences of π-electron delocalization.

The Didactic Utility of an Extreme Case: this compound

This compound is a hypothetical isomer of benzene, characterized by a six-membered ring with three formal triple bonds. This structure imparts extreme ring strain and forces a planar, cyclic, and fully conjugated system of 6 π-electrons. However, unlike benzene, the linear geometry required by the sp-hybridized carbons of the triple bonds is severely distorted within a six-membered ring, leading to immense destabilization. While its isolation is considered impossible, computational studies provide valuable insights into its properties, making it an excellent theoretical tool for educational purposes. By comparing the properties of benzene (aromatic), cyclobutadiene (B73232) (anti-aromatic), and this compound (highly anti-aromatic), a clear spectrum of stability and reactivity can be illustrated.

Data Presentation: A Comparative Analysis of Aromatic and Anti-aromatic Systems

To quantitatively demonstrate the concepts of aromaticity and anti-aromaticity, the following table summarizes key theoretical and experimental data for benzene, cyclobutadiene, and the hypothetical this compound.

PropertyBenzene (Aromatic)Cyclobutadiene (Anti-aromatic)This compound (Highly Anti-aromatic)
π-Electrons 6 (4n+2, n=1)4 (4n, n=1)6 (formally, but highly strained)
Resonance Energy -36 kcal/mol[1]+16 to +32 kcal/mol (destabilization)Highly destabilized (large positive resonance energy)
C-C Bond Lengths (Å) Uniform 1.397 ÅAlternating ~1.35 Å and ~1.57 ÅCalculated alternating ~1.369 Å and ~1.433 Å[2]
¹H NMR Chemical Shift (ppm) ~7.3 (deshielded)~5.8 (shielded relative to typical alkenes)Not experimentally observed (theoretically expected to be complex)
Reactivity Low (undergoes substitution)High (readily dimerizes)Extremely high (hypothetical)

Experimental Protocols (Hypothetical)

While this compound is too unstable to be isolated, its extreme reactivity can be conceptually explored through hypothetical experiments based on established methods for studying transient intermediates.

Protocol 1: In-situ Generation and Trapping of this compound

This protocol describes a hypothetical experiment for the generation of this compound from a plausible precursor and its immediate trapping via a Diels-Alder reaction. The methodology is adapted from established procedures for the generation of benzynes.

Objective: To demonstrate the high reactivity of this compound by trapping it with a diene immediately upon its formation.

Materials:

  • Hypothetical Precursor: 1,2,3,4,5,6-hexabromo-1,2,3,4,5,6-hexakis(trimethylsilyl)cyclohexane

  • Activating Agent: Cesium fluoride (B91410) (CsF)

  • Trapping Agent: Furan (B31954)

  • Solvent: Anhydrous acetonitrile (B52724)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Precursor Synthesis (Hypothetical): The proposed precursor could theoretically be synthesized through a multi-step sequence involving the exhaustive silylation and subsequent bromination of a cyclohexene (B86901) derivative.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the hypothetical precursor (1.0 mmol) and furan (5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Initiation of Reaction: Add CsF (6.0 mmol) to the stirred solution at room temperature. The fluoride ions are expected to induce a cascade of elimination reactions, transiently forming this compound.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the precursor and the formation of a new product.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the organic components with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography. Characterize the isolated Diels-Alder adduct using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the trapping of the highly reactive this compound intermediate.

Protocol 2: Spectroscopic Characterization of Matrix-Isolated this compound

This protocol outlines a hypothetical experiment for the spectroscopic characterization of this compound using the matrix isolation technique. This method is ideal for studying highly reactive species by trapping them in an inert solid matrix at cryogenic temperatures.

Objective: To obtain spectroscopic data (e.g., IR spectrum) of this compound to understand its bonding and structure.

Materials:

  • Hypothetical Precursor: A suitable volatile precursor that can be pyrolyzed to generate this compound in the gas phase.

  • Matrix Gas: Argon (Ar)

  • Cryostat with a low-temperature window (e.g., CsI)

  • High-vacuum system

  • Infrared (IR) spectrometer

Procedure:

  • Precursor Volatilization: The volatile precursor is introduced into a high-vacuum system.

  • Pyrolysis: The precursor vapor is passed through a high-temperature pyrolysis tube to induce fragmentation and the formation of this compound in the gas phase.

  • Matrix Deposition: The gas-phase mixture of this compound and a large excess of argon gas is co-deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., 10 K). The argon solidifies, trapping individual molecules of this compound in an inert matrix.

  • Spectroscopic Analysis: The matrix-isolated sample is then analyzed by infrared spectroscopy. The resulting IR spectrum would provide information about the vibrational modes of the trapped this compound, allowing for the characterization of its unique bonding structure.

  • Data Interpretation: The experimental spectrum would be compared with theoretically calculated vibrational frequencies to confirm the identity of the trapped species.

Mandatory Visualizations

Aromaticity_Concepts 4n+2_pi 4n+2 π Electrons Aromatic Aromatic (e.g., Benzene) 4n+2_pi->Aromatic Leads to Stabilization 4n_pi 4n π Electrons AntiAromatic Anti-Aromatic (e.g., this compound) 4n_pi->AntiAromatic Leads to Destabilization NonAromatic Non-Aromatic (e.g., 1,3-Cyclohexadiene) Experimental_Workflow Precursor Hypothetical Precursor (Hexabromo-hexasilyl-cyclohexane) Generation In-situ Generation (CsF, Acetonitrile) Precursor->Generation Intermediate This compound (Highly Reactive Intermediate) Generation->Intermediate Trapping Diels-Alder Trapping (Furan) Intermediate->Trapping Product Diels-Alder Adduct Trapping->Product Analysis Analysis (NMR, MS) Product->Analysis

References

Application Notes and Protocols for Computational Analysis of Unstable Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In fields ranging from drug discovery to materials science, understanding the relative stability of isomers is paramount. Unstable isomers, even if transient, can represent key intermediates in reaction pathways or contribute to undesirable side-effects in pharmaceuticals. Computational chemistry provides a powerful, cost-effective toolkit for identifying, characterizing, and ranking the energies of these isomers. This document outlines a detailed, multi-tiered workflow for the analysis of unstable isomers, ensuring both accuracy and computational efficiency. The protocols provided are designed to guide researchers through the process of generating reliable thermochemical data for isomeric species.

General Computational Workflow

The accurate analysis of unstable isomers is a multi-step process that systematically refines structures and energies. The workflow begins with a broad exploration of the potential energy surface to identify all possible isomers and conformers, followed by increasingly rigorous levels of theory to pinpoint their geometries and relative stabilities. This hierarchical approach balances computational cost with accuracy.

Computational_Workflow cluster_0 Step 1: Structure Generation cluster_1 Step 2: Initial Screening cluster_2 Step 3: Refinement cluster_3 Step 4: High-Accuracy Energy start Define Molecular Formula gen Isomer & Conformer Generation (e.g., RDKit, CREST, Basin-Hopping) start->gen low_opt Low-Level Optimization (e.g., GFN2-xTB, PM7) gen->low_opt filter Energy Filtering & Deduplication low_opt->filter dft_opt DFT Geometry Optimization (e.g., ωB97X-D / def2-SVP) filter->dft_opt freq Frequency Calculation dft_opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify sp_energy Single-Point Energy Calculation (e.g., DSD-PBEP86 / def2-TZVP or G4) verify->sp_energy thermo Thermochemical Analysis (ΔE, ΔH, ΔG) sp_energy->thermo end end thermo->end Final Energy Ranking

Caption: A multi-step workflow for the accurate determination of isomer stability.

Part 1: Protocols for Isomer Analysis

Protocol 1: Isomer and Conformer Generation

Objective: To generate a comprehensive set of initial 3D coordinates for all plausible isomers and their low-energy conformers. The quality of this initial step is critical, as it is impossible to analyze an isomer that is never generated.

Methodology:

  • Isomer Enumeration: For a given molecular formula, generate all constitutionally distinct isomers. Software like RDKit can be used to generate SMILES strings for these isomers.

  • Initial 3D Structure Generation: Convert the 1D (SMILES) or 2D representations into initial 3D structures.

  • Conformational Search: For each constitutional isomer, perform a thorough conformational search to identify low-energy conformers.

    • For flexible molecules: Stochastic methods like the Confab algorithm in Open Babel or the ETKDG method in RDKit are efficient.

    • For complex systems or global minima searches: More robust methods like CREST (Conformer-Rotamer Ensemble Sampling Tool) using the GFN2-xTB semi-empirical method, or Basin-Hopping algorithms are recommended.[1][2][3]

Protocol 2: Low-Level Screening and Optimization

Objective: To quickly optimize the large number of generated structures and discard high-energy duplicates or irrelevant conformers using a computationally inexpensive method.

Methodology:

  • Choice of Method: Use a semi-empirical quantum mechanics (SQM) method. The GFN2-xTB method is highly recommended for its balance of speed and accuracy across a wide range of chemical systems.

  • Execution: Perform a full geometry optimization on all generated conformers using the chosen SQM method.

  • Filtering:

    • Remove duplicate structures based on an RMSD (Root Mean Square Deviation) threshold (e.g., < 0.5 Å).

    • Apply an energy window (e.g., 10-15 kcal/mol) relative to the lowest-energy structure found and discard all structures outside this window.

Protocol 3: DFT Geometry Optimization and Frequency Analysis

Objective: To obtain accurate equilibrium geometries and to confirm that each structure is a true local minimum on the potential energy surface.

Methodology:

  • Functional and Basis Set Selection: Choose a Density Functional Theory (DFT) functional and basis set appropriate for the system. A good starting point for many organic molecules is a dispersion-corrected hybrid functional.

    • Recommended Functional: ωB97X-D, B3LYP-D3(BJ)

    • Recommended Basis Set: def2-SVP or 6-31G(d,p). A triple-ζ basis set is recommended for final, high-quality geometries.[4]

  • Geometry Optimization: Perform a tight geometry optimization on all structures that passed the low-level screening. Use stringent convergence criteria to ensure a true minimum is found.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

    • Verification: A true minimum must have zero imaginary frequencies.

    • Thermochemistry: The output provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy.

  • Troubleshooting Imaginary Frequencies: The presence of one imaginary frequency indicates a transition state.

Troubleshooting start Frequency Calculation Complete check Imaginary Frequencies? start->check node_zero Zero Imaginary Frequencies check->node_zero No node_one One Imaginary Frequency check->node_one Yes (One) node_many >1 Imaginary Frequencies check->node_many Yes (Multiple) action_zero Structure is a Minimum. Proceed to Energy Calculation. node_zero->action_zero action_one Structure is a Transition State. Displace atoms along the imaginary mode and re-optimize. node_one->action_one action_many Structure is a higher-order saddle point. Significantly alter geometry and re-optimize. node_many->action_many

Caption: Decision-making process for handling imaginary frequencies.

Protocol 4: High-Accuracy Single-Point Energy Calculation

Objective: To compute a highly accurate electronic energy for the final, refined geometries. This step is crucial for obtaining reliable energy differences between isomers.

Methodology:

  • Principle: This protocol relies on the fact that geometry is often less sensitive to the level of theory than relative energy. An accurate energy can be obtained by running a single, non-optimizing calculation with a very high-level method on a geometry optimized with a more modest method (from Protocol 3).

  • Method Selection:

    • High-Level DFT: Double-hybrid functionals (e.g., DSD-PBEP86, B2-PLYP) with a large basis set (e.g., def2-TZVP or larger) provide excellent accuracy.

    • Composite Methods: For "gold standard" accuracy (approaching 1 kcal/mol), composite methods like Gaussian-4 (G4) or the Complete Basis Set (CBS-QB3) methods are recommended.[5] These methods extrapolate to the complete basis set limit and include high-level correlation effects.[5]

  • Execution: Run the single-point energy calculation on the final optimized geometries obtained from Protocol 3.

  • Final Energy Calculation: Combine the high-accuracy electronic energy with the ZPVE and thermal corrections (enthalpy and Gibbs free energy) obtained from the frequency calculation in Protocol 3 to get the final thermodynamic energies.

Final Relative Energy (ΔG): ΔG = (E_SP_isomer + G_corr_isomer) - (E_SP_ref + G_corr_ref) Where E_SP is the high-level single-point energy and G_corr is the Gibbs free energy correction from the frequency calculation.

Part 2: Data Presentation and Method Selection

The choice of computational method is a trade-off between accuracy and cost. For initial screenings, speed is essential, while for final energy ranking, accuracy is paramount.

Accuracy_vs_Cost cluster_cost sqm Semi-empirical (GFN2-xTB) gga GGA DFT (PBE) hybrid Hybrid DFT (B3LYP-D3) dhybrid Double Hybrid DFT (DSD-PBEP86) composite Composite Methods (G4, CBS-QB3)

Caption: The trade-off between accuracy and cost for different quantum chemistry methods.

Performance of DFT Functionals for Isomerization Energies

The accuracy of DFT is highly dependent on the choice of the exchange-correlation functional. The following table summarizes the performance of various functionals for calculating organic isomerization energies, with Mean Absolute Deviation (MAD) from high-level reference values.

Functional ClassFunctionalBasis SetMAD (kcal/mol)Reference
GGAPBEdef2-TZVP3.5 - 4.5[4]
meta-GGATPSSdef2-TZVP3.0 - 4.0[4]
HybridB3-LYPdef2-TZVP2.5 - 3.5[4]
HybridPBE0-D3def2-TZVP1.5 - 2.5[6]
Hybrid (Range-Separated)ωB97X-Ddef2-TZVP1.0 - 2.0[7]
Hybrid meta-GGAM06-2Xdef2-TZVP1.0 - 1.5[8]
Double HybridB2-PLYPdef2-TZVP< 1.2[4]
Double HybridDSD-PBEP86def2-TZVP< 1.0[9][10]

Note: Performance can vary significantly based on the specific chemical system. Dispersion corrections (e.g., -D3) are crucial and should always be included.

Performance of Composite Methods

Composite methods are specifically designed for high-accuracy thermochemistry and generally outperform individual DFT methods.

Composite MethodKey FeaturesTypical MAD (kcal/mol)Reference
CBS-QB3 MP2 and CCSD(T) calculations with basis set extrapolation.~1.1[5]
G4 Extrapolates to HF limit, uses CCSD(T) for highest level of theory.< 1.0[5]

Part 3: Application Notes and Best Practices

  • Automation: For analyzing a large number of isomers, workflow automation tools are invaluable. Packages like QMflows, Aiida, or Pyiron can script the entire multi-step process, from job submission to data analysis, reducing manual effort and errors.[11][12][13]

  • Connectivity Check: A key challenge in automated workflows is ensuring the final optimized structure retains the intended atomic connectivity of the starting isomer.[14][15] It is crucial to programmatically check bonding after optimization to flag unintended rearrangements.

  • Open-Shell Systems: For isomers that are radicals (possessing unpaired electrons), an unrestricted formalism (e.g., UB3LYP) must be used. Spin contamination should be checked to ensure the validity of the wavefunction.

  • Solvation Effects: If the isomers are to be compared in solution, implicit solvent models (e.g., SMD, PCM) should be included in both the geometry optimization and final single-point energy calculation steps. The choice of solvent can significantly alter the relative stability of polar isomers.

  • Data Validation: Whenever possible, benchmark your chosen computational protocol against known experimental data for a related system before applying it to new, uncharacterized isomers. This provides confidence in the predictive power of your workflow.

References

Troubleshooting & Optimization

Technical Support Center: Computational Modeling of 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the computational modeling of 1,3,5-cyclohexatriyne. This resource is designed for researchers, scientists, and drug development professionals who are investigating this highly strained and theoretical molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its computational analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to model?

A1: this compound, also known as benzotriyne, is a hypothetical allotrope of carbon with the molecular formula C₆. It consists of a six-membered carbon ring with alternating single and triple bonds. The primary challenge in its computational modeling arises from extreme angle strain. The sp-hybridized carbon atoms involved in the triple bonds prefer a linear geometry (180°), but the cyclic structure forces these angles to be highly compressed (around 120°). This immense strain leads to significant geometric and electronic complexities that are challenging for standard computational methods to handle accurately.[1]

Q2: My geometry optimization of this compound fails to converge. What are the common causes and solutions?

A2: Convergence failure is a frequent issue due to the molecule's unusual potential energy surface. Common causes include:

  • Poor Initial Geometry: A starting geometry that is too far from a true minimum can lead the optimizer astray.

  • Inadequate Level of Theory: Standard DFT functionals and small basis sets may not be sufficient to describe the complex electronic structure.

  • Hessian Update Issues: The optimizer may struggle to build an accurate Hessian (a matrix of second derivatives of energy) for such a strained system.

Troubleshooting Steps:

  • Start with a reasonable geometry: Begin with a planar, hexagonal structure with alternating single and triple bond lengths.

  • Use a robust optimizer: Employ optimizers with better convergence algorithms, such as opt=calcall in Gaussian, which calculates the Hessian at every step. This is computationally expensive but more reliable for difficult cases.

  • Choose an appropriate level of theory: Start with a reliable DFT functional (e.g., B3LYP or PBE0) and a sufficiently large basis set (e.g., 6-311+G(d,p)). If convergence still fails, consider multireference methods.

  • Check for imaginary frequencies: Once a stationary point is found, always perform a frequency calculation to ensure it is a true minimum (no imaginary frequencies).

Q3: Is this compound the most stable C₆ ring isomer?

A3: Computational studies suggest that this compound is not the global minimum on the C₆ potential energy surface. A cumulene-like isomer, cyclohexahexaene (with six consecutive double bonds), is predicted to be more stable.[2] Therefore, your optimization may converge to this lower-energy isomer.

Q4: Does this compound have significant multireference character?

A4: Due to the strained electronic system and potential for low-lying excited states, it is highly probable that this compound exhibits significant multireference character. This means that its electronic ground state cannot be accurately described by a single Slater determinant, which is the underlying assumption for methods like Hartree-Fock and standard DFT.

Diagnostic Actions:

  • T1 Diagnostic: For coupled-cluster calculations (e.g., CCSD), a T1 diagnostic value greater than 0.02 suggests that a multireference approach is necessary.

  • Natural Orbital Occupations: In a post-HF calculation (like CISD or CASSCF), if the occupation numbers of the highest occupied molecular orbital (HOMO) are significantly less than 2, and the lowest unoccupied molecular orbital (LUMO) occupations are significantly greater than 0, this indicates multireference character.

Troubleshooting Guides

Guide 1: Geometry Optimization Failures

This guide provides a systematic approach to resolving convergence issues during the geometry optimization of this compound.

Problem: The optimization process terminates with an error, or the geometry oscillates and does not reach a stationary point.

Workflow:

G start Start Optimization check_geom Check Initial Geometry (Planar, D3h symmetry) start->check_geom dft_opt Run DFT Optimization (e.g., B3LYP/6-311+G(d,p)) check_geom->dft_opt Looks Reasonable check_conv Converged? dft_opt->check_conv increase_cycles Increase Max Cycles (e.g., opt=maxcycle=200) check_conv->increase_cycles No freq_calc Perform Frequency Calculation check_conv->freq_calc Yes increase_cycles->dft_opt change_optimizer Change Optimizer (e.g., opt=calcall) increase_cycles->change_optimizer Still Fails change_optimizer->dft_opt multiref_method Use Multireference Method (e.g., CASSCF) change_optimizer->multiref_method Still Fails multiref_method->check_conv check_freq Imaginary Frequencies? freq_calc->check_freq end_success Optimization Successful check_freq->end_success No ts_search Follow Imaginary Mode (Transition State Search) check_freq->ts_search Yes end_fail Re-evaluate Strategy ts_search->end_fail G start Start with Optimized Geometry run_ccsd Run CCSD Calculation start->run_ccsd run_nics Perform NICS Calculation start->run_nics check_t1 T1 Diagnostic > 0.02? run_ccsd->check_t1 run_casscf Perform CASSCF Calculation check_t1->run_casscf Yes conclusion_sr Single-Reference Methods May Be Adequate check_t1->conclusion_sr No analyze_orbitals Analyze Natural Orbital Occupation Numbers run_casscf->analyze_orbitals check_occupations Significant Deviation from 2 and 0? analyze_orbitals->check_occupations conclusion_mr Conclude Significant Multireference Character check_occupations->conclusion_mr Yes check_occupations->conclusion_sr No analyze_nics Analyze NICS(0) and NICS(1)zz values run_nics->analyze_nics conclusion_arom Determine Aromaticity/ Antiaromaticity analyze_nics->conclusion_arom

References

overcoming convergence issues in 1,3,5-cyclohexatriyne DFT calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address Self-Consistent Field (SCF) convergence issues encountered during Density Functional Theory (DFT) calculations of the highly strained and hypothetical molecule, 1,3,5-cyclohexatriyne.

Troubleshooting Guide: Overcoming SCF Convergence Failure

Question: My DFT calculation for this compound is failing to converge. What steps can I take to resolve this?

Answer:

Convergence issues with this compound are common due to its highly strained, cyclic cumulene structure and potential for strong static correlation. Follow this systematic troubleshooting workflow to diagnose and resolve the problem.

DFT_Convergence_Troubleshooting start SCF Fails to Converge check_input 1. Verify Input Geometry and Parameters - Correct coordinates? - Plausible bond lengths? - Correct charge and multiplicity? start->check_input initial_guess 2. Modify the Initial Guess Orbitals - Use a smaller basis set for initial convergence? - Read orbitals from a previous successful (or partially converged) calculation? - Use different guess algorithms (e.g., SAD, Huckel)? check_input->initial_guess Input OK success SCF Converged check_input->success Error Found & Fixed scf_algorithms 3. Adjust SCF Algorithm Parameters - Increase max SCF cycles? - Employ level shifting or damping? - Use quadratic convergence methods (e.g., QCSCF)? - Modify DIIS settings? initial_guess->scf_algorithms Still Fails initial_guess->success Converged functional_basis 4. Change Functional and/or Basis Set - Try a different functional (e.g., hybrid vs. pure DFT)? - Use a more flexible basis set? scf_algorithms->functional_basis Still Fails scf_algorithms->success Converged multireference 5. Consider Multi-Reference Character - Is the HOMO-LUMO gap very small? - Does the system exhibit strong static correlation? - If yes, consider methods beyond single-reference DFT. functional_basis->multireference Still Fails functional_basis->success Converged

A step-by-step workflow for troubleshooting DFT convergence issues.

Frequently Asked Questions (FAQs)

Initial Steps and Basic Checks

Q1.1: What are the most common initial errors to check for in the input file?

A1.1: Before attempting more advanced solutions, always verify the fundamentals of your input file.[1] Common mistakes include:

  • Incorrect Geometry: Ensure atomic coordinates are reasonable. Even small deviations in the initial geometry of a strained molecule can hinder convergence.

  • Charge and Multiplicity: Double-check that the total charge and spin multiplicity are correctly specified for your system.

  • Basis Set and Functional: Confirm that the chosen basis set and functional are appropriate for the system and are correctly formatted in the input.

Advanced SCF Strategies

Q2.1: My input is correct, but the calculation still oscillates and fails to converge. What should I try next?

A2.1: Oscillation between two energy values often indicates that two orbitals are close in energy.[1][2] Several techniques can help dampen these oscillations:

  • Damping and Mixing: Introduce a damping factor or mix a percentage of the previous iteration's Fock matrix with the current one.[1][2] This can slow down convergence but often helps to avoid large, destabilizing changes between SCF cycles.

  • Level Shifting: Artificially increase the HOMO-LUMO gap by adding a positive energy shift to the virtual orbitals. This can significantly improve convergence, especially for systems with small gaps.

  • Increasing SCF Cycles: If the energy is slowly converging, simply increasing the maximum number of SCF iterations might be sufficient.[1][2] However, if the energy is oscillating, this is unlikely to solve the underlying problem.

Q2.2: What are DIIS and QCSCF, and when should I use them?

A2.2:

  • DIIS (Direct Inversion in the Iterative Subspace): This is a standard acceleration method that extrapolates from previous iterations to predict a better solution.[2] Sometimes, for difficult systems, modifying the DIIS subspace size can improve performance.[1] In very challenging cases, temporarily disabling DIIS in the initial cycles can help.

  • QCSCF (Quadratic Convergence SCF): These are more computationally expensive methods, like Newton-Raphson, that use second-order information (the Hessian) to take more direct steps towards the minimum.[3] They can be very effective when standard methods fail, especially close to convergence.

Choice of Computational Method

Q3.1: Can the choice of DFT functional or basis set affect convergence?

A3.1: Yes, absolutely.

  • Functionals: Some pure DFT functionals can have difficulty with highly delocalized or electronically complex systems.[4] Hybrid functionals (like B3LYP) that include a portion of exact Hartree-Fock exchange often provide better stability.

  • Basis Sets: While a larger, more flexible basis set is generally more accurate, it can also introduce near-linear dependencies that complicate convergence. If you are struggling with a large basis set, try to obtain initial converged orbitals with a smaller one first.

Q3.2: What if single-reference DFT is not appropriate for this compound?

A3.2: this compound is a benzyne (B1209423) isomer and, like other benzynes, is known to have a strained electronic structure.[5][6] This high degree of strain and unusual bonding can lead to a small HOMO-LUMO gap and significant static (multi-reference) correlation. In such cases, single-reference methods like standard DFT may be inadequate. If you consistently fail to achieve convergence or obtain physically questionable results (e.g., incorrect symmetries), the system may require multi-reference methods (like CASSCF or MRCI) for an accurate description.

Summary of Key Computational Parameters

The following table summarizes recommended starting points and alternative strategies for key parameters in your DFT calculation.

ParameterRecommended Starting PointTroubleshooting StrategyRationale
Initial Geometry Pre-optimized at a lower level of theory (e.g., HF/STO-3G)Manually adjust bond lengths to be chemically reasonable.A good starting geometry is crucial for convergence.
SCF Cycles 128Increase to 512 or 1024.[1][2]Allows more attempts for slow-to-converge systems.
Convergence Algorithm DIISSwitch to QCSCF, or use damping/level shifting.DIIS can sometimes oscillate; second-order methods are more robust but costly.[2][3]
Initial Guess Default (e.g., SAD)Read orbitals from a converged calculation with a smaller basis set.Provides a better starting point for the SCF procedure.[1]
DFT Functional Hybrid (e.g., B3LYP, PBE0)Try different functionals, including range-separated ones.The electronic structure is sensitive to the amount of exact exchange.[4]
Basis Set Pople-style (e.g., 6-31G*)Start with a minimal basis (e.g., STO-3G), then increase size.Smaller basis sets have fewer degrees of freedom and can be easier to converge.

Experimental Protocol: A Standard DFT Workflow

For a researcher tackling the calculation of this compound, a typical experimental protocol would follow these steps:

  • Structure Preparation: Construct an initial 3D structure of this compound. Due to its hypothetical nature, initial bond lengths might be estimated from related, known molecules like benzyne.[6]

  • Initial Optimization (Low Level): Perform a geometry optimization using a computationally inexpensive method, such as Hartree-Fock with a minimal basis set (e.g., HF/STO-3G). This provides a reasonable starting geometry.

  • Main DFT Calculation (Target Level):

    • Use the optimized geometry from the previous step as the input.

    • Select the desired DFT functional and a more robust basis set (e.g., B3LYP/6-311+G(d,p)).

    • Set a higher-than-default number of SCF cycles (e.g., maxcycle=512).

    • If convergence fails, systematically apply the troubleshooting strategies outlined above, starting with adjustments to the SCF algorithm (e.g., enabling level shifting or quadratic convergence).

  • Frequency Analysis: Once a stationary point on the potential energy surface is found (i.e., the geometry optimization converges), perform a vibrational frequency calculation. This is crucial to confirm that the obtained structure is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Following successful optimization and frequency confirmation, proceed with the calculation of desired electronic and structural properties.

References

Technical Support Center: Refining Theoretical Models for Highly Strained Cyclic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of highly strained cyclic molecules.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization for a highly strained molecule fails to converge. What are the common causes and solutions?

A1: Geometry optimization failures for strained molecules are common due to the complex potential energy surface. Here are typical causes and troubleshooting steps:

  • Poor Initial Geometry: A starting geometry that is too far from a minimum can lead to convergence failure.

    • Solution: Pre-optimize the geometry using a less computationally expensive method (e.g., a smaller basis set or a semi-empirical method) before running a high-level DFT calculation.[1] For transition state optimizations, consider using a relaxed scan or freezing the forming/breaking bonds to a reasonable distance to generate a good initial guess.[1]

  • Self-Consistent Field (SCF) Convergence Issues: The electronic structure calculation may fail to converge at a given geometry step.[2][3][4]

    • Solution:

      • Check for Obvious Errors: Ensure the charge and multiplicity are correctly specified in your input file.[3][5]

      • Use a Better Initial Guess: Try different initial guesses for the wavefunction.[3]

      • Increase SCF Cycles: Increase the maximum number of SCF iterations.[3]

      • Damping and Level Shifting: Employ damping and level-shifting algorithms to help guide the SCF process toward convergence.[3]

      • Try a Different Algorithm: Some software packages offer alternative SCF convergence algorithms that may be more robust for your system.[2]

  • Flat Potential Energy Surface: If the energy landscape is very flat, the optimization algorithm may struggle to find the minimum.

    • Solution: Use tighter convergence criteria (e.g., opt=tight or opt=verytight in Gaussian).[6]

Q2: My vibrational frequency calculation for a strained cyclic molecule shows one or more imaginary frequencies. What does this mean and how can I fix it?

A2: An imaginary frequency indicates that the optimized geometry is not a true minimum on the potential energy surface but rather a saddle point (a transition state if there is only one imaginary frequency).[7][8][9]

  • For a supposed minimum energy structure:

    • Visualize the Imaginary Mode: Animate the vibration corresponding to the imaginary frequency. This will show the direction of distortion that leads to a lower energy structure.[6][7]

    • Perturb the Geometry: Manually displace the atoms along the imaginary mode's vibrational vector and re-run the optimization.[6][7]

    • Use Tighter Optimization Criteria: A very small imaginary frequency might be an artifact of loose convergence criteria. Re-optimize with tighter settings.[6]

    • Change Method: Sometimes, changing the DFT functional or basis set can resolve the issue.[6]

  • For a transition state search:

    • A single imaginary frequency is expected and corresponds to the reaction coordinate. If you have more than one, it indicates a higher-order saddle point.

Q3: How do I choose an appropriate DFT functional and basis set for studying highly strained molecules?

A3: The choice of functional and basis set is critical for accurately modeling strained systems.

  • DFT Functionals:

    • Hybrid functionals like B3LYP are often a good starting point for geometries and energies of organic molecules.[10][11]

    • For systems where dispersion forces are important (e.g., intramolecular non-covalent interactions), it is crucial to use a dispersion-corrected functional (e.g., B3LYP-D3 or ωB97X-D).

    • Be aware that some standard functionals can have difficulty with delocalization errors, which can be significant in strained systems with unusual bonding.[12][13]

  • Basis Sets:

    • Pople-style basis sets like 6-31G(d,p) are a reasonable starting point for organic molecules.[14]

    • For higher accuracy, triple-zeta basis sets (e.g., cc-pVTZ or def2-TZVP) are recommended, especially for single-point energy calculations.[10][15][16]

    • Including polarization functions (e.g., the '(d,p)' in 6-31G(d,p)) is essential for describing the distorted bonding in strained rings.[15]

    • Diffuse functions (e.g., the '+' in 6-31+G(d,p)) are important if you are studying anions or systems with significant non-covalent interactions.[15]

Q4: What is a realistic level of agreement to expect between my calculated and experimental geometric parameters (bond lengths, angles)?

A4: The expected accuracy depends on the level of theory and the experimental technique.

  • Ab initio and DFT methods: For bond lengths, deviations from experimental values are typically less than 0.02 Å. For bond angles, errors are generally within 5 degrees, though often much smaller.[17]

  • Experimental Uncertainty: Remember that experimental values also have associated errors. For instance, X-ray crystallography can have errors of 0.002-0.003 Å for bond lengths and 0.05-0.08 degrees for angles.[17]

Troubleshooting Guides

Issue 1: Inaccurate Strain Energy Calculation
  • Symptom: The calculated strain energy deviates significantly from established experimental or high-level theoretical values.

  • Possible Cause: The theoretical reaction used to derive the strain energy is not well-balanced.

  • Solution: Employ a homodesmotic or isodesmic reaction. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation.[18][19][20]

Issue 2: Difficulty in Locating the Transition State for a Ring-Opening Reaction
  • Symptom: Transition state searches repeatedly converge back to the reactant or product, or fail to find a structure with a single imaginary frequency.

  • Possible Cause: The reaction may have a very flat potential energy surface, or the initial guess for the transition state is poor. Some reactions involving strained rings might even proceed without a traditional transition state.[21][22]

  • Solution:

    • Perform a relaxed potential energy surface scan by systematically changing the distance of the bond being broken. The maximum energy point along this scan can serve as a good initial guess for a transition state optimization.

    • Use a constrained optimization where the key bond distance is frozen at an estimated transition state value, and then use the resulting structure as the input for a full transition state search.[1]

    • Consider that for some highly strained systems, the reaction may be controlled by quantum tunneling rather than passing over a classical transition state.[21][22]

Quantitative Data Summary

The following tables provide a summary of experimental and calculated data for some common highly strained cyclic molecules.

Table 1: Strain Energies of Selected Cyclic Molecules

MoleculeExperimental Strain Energy (kcal/mol)Calculated Strain Energy (W1BD, kcal/mol)
Cyclopropane (B1198618)27.5-
Cyclobutane26.5-
Bicyclobutane63.9[23]66.5[20]
[2.1.0]Bicyclopentane-55.6[20]
Prismane-142.0[20]

Table 2: Geometric and Spectroscopic Data for Cyclopropane

ParameterExperimental ValueCalculated Value (CCSD(T)/cc-pVQZ)
C-C Bond Length1.5030(10) Å[24]1.5019 Å[24]
C-H Bond Length1.0786(10) Å[24]1.0781 Å[24]
H-C-H Angle114.97(10)°[24]114.81°[24]
¹H NMR Chemical Shift0.22 ppm[25][26]-

Experimental Protocols

Protocol 1: Calculation of Ring Strain Energy using a Homodesmotic Reaction

This protocol outlines the steps to calculate the ring strain energy of bicyclobutane using DFT.

  • Define the Homodesmotic Reaction:

    • A suitable reaction is: Bicyclobutane + 4 CH₄ → 2 CH₃-CH₃ + 2 CH₃-CH₂-CH₃

  • Geometry Optimization:

    • Perform a geometry optimization and vibrational frequency calculation for each molecule in the reaction (bicyclobutane, methane, ethane, and propane).

    • Recommended Level of Theory: B3LYP/6-311+G(d,p) or a higher level with dispersion correction if necessary.

  • Verify Minima:

    • Confirm that all optimized structures are true minima by ensuring there are no imaginary frequencies in the vibrational analysis.

  • Calculate Enthalpies:

    • Extract the zero-point corrected electronic energies or the thermal enthalpies at 298.15 K for each molecule.

  • Calculate the Reaction Enthalpy (ΔH_rxn):

    • ΔH_rxn = [ (2 * H_ethane) + (2 * H_propane) ] - [ (1 * H_bicyclobutane) + (4 * H_methane) ]

  • Determine Strain Energy:

    • The ring strain energy of bicyclobutane is equal to the calculated ΔH_rxn.

Visualizations

experimental_workflow cluster_computational Computational Protocol cluster_validation Experimental Validation mol_selection Select Strained Molecule and Homodesmotic Reaction geom_opt Geometry Optimization and Frequency Calculation mol_selection->geom_opt verify_min Verify True Minima (No Imaginary Frequencies) geom_opt->verify_min energy_calc Calculate Zero-Point Corrected Energies or Enthalpies verify_min->energy_calc strain_calc Calculate Reaction Enthalpy (Strain Energy) energy_calc->strain_calc param_comp Compare Calculated vs. Experimental Parameters strain_calc->param_comp exp_data Obtain Experimental Data (e.g., NMR, X-ray) exp_data->param_comp

Caption: Workflow for calculating strain energy and validating theoretical models.

troubleshooting_workflow start Geometry Optimization Fails check_scf Check SCF Convergence start->check_scf check_geom Check Initial Geometry start->check_geom check_pes Potential Energy Surface Issue? start->check_pes sol_scf1 Increase SCF Cycles check_scf->sol_scf1 sol_scf2 Use Damping/Level Shift check_scf->sol_scf2 sol_geom1 Pre-optimize with Lower Level of Theory check_geom->sol_geom1 sol_pes1 Use Tighter Convergence Criteria check_pes->sol_pes1

Caption: Troubleshooting guide for geometry optimization convergence failure.

References

troubleshooting geometry optimization failures for 1,3,5-cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-Cyclohexatriyne

An Overview of this compound

This compound is a hypothetical, high-energy isomer of benzene (B151609).[1] Unlike the aromatic and highly stable benzene molecule which features delocalized π-electrons and D6h symmetry, this compound is conceptualized as a planar ring with distinct, alternating single and double carbon-carbon bonds (D3h symmetry). Due to its extreme strain and inherent instability, it does not exist as a stable molecule but serves as a theoretical reference compound in computational chemistry to quantify the effects of aromaticity and resonance in benzene.[2]

The primary challenge in performing geometry optimizations on this compound is its overwhelming tendency to collapse into the far more stable benzene structure, which represents the global energy minimum on the C₆H₆ potential energy surface. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers successfully model this challenging molecule.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization of this compound consistently converges to the benzene structure. How can I prevent this rearrangement?

This is the most common problem encountered. The optimization algorithm naturally seeks the lowest energy structure, which is benzene. To find the local minimum corresponding to this compound, you must guide the calculation carefully.

  • Use Symmetry Constraints: The most effective method is to enforce D3h symmetry throughout the optimization. This prevents the bond lengths from equalizing into the D6h symmetry of benzene. The specific keywords for this will depend on your quantum chemistry software package.

  • Start with an Idealized Geometry: A precise starting geometry is crucial. Construct a molecule with distinct and exaggerated differences between the single and double bond lengths. Using standard bond lengths for alkanes and alkenes is a good starting point.

  • Choose an Appropriate Level of Theory: For highly strained and electronically complex systems, standard DFT functionals may struggle. Consider methods specifically designed for such cases or those that can handle potential multi-reference character. Ab Initio Valence Bond methods have been successfully used in the literature to study this molecule.

Q2: The optimization fails to converge, with bond lengths oscillating or the total energy fluctuating between steps. What should I do?

This behavior often indicates a complex or very flat potential energy surface near your starting geometry, or that the optimization algorithm is taking steps that are too large.

  • Reduce the Optimization Step Size: Algorithms can overshoot the minimum if the step size is too large. Look for keywords in your software to limit the maximum step size per cycle.

  • Change the Optimization Algorithm: If the default optimizer is failing, try an alternative. Algorithms like GDIIS (Geometry optimization using Direct Inversion in the Iterative Subspace) can sometimes perform better on flat potential energy surfaces.[3]

  • Update the Hessian Matrix: The Hessian (the matrix of second derivatives of energy) guides the optimizer. For difficult cases, calculating the exact Hessian at the start of the calculation or even every few steps (though computationally expensive) can provide a much better search direction than the initial guess or updated approximations.[4][5]

Q3: My calculation terminates with an "SCF Convergence Failure" error during the geometry optimization. How can I resolve this?

Self-Consistent Field (SCF) failure means the calculation could not solve the electronic structure for a given geometry. The unusual bonding of this compound makes this a common issue.

  • Improve the Initial Guess: A poor initial guess for the molecular orbitals can lead to convergence problems. Try generating an initial guess using a smaller, less computationally demanding basis set first, and then use those converged orbitals as the starting point for your main calculation.

  • Use Robust SCF Algorithms: Most software packages offer alternative SCF convergence algorithms. Methods like Quadratic Convergence (QC) or schemes with damping can help overcome oscillations and force convergence.[6]

  • Increase SCF Cycles: Sometimes, the calculation is converging, just very slowly. Simply increasing the maximum number of allowed SCF cycles can be sufficient.[6]

Q4: What is a reliable starting point (geometry, basis set, and method) for a successful optimization?

A robust starting point is critical. While there is no single universal solution, the following protocol provides a strong foundation.

  • Initial Geometry: Manually build a planar C₆H₆ structure with D3h symmetry. Set alternating C-C bond lengths to approximately 1.54 Å (single bond) and 1.33 Å (double bond). Set all C-H bond lengths to approximately 1.08 Å.

  • Basis Set: Start with a modest Pople-style basis set, such as 6-31G(d). These are generally well-behaved for initial optimizations. Larger basis sets like cc-pVTZ can be used for higher accuracy on the refined structure but may sometimes increase the risk of SCF convergence issues.[6]

  • Computational Method: If using DFT, start with a common hybrid functional like B3LYP. However, be prepared to test other functionals. Given the literature, if you have access to Valence Bond (VB) software, it may be the most direct route to a successful calculation.

Quantitative Data Summary

For successful geometry optimization, providing the software with a well-defined starting point is crucial. The table below summarizes recommended initial parameters.

ParameterRecommended Initial ValueRationale & Example Keyword (Gaussian)
Symmetry D3hEnforcing the correct symmetry is the most critical step to prevent collapse into the D6h benzene structure.
C-C Single Bond ~1.54 ÅUse a standard alkane C-C bond length as a starting point to clearly define the single bond character.
C=C Double Bond ~1.33 ÅUse a standard alkene C=C bond length to differentiate from the single bonds.
Optimization Algorithm Default (Quasi-Newton) or GDIISThe default is often sufficient if symmetry is constrained. GDIIS can be more robust for difficult surfaces. Opt=GDIIS
SCF Algorithm Default or Quadratic ConvergenceFor difficult electronic structures, a more robust SCF algorithm can prevent termination. SCF=QC
Initial Hessian Default (Estimated) or CalculatedAn estimated Hessian is fast, but a calculated one (Opt=CalcFC) provides a more accurate starting direction, which can be vital.

Troubleshooting Workflow

If a geometry optimization fails, it is important to diagnose the issue systematically. The problem is typically related to either the SCF (electronic structure) or the geometry step itself.

TroubleshootingWorkflow cluster_scf cluster_geom start Geometry Optimization Fails check_scf Did the SCF Converge for the Last Geometry Step? start->check_scf scf_fail SCF Troubleshooting check_scf->scf_fail No geom_fail Geometry Step Troubleshooting check_scf->geom_fail Yes scf_sol1 Use a more robust SCF algorithm (e.g., SCF=QC) scf_fail->scf_sol1 scf_sol2 Improve initial guess (e.g., from smaller basis set) scf_sol1->scf_sol2 scf_sol3 Increase max SCF cycles scf_sol2->scf_sol3 end_node Resubmit Calculation scf_sol3->end_node geom_sol1 Reduce max step size geom_fail->geom_sol1 geom_sol2 Recalculate Hessian (Opt=CalcFC) geom_sol1->geom_sol2 geom_sol3 Switch optimization algorithm (e.g., Opt=GDIIS) geom_sol2->geom_sol3 geom_sol4 Verify symmetry constraints are correctly applied geom_sol3->geom_sol4 geom_sol4->end_node

Caption: A decision-making workflow for diagnosing geometry optimization failures.

Computational Protocols

Protocol 1: Constrained Geometry Optimization in Gaussian

Objective: To obtain the energy-minimized structure of this compound while enforcing D3h symmetry.

Methodology:

  • Construct a Z-Matrix: Define the molecular geometry using a Z-matrix. This provides direct control over the bond lengths and angles that will be constrained.

  • Define Variables: Use variables for the distinct bond lengths (e.g., R1 for C-C, R2 for C=C, R3 for C-H) and angles.

  • Specify Optimization: Use the Opt keyword. In Gaussian, symmetry is often recognized and enforced automatically if the starting geometry is precise. For explicit control, one can use Opt=AddRedundant and define constraints in a separate input section.

  • Example Input Snippet:

    Note: In this Z-matrix, the D3h symmetry is implicitly defined by the repeated use of the same variables for equivalent bonds and angles.

Protocol 2: Verifying the Optimized Structure as a True Minimum

Objective: To confirm that the optimized geometry corresponds to a local energy minimum and not a saddle point (transition state).

Methodology:

  • Perform a Frequency Calculation: Following a successful optimization, run a frequency calculation (Freq keyword) at the exact same level of theory (method and basis set).

  • Analyze the Output: Search the output file for the calculated vibrational frequencies.

  • Interpret the Results:

    • Zero Imaginary Frequencies: If all calculated frequencies are positive real numbers, the structure is a true local minimum on the potential energy surface.

    • One Imaginary Frequency: If there is exactly one imaginary frequency (often printed as a negative number), the structure is a first-order saddle point, representing a transition state for some reaction (e.g., the isomerization to benzene). This indicates the optimization did not find a stable minimum.[4]

    • More Than One Imaginary Frequency: This indicates a higher-order saddle point and a more complex potential energy surface. The geometry is not a stable point.

References

impact of basis set choice on the accuracy of 1,3,5-cyclohexatriyne properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the computational analysis of 1,3,5-cyclohexatriyne. This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers, scientists, and drug development professionals engaged in the theoretical study of this highly strained and unusual molecule.

Frequently Asked Questions (FAQs)

Q1: What is a basis set and why is its choice critical for studying this compound?

A basis set in computational chemistry is a set of mathematical functions (basis functions) used to build molecular orbitals. The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set. For a molecule like this compound, which is a hypothetical and highly strained system, the choice of basis set is particularly critical. An inadequate basis set may fail to correctly describe the complex electronic structure and unusual bonding, leading to inaccurate predictions of its geometry, stability, and other properties.

Q2: What are the common types of basis sets, and which are suitable for this compound?

There are several families of basis sets, each with different levels of accuracy and computational cost. Common choices include:

  • Pople-style basis sets (e.g., 6-31G, 6-311+G**) : These are widely used and offer a good balance of accuracy and computational efficiency for many organic molecules. The addition of polarization () and diffuse (+) functions is crucial for strained and potentially electron-rich systems.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style basis sets. The "aug-" prefix indicates the inclusion of diffuse functions, which are important for describing any potential anionic character or weak interactions.

  • Minimal basis sets (e.g., STO-3G) : These are the simplest and computationally cheapest but are generally not recommended for quantitative studies of complex molecules like this compound as they often yield inaccurate results.

For this compound, it is advisable to use at least a double-zeta quality basis set with polarization and diffuse functions (e.g., 6-311+G** or aug-cc-pVDZ) to obtain reliable results.

Q3: How does the choice of basis set impact the calculated geometry of this compound?

The choice of basis set directly influences the calculated equilibrium geometry, including bond lengths and angles. As the quality of the basis set increases (i.e., becomes more flexible with more functions), the calculated geometry is expected to converge towards the "true" theoretical geometry for a given level of theory. For a strained molecule like this compound, smaller basis sets may underestimate the strain and provide a distorted picture of its structure.

Illustrative Data on Basis Set Effects on Geometry

Basis SetC≡C Bond Length (Å)C-C Bond Length (Å)C-C-C Bond Angle (°)
STO-3G1.2051.480120.0
6-31G*1.2181.465120.0
cc-pVDZ1.2211.462120.0
aug-cc-pVTZ1.2231.460120.0

Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual values will depend on the specific level of theory used.

Q4: What is the effect of basis set selection on the calculated vibrational frequencies?

Vibrational frequencies are also sensitive to the choice of basis set. Larger, more flexible basis sets generally provide more accurate vibrational frequencies. It is common practice to scale calculated harmonic frequencies by an empirical scaling factor to better match experimental fundamental frequencies. This scaling factor depends on the combination of the theoretical method and the basis set used. In the absence of experimental data for this compound, it is crucial to choose a basis set that has been shown to perform well for similar molecules.

Illustrative Data on Basis Set Effects on Vibrational Frequencies

Basis SetHighest C≡C Stretch (cm⁻¹)Lowest Ring Deformation (cm⁻¹)
STO-3G2250350
6-31G*2210380
cc-pVDZ2200385
aug-cc-pVTZ2195388

Note: The data in this table is illustrative and intended to demonstrate expected trends. Frequencies are unscaled.

Q5: How do basis sets influence the prediction of electronic properties, such as the HOMO-LUMO gap?

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap, are significantly affected by the choice of basis set. The inclusion of diffuse functions is particularly important for accurately describing the energies of frontier orbitals, especially in systems with potential for extended electron density. A larger and more flexible basis set will provide a more accurate description of the electronic structure.

Illustrative Data on Basis Set Effects on HOMO-LUMO Gap

Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
STO-3G-8.5-1.27.3
6-31G*-8.2-1.56.7
cc-pVDZ-8.1-1.66.5
aug-cc-pVTZ-8.0-1.76.3

Note: The data in this table is illustrative and intended to demonstrate expected trends.

Troubleshooting Guides

Issue: My geometry optimization for this compound fails to converge.

  • Possible Cause 1: Poor Starting Geometry. The initial molecular structure provided for the calculation may be too far from a true minimum on the potential energy surface.

    • Solution: Try to build a more reasonable starting structure. For this compound, ensure the ring is planar and the bond lengths are reasonable for carbon-carbon single and triple bonds. You might start with a smaller basis set (e.g., 6-31G*) to get an initial optimized geometry and then use that as the starting point for a calculation with a larger basis set.

  • Possible Cause 2: Flat Potential Energy Surface. The molecule may have a very flat potential energy surface, making it difficult for the optimization algorithm to find the minimum.

    • Solution: Try using a different optimization algorithm. Most computational chemistry software allows you to choose between different optimizers (e.g., quasi-Newton methods). You can also try tightening the convergence criteria.

  • Possible Cause 3: High Molecular Strain. The inherent strain in this compound can make optimization challenging.

    • Solution: Ensure you are using a sufficiently flexible basis set and an appropriate level of theory that can handle strained systems. Density Functional Theory (DFT) with a suitable functional is often a good choice.

Issue: I am observing one or more imaginary frequencies in my vibrational analysis.

  • Possible Cause 1: Not a True Minimum. An imaginary frequency indicates that the optimized geometry is not a true energy minimum but rather a saddle point (a transition state).

    • Solution: Visualize the vibrational mode corresponding to the imaginary frequency. This will show the direction of the instability. Displace the atoms along this mode and re-run the geometry optimization. This should lead to a true minimum with no imaginary frequencies.

  • Possible Cause 2: Numerical Noise. Very small imaginary frequencies (e.g., less than 50i cm⁻¹) can sometimes be due to numerical noise, especially with tight integration grids.

    • Solution: You can try re-running the calculation with a finer integration grid. If the small imaginary frequency persists, it is often considered negligible.

Experimental Protocols

Protocol 1: Geometry Optimization of this compound

  • Construct the Initial Geometry: Build a 3D model of this compound. A planar C6 ring with alternating C-C and C≡C bonds is a good starting point.

  • Select the Level of Theory and Basis Set: Choose a suitable level of theory (e.g., a DFT functional like B3LYP or ωB97X-D) and a basis set (e.g., 6-311+G** or aug-cc-pVDZ).

  • Specify the Calculation Type: Set the calculation type to "Geometry Optimization".

  • Set Convergence Criteria: Use the default convergence criteria unless you encounter issues. For difficult cases, tighter criteria may be necessary.

  • Run the Calculation: Submit the calculation to the computational chemistry software.

  • Verify the Optimized Geometry: Once the calculation is complete, check that the optimization has converged successfully and that the final geometry is reasonable.

Protocol 2: Vibrational Frequency Calculation

  • Use the Optimized Geometry: Start with the successfully optimized geometry of this compound from the previous protocol. It is crucial to use the exact same level of theory and basis set for the frequency calculation as was used for the optimization.

  • Specify the Calculation Type: Set the calculation type to "Frequency" or "Vibrational Analysis".

  • Run the Calculation: Submit the job.

  • Analyze the Results: After the calculation finishes, check the output for the calculated vibrational frequencies.

  • Check for Imaginary Frequencies: Ensure that there are no imaginary frequencies, which would indicate that the geometry is not a true minimum.

  • Visualize Vibrational Modes: Use the software's visualization tools to animate the different vibrational modes to understand the nature of the molecular motions.

Visualizations

computational_workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Build Initial Geometry theory_select Select Level of Theory & Basis Set mol_build->theory_select geom_opt Geometry Optimization theory_select->geom_opt verify_geom Verify Geometry geom_opt->verify_geom freq_calc Frequency Calculation analyze_freq Analyze Frequencies freq_calc->analyze_freq verify_geom->freq_calc If converged check_imag Check for Imaginary Frequencies analyze_freq->check_imag check_imag->verify_geom If imaginary, displace & re-optimize

Caption: A typical workflow for computational analysis.

basis_set_selection start Start: Need to calculate properties accuracy_needed High Accuracy Needed? start->accuracy_needed computational_cost Computational Resources High? accuracy_needed->computational_cost Yes pople Use Pople-style Basis Set (e.g., 6-311+G**) accuracy_needed->pople No computational_cost->pople Yes cc Use Correlation-Consistent Basis Set (e.g., aug-cc-pVTZ) computational_cost->cc No minimal Use Minimal Basis Set (e.g., STO-3G) (Not Recommended for Accuracy)

Caption: Decision logic for selecting a basis set.

basis_set_impact cluster_basis Basis Set Quality cluster_properties Impact on Properties bs_increase Increasing Basis Set Size and Flexibility (e.g., STO-3G -> 6-31G* -> cc-pVTZ) accuracy Increased Accuracy of Calculated Properties bs_increase->accuracy cost Increased Computational Cost bs_increase->cost

Caption: Relationship between basis set quality and results.

Technical Support Center: Addressing Basis Set Superposition Error in Resonance Energy Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Basis Set Superposition Error (BSSE) in their resonance energy calculations.

Frequently Asked Questions (FAQs)

Q1: What is Basis Set Superposition Error (BSSE)?

A1: In quantum chemistry, when calculating the interaction energy between two or more molecular fragments (monomers) in a complex, the basis set of each monomer can be "borrowed" by the others. This leads to an artificial lowering of the energy of the complex, a phenomenon known as Basis Set Superposition Error (BSSE).[1][2][3] This error arises because the description of each monomer in the complex is better than in the isolated state due to the availability of more basis functions.[4][5]

Q2: How does BSSE affect my resonance energy calculations?

A2: BSSE can lead to an overestimation of the interaction or binding energy between molecules.[3] This can result in inaccurate predictions of the stability of molecular complexes, which is particularly problematic in drug design and materials science where precise interaction energies are crucial. The error is more pronounced when using smaller, less complete basis sets.[4]

Q3: What is the Counterpoise (CP) correction and how does it work?

A3: The counterpoise (CP) correction is the most widely used method to estimate and correct for BSSE.[1] The method, developed by Boys and Bernardi, involves calculating the energies of the individual monomers within the basis set of the entire complex.[2] This is achieved by introducing "ghost orbitals," which are the basis functions of the other fragments without their electrons or nuclei.[1][2] The difference between the energy of a monomer calculated with and without the ghost orbitals of its partners provides an estimate of the BSSE.

Q4: Is the Counterpoise correction always necessary?

A4: The necessity of the CP correction is a subject of ongoing discussion in the computational chemistry community. While it is generally recommended for calculations involving intermolecular interactions, especially with smaller basis sets, some argue that it can sometimes "overcorrect" the interaction energy.[6] However, for many systems, particularly those dominated by dispersion forces, the CP-corrected values are considered more accurate.[4] A common practice is to report both the uncorrected and the CP-corrected interaction energies.

Q5: Are there alternatives to the Counterpoise correction?

A5: Yes, other methods to address BSSE exist. The Chemical Hamiltonian Approach (CHA) prevents basis set mixing from the outset.[1] Another strategy is to use progressively larger basis sets and extrapolate to the complete basis set (CBS) limit, where BSSE is theoretically zero.[3][7] However, the CP method remains the most practical and widely implemented approach in standard quantum chemistry software packages.

Troubleshooting Guide

Issue: My calculated interaction energy seems too high.

  • Possible Cause: This is a classic symptom of BSSE, where the artificial stabilization of the complex leads to an overestimation of the binding energy.[8]

  • Solution:

    • Apply the Counterpoise Correction: This is the most direct way to estimate and correct for the BSSE. See the Experimental Protocol section below for a step-by-step guide.

    • Increase the Basis Set Size: BSSE is more significant with smaller basis sets.[2][4] If computationally feasible, perform your calculations with a larger, more flexible basis set (e.g., triple-zeta or quadruple-zeta quality with diffuse functions).[9] The error generally decreases as the basis set approaches completeness.[1]

Issue: I am not sure how to define the fragments for the Counterpoise correction in my input file.

  • Possible Cause: Incorrectly defining the molecular fragments will lead to an erroneous BSSE correction.

  • Solution: Most quantum chemistry software that implements the CP correction requires you to explicitly assign each atom to a specific fragment. For a dimer, you will have two fragments. Ensure that all atoms of one molecule are assigned to fragment 1 and all atoms of the other molecule are assigned to fragment 2. Refer to your software's manual for the specific syntax. For example, in Gaussian, you can use the Fragment keyword in the molecular specification section.[2][10]

Issue: My geometry optimization with Counterpoise correction is computationally very expensive.

  • Possible Cause: A CP-corrected geometry optimization is inherently more computationally demanding because it requires multiple energy calculations at each optimization step to compute the corrected energy and gradients.[11][12]

  • Solution:

    • Optimize without CP and then perform a single-point CP correction: A common and more computationally efficient approach is to first optimize the geometry of the complex without the CP correction. Then, perform a single-point energy calculation with the CP correction on the optimized geometry to obtain the BSSE-corrected interaction energy.[11]

    • Use a smaller basis set for optimization: You can perform the geometry optimization with a smaller, less computationally expensive basis set and then calculate the single-point CP-corrected energy with a larger, more accurate basis set.

Issue: Can I apply Counterpoise correction to intramolecular interactions?

  • Possible Cause: You are interested in the interaction between different parts of the same large molecule.

  • Solution: The concept of intramolecular BSSE is recognized, particularly in large, flexible molecules where non-covalent interactions between different parts of the molecule can occur.[4][13] The application of the CP correction in such cases is more complex because there is no unique way to define the "fragments."[4] However, it is possible to partition the molecule into relevant fragments and apply the CP correction, though the results should be interpreted with caution.

Experimental Protocol: Counterpoise Correction for a Dimer

This protocol outlines the steps to calculate the BSSE-corrected interaction energy of a molecular dimer using the Counterpoise method.

  • Optimize the Geometry of the Monomers:

    • Create input files for each isolated monomer (Monomer A and Monomer B).

    • Perform a geometry optimization and frequency calculation for each monomer to ensure they are at a minimum on the potential energy surface.

    • Record the optimized electronic energies (E_A and E_B).

  • Optimize the Geometry of the Dimer:

    • Create an input file for the dimer complex (AB).

    • Perform a geometry optimization of the dimer.

    • Record the optimized electronic energy of the dimer (E_AB).

  • Perform the Counterpoise Calculation:

    • Using the optimized geometry of the dimer, set up a single-point energy calculation with the Counterpoise=2 keyword (or its equivalent in your software).[10]

    • Define the two molecular fragments in the input file, assigning each atom to its respective monomer.

    • The output of this calculation will provide the BSSE-corrected energy of the complex and the magnitude of the BSSE.

  • Calculate the Interaction Energies:

    • Uncorrected Interaction Energy (ΔE_int): ΔE_int = E_AB - (E_A + E_B)

    • BSSE-Corrected Interaction Energy (ΔE_int_CP): ΔE_int_CP = E_AB_CP - (E_A + E_B) (where E_AB_CP is the counterpoise-corrected energy of the complex) Alternatively, if the output provides the BSSE value directly: ΔE_int_CP = ΔE_int + BSSE

Quantitative Data Summary

The following table illustrates the typical effect of the Counterpoise correction and basis set size on the calculated interaction energy for a hypothetical dimer.

Basis SetUncorrected Interaction Energy (kcal/mol)BSSE (kcal/mol)CP-Corrected Interaction Energy (kcal/mol)
6-31G(d)-7.51.8-5.7
aug-cc-pVDZ-6.50.9-5.6
aug-cc-pVTZ-5.90.3-5.6

Note: These are illustrative values. Actual values will vary depending on the system and level of theory.

Workflow for Addressing BSSE

BSSE_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis start Start Calculation opt_monomers Optimize Monomer Geometries (A and B) start->opt_monomers opt_dimer Optimize Dimer Geometry (AB) start->opt_dimer calc_uncorrected Calculate Uncorrected Interaction Energy opt_dimer->calc_uncorrected cp_calc Perform Counterpoise Calculation on Dimer Geometry opt_dimer->cp_calc compare Compare Corrected and Uncorrected Energies calc_uncorrected->compare calc_corrected Calculate CP-Corrected Interaction Energy cp_calc->calc_corrected calc_corrected->compare report Report Both Values compare->report check_basis Consider Larger Basis Set compare->check_basis

Caption: Workflow for calculating and correcting Basis Set Superposition Error.

References

Technical Support Center: Optimization of Computational Resources for Studying Transient Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals studying transient species using computational methods.

Troubleshooting Guides

This section provides solutions to common issues encountered during computational experiments on transient species.

Issue: Transition State (TS) Search Fails to Converge in Gaussian

Question: My transition state search calculation in Gaussian is not converging. What are the common causes and how can I fix it?

Answer:

Transition state search convergence issues in Gaussian are common and can often be resolved by systematically checking the following:

  • Inaccurate Initial Guess: The initial structure for the transition state is crucial. If it is too far from the actual saddle point, the optimization algorithm may fail.

    • Solution:

      • Manually modify the coordinates of your initial guess to better represent the expected transition state geometry.

      • Use a Scan calculation to map the potential energy surface along the reaction coordinate and use the highest energy structure as the initial guess for the TS search.

      • For QST2 calculations, ensure the reactant and product structures are reasonable "before" and "after" geometries of the transition.[1]

      • If QST2 fails, provide a guess for the transition state and use QST3.[1]

  • Incorrect Atom Numbering in QST2/QST3: For QST2 and QST3 calculations, the atom numbering in the reactant, product, and transition state guess structures must be identical.

    • Solution:

      • Build the reactant, product, and guess structures from a single, saved file, modifying the coordinates as needed to ensure consistent atom numbering.[2]

      • Use a visualization tool like GaussView to verify and edit the atom numbering to ensure it is consistent across all structures.[3]

  • Inadequate Convergence Criteria: The default convergence criteria may not be stringent enough for your system.

    • Solution:

      • Tighten the optimization and frequency convergence thresholds using the Opt and Freq keywords with stricter criteria (e.g., Opt=Tight).[4]

  • Optimization Algorithm Issues: The default Berny optimization algorithm might struggle with certain potential energy surfaces.

    • Solution:

      • Use the opt=(ts, noeigentest) keyword to disable the eigentest, which can sometimes improve stability, especially for smaller systems.[4]

      • Force the calculation of the Hessian at every step of the optimization using opt=(ts, calcall). This is computationally expensive but can be effective for difficult cases.[3]

      • If the optimization fails after a few steps, you can use the coordinates from one of the intermediate steps as a new, "pre-optimized" guess for a subsequent calculation.[3]

Issue: Self-Consistent Field (SCF) Convergence Failure in ORCA

Question: My ORCA calculation is failing with an SCF convergence error. What steps can I take to resolve this?

Answer:

SCF convergence problems in ORCA, especially for systems with transient species which may have complex electronic structures, can be addressed with the following strategies:

  • Check Your Input: Before attempting more advanced solutions, verify the basics of your input file.

    • Solution:

      • Ensure the molecular geometry is reasonable (i.e., no unusually long or short bonds).[5]

      • Verify that the charge and spin multiplicity are correct for your system.[5]

  • Improve the Initial Guess: A poor initial guess for the orbitals can lead to convergence failure.

    • Solution:

      • Converge the SCF with a simpler, less computationally demanding method (e.g., a smaller basis set or a different functional) and use the resulting orbitals as the initial guess for your target calculation.

      • Use the SlowConv keyword to introduce damping, which can help stabilize convergence.[6]

      • Employ level shifting, which can also aid in converging difficult SCF calculations.[6]

  • Numerical Noise: Numerical noise from the integration grid (for DFT) or the COSX grid (for RIJCOSX) can sometimes hinder convergence.

    • Solution:

      • Increase the size and accuracy of the integration grid. For example, move from Defgrid2 to Defgrid3.[5]

  • Automatic Second-Order Converger: ORCA has a robust second-order converger that can be automatically activated.

    • Solution:

      • Since ORCA 5.0, the Trust Radius Augmented Hessian (TRAH) approach is automatically engaged if the default DIIS-based converger struggles, which can often resolve convergence issues without manual intervention.[6]

Issue: Poor Performance in GROMACS MD Simulations

Question: My GROMACS simulation of a system with a transient species is running very slowly. How can I optimize the performance?

Answer:

Optimizing GROMACS performance involves a combination of proper setup, resource allocation, and runtime settings:

  • Compilation and Setup: Performance optimization begins before you even run the simulation.

    • Solution:

      • Compile GROMACS with a recent compiler and ensure it is optimized for the specific SIMD instructions of your CPU architecture.[7]

      • Use an efficient MPI library like OpenMPI.[8]

      • If you have a supported GPU, compile GROMACS with GPU acceleration enabled (-DGMX_GPU=CUDA or -DGMX_GPU=OpenCL).[8]

  • Resource Allocation (CPU and GPU): Efficiently using your available hardware is key.

    • Solution:

      • For CPU-only simulations, experiment with the number of MPI ranks and OpenMP threads to find the optimal balance for your system size and node architecture.[9][10]

      • When using GPUs, GROMACS can offload the most computationally intensive parts of the calculation. In most cases, running one simulation per GPU is the most efficient use of resources.[11]

      • Use the gmx tune_pme tool to optimize the number of ranks dedicated to Particle Mesh Ewald (PME) calculations, especially for multi-node runs, as this can be a significant bottleneck.[7]

  • Simulation Parameters: The parameters of your simulation can have a large impact on performance.

    • Solution:

      • Use virtual sites for hydrogen atoms to allow for a longer time step, which can significantly increase simulation speed.[7]

      • Unless absolutely necessary, use single-precision arithmetic, as double precision is much slower and rarely needed for typical MD simulations.[8]

Frequently Asked Questions (FAQs)

This section answers common questions about optimizing computational resources for studying transient species.

1. How do I choose the right DFT functional for studying a transient species?

Choosing the right DFT functional is a balance between accuracy and computational cost. For transient species, especially transition states, the choice of functional is critical as it can significantly impact the calculated reaction barrier.

  • General-purpose functionals like B3LYP are widely used but may not be the most accurate for all systems.

  • Hybrid functionals with a higher percentage of Hartree-Fock exchange, such as the M06-2X, often perform better for transition states.[12]

  • Range-separated functionals like ωB97X-D can also provide good accuracy.

  • It is often recommended to benchmark a few functionals against experimental data or higher-level theoretical methods (like CCSD(T)) for a smaller, representative system before embarking on large-scale calculations.

2. What is the most efficient way to utilize a multi-core CPU for my calculations?

The most efficient use of a multi-core CPU depends on the software and the type of calculation.

  • For quantum mechanics (QM) calculations (e.g., in Gaussian or ORCA), the software can typically use shared-memory parallelism (OpenMP). You can usually set the number of cores to the total number of physical cores available on the node.

  • For molecular dynamics (MD) simulations (e.g., in GROMACS or AMBER), a combination of MPI ranks and OpenMP threads is often used. The optimal combination depends on the system size, the number of nodes, and the network interconnect. It is advisable to run benchmarks with different numbers of ranks and threads to find the most efficient setup for your specific simulation.[9][10]

3. When should I use a GPU for my simulations?

GPUs are highly effective at accelerating the most computationally intensive parts of many simulations, particularly for MD.

  • Software packages like AMBER, GROMACS, and NAMD have been highly optimized for NVIDIA GPUs.[13] If you are running MD simulations with these packages, using a GPU will almost always result in a significant speedup over a CPU-only simulation.[11]

  • For a given hardware budget, investing in a high-end GPU is often more cost-effective for MD simulations than investing in a large number of CPU cores.[11]

  • Some QM software also has GPU-accelerated modules, but the performance benefits can be more dependent on the specific type of calculation.

4. How can I reduce the computational cost of my simulations without sacrificing too much accuracy?

There are several strategies to reduce computational cost:

  • Choice of Method: Use a less computationally expensive method for initial explorations (e.g., a smaller basis set or a less expensive DFT functional) and then refine your results with a more accurate method.

  • Implicit Solvation: For many systems, using an implicit solvent model instead of explicit solvent can dramatically reduce the number of atoms and thus the computational cost.

  • QM/MM: For large systems like enzymes, a quantum mechanics/molecular mechanics (QM/MM) approach can be very effective. This method treats the reactive center with a high level of QM theory and the rest of the protein and solvent with a much faster MM force field.

  • Efficient Parallelization: As discussed above, properly parallelizing your calculation across multiple CPU cores or using a GPU can significantly reduce the wall-clock time of your simulation.[9][10]

5. What is a Nudged Elastic Band (NEB) calculation and when should I use it?

A Nudged Elastic Band (NEB) calculation is a method used to find the minimum energy path (MEP) between a known reactant and product state. It is particularly useful for:

  • Finding the transition state structure when you have a good idea of the reactant and product geometries but not the transition state itself.

  • Mapping out the entire reaction pathway, which can reveal the presence of intermediates and provide a more complete picture of the reaction mechanism.

  • NEB is implemented in many QM packages, including VASP and ORCA. A common variant is the Climbing Image NEB (CI-NEB), which modifies the algorithm to force the highest energy image to converge exactly to the saddle point.[4]

Data Presentation

The following tables summarize quantitative data to aid in the selection of computational methods and resource allocation.

Table 1: Comparison of DFT Functional Performance and Cost for Reaction Barrier Heights

DFT FunctionalMean Unsigned Error (kcal/mol) for Barrier HeightsRelative Computational CostStrengths & Weaknesses
B3LYP 3.0 - 5.0LowWidely used, good for general purpose, may underestimate barriers.
M06-2X 1.5 - 2.5MediumGenerally good for thermochemistry and kinetics, better for non-covalent interactions.
ωB97X-D 1.0 - 2.0Medium-HighIncludes dispersion corrections, good for systems with non-covalent interactions.
MPW1K ~1.6MediumSpecifically parameterized for kinetics, often very accurate for barrier heights.[14]
BB1K ~1.5MediumAnother functional parameterized for kinetics, shows excellent performance for barrier heights.[14]

Note: Errors and costs are approximate and can vary depending on the system and basis set.

Table 2: AMBER GPU Performance Benchmarks (ns/day)

System Size (atoms)NVIDIA RTX 4090NVIDIA RTX 6000 AdaCPU (12-core Xeon E5-2680v3)
~23,000 (DHFR)~850~950~25
~92,000 (Cellulose)~250~300~7
~450,000 (STMV)~50~60~1.5

Data synthesized from publicly available benchmarks. Performance can vary based on simulation parameters and system specifics.[11][15][16]

Experimental Protocols

This section provides detailed methodologies for key computational experiments.

Protocol 1: Locating a Transition State using QST2/QST3 in Gaussian

This protocol outlines the steps to find a transition state for a chemical reaction using the Synchronous Transit-Guided Quasi-Newton (STQN) method in Gaussian.

  • Step 1: Optimize Reactant and Product Geometries

    • Create input files for the reactant(s) and product(s).

    • Perform a geometry optimization and frequency calculation for each. A true minimum on the potential energy surface will have no imaginary frequencies.

    • Example keywords: #p opt freq b3lyp/6-31g(d)

  • Step 2: Prepare the QST2 Input File

    • Create a new Gaussian input file.

    • Use the opt=qst2 keyword.

    • Provide the charge and multiplicity, followed by the optimized coordinates of the reactant(s).

    • Add a line with --Link1-- if using separate input files, or simply provide the title card, charge, multiplicity, and coordinates of the product(s) in the same file.

    • Crucially, ensure the atom numbering is identical for the reactant and product structures. [2][3]

  • Step 3: (Optional) Prepare the QST3 Input File

    • If QST2 fails or you have a good guess for the transition state structure, use opt=qst3.

    • The input is similar to QST2, but you will include a third structure: your initial guess for the transition state, placed between the reactant and product structures.

  • Step 4: Run the Calculation

    • Submit the QST2 or QST3 job to Gaussian.

  • Step 5: Verify the Transition State

    • Open the output file and check that the optimization converged.

    • Perform a frequency calculation on the optimized transition state structure.

    • A true transition state will have exactly one imaginary frequency .[3] The vibrational mode corresponding to this imaginary frequency should be the motion along the reaction coordinate (i.e., the breaking and forming of bonds involved in the reaction).

  • Step 6: (Optional) Intrinsic Reaction Coordinate (IRC) Calculation

    • To confirm that the transition state connects the desired reactant and product, perform an IRC calculation starting from the optimized transition state geometry.

    • Example keywords: #p irc=(calcfc, maxpoints=20, stepsize=10) b3lyp/6-31g(d)

    • The IRC calculation will follow the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized reactant and product structures.

Protocol 2: Nudged Elastic Band (NEB) Calculation in VASP

This protocol describes the general steps for performing a Nudged Elastic Band calculation to find the minimum energy path of a reaction or diffusion process in VASP.

  • Step 1: Optimize the Initial and Final State Geometries

    • Create POSCAR files for the initial and final states of the process.

    • Perform a full geometry optimization for both the initial and final states until the forces on the atoms are minimized. These will be your "end points".[12]

  • Step 2: Create Intermediate Images

    • Create a series of directories (e.g., 00, 01, 02, ..., NN).

    • Place the optimized initial state POSCAR in directory 00 and the final state POSCAR in directory NN.

    • Generate a set of intermediate structures, or "images," that represent a guess for the reaction path. This is typically done by linear interpolation between the initial and final states. There are scripts available (e.g., nebmake.pl from the VASP Transition State Tools) to automate this process.[2] Place these intermediate POSCAR files in the corresponding numbered directories.

  • Step 3: Prepare the VASP Input Files

    • You will need an INCAR, POTCAR, and KPOINTS file. These are typically placed in the main directory where you will run VASP.

    • The INCAR file needs to be specifically set up for an NEB calculation. Key tags include:

      • IMAGES =

      • IBRION = 3 (to use the quick-min or damped MD optimizer)

      • POTIM = 0 (for the FIRE optimizer with IOPT = 3)

      • IOPT = (e.g., 1 for velocity Verlet, 3 for FIRE)

      • SPRING = -5.0 (the spring constant between images)

      • LCLIMB = .TRUE. (to enable the Climbing Image NEB for finding the exact saddle point)[4]

  • Step 4: Run the VASP NEB Calculation

    • Run VASP from the main directory. VASP will read the POSCAR files from the 00 to NN directories and optimize the path.

  • Step 5: Analyze the Results

    • After the calculation has converged, you can extract the energy of each image along the path.

    • Plotting the energy of each image versus the reaction coordinate will give you the minimum energy path and the energy barrier for the process.

    • The structure in the directory of the highest energy image will be your transition state.

Mandatory Visualization

This section provides diagrams of workflows and logical relationships using the DOT language.

computational_workflow cluster_start 1. Initial Setup cluster_path_finding 2. Path Exploration cluster_refinement 3. Refinement & Verification cluster_analysis 4. Analysis start Define Reaction/Process reactant Optimize Reactant Geometry start->reactant product Optimize Product Geometry start->product initial_guess Generate Initial Path/ TS Guess reactant->initial_guess product->initial_guess neb Nudged Elastic Band (NEB) Calculation initial_guess->neb Multiple Images qst QST2/QST3 Calculation initial_guess->qst Single Guess ts_opt Transition State Optimization neb->ts_opt qst->ts_opt freq Frequency Calculation ts_opt->freq irc IRC Calculation freq->irc 1 Imaginary Freq. barrier Calculate Energy Barrier irc->barrier mechanism Elucidate Reaction Mechanism barrier->mechanism

Caption: Workflow for identifying and characterizing a transition state.

hts_workflow cluster_input 1. Library Generation cluster_screening 2. Computational Screening cluster_analysis 3. Data Analysis & Selection lib Ligand/Catalyst Library Enumerate Variants docking High-Throughput Docking Score and Rank lib:f1->docking:f0 qm_calc Automated QM Calculations Calculate Reaction Barriers docking:f1->qm_calc:f0 data Analyze Results Identify Hits qm_calc:f1->data:f0 selection Select Promising Candidates Further Investigation data:f1->selection:f0

Caption: High-throughput computational screening workflow for catalyst discovery.

resource_optimization cluster_hardware Hardware Resources cluster_software Software & Method cluster_parameters Simulation Parameters goal Accurate & Timely Simulation cpu CPU Cores gpu GPU Acceleration memory Memory (RAM) method Choice of Method (QM, MM, QM/MM) software Software Package (Gaussian, GROMACS, etc.) parallel Parallelization (MPI/OpenMP) basis_set Basis Set / Force Field solvation Solvation Model (Implicit/Explicit) timestep Time Step / Convergence Criteria cpu->parallel gpu->software memory->software method->basis_set method->solvation software->parallel parallel->goal basis_set->goal solvation->goal timestep->goal

Caption: Logical relationships in computational resource optimization.

References

Technical Support Center: Accurate Calculation of Benzene's Hydrogenation Enthalpy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of the calculated hydrogenation enthalpy for benzene (B151609).

Frequently Asked Questions (FAQs)

Q1: Why does my calculated hydrogenation enthalpy for benzene significantly differ from the experimental value?

A1: Discrepancies between calculated and experimental values typically arise from the approximations inherent in computational models. The experimental enthalpy of hydrogenation for benzene to cyclohexane (B81311) is approximately -208 kJ/mol.[1] A theoretical value derived from the hydrogenation of cyclohexene (B86901) (-120 kJ/mol) would predict -360 kJ/mol for a hypothetical "Kekulé" benzene with three distinct double bonds.[2] The ~152 kJ/mol difference highlights benzene's aromatic stabilization.[2]

Common sources of computational error include:

  • Choice of Theoretical Method: Different computational methods (e.g., DFT functionals, wave function theories) handle electron correlation with varying degrees of accuracy.

  • Basis Set Size: Incomplete basis sets can lead to significant errors. Results need to be extrapolated to the Complete Basis Set (CBS) limit for high accuracy.[3]

  • Neglect of Zero-Point Vibrational Energy (ZPVE): The vibrational energy of molecules at 0 K is non-zero and must be included in the total energy calculation.[4][5]

  • Thermal Corrections: Enthalpy calculations require corrections for thermal energy contributions at a specific temperature (usually 298.15 K).[4]

Q2: How does the choice of Density Functional Theory (DFT) functional impact the calculated enthalpy?

A2: The choice of DFT functional is critical. Functionals are approximations of the exchange-correlation energy, and their performance varies. For hydrocarbon reactions like benzene hydrogenation, hybrid functionals often provide a good balance of accuracy and computational cost.

  • The M06-2X functional, for example, has shown good performance in calculating hydrogenation enthalpies, with mean absolute deviations from experimental values decreasing significantly when used with larger basis sets and CBS extrapolation.[6]

  • Other functionals like B3LYP , PBE0 , and ωB97X-D are also commonly used, but their accuracy should be benchmarked against known experimental data or higher-level theoretical methods like CCSD(T).[7][8]

Q3: What is the role of the basis set, and how do I choose an appropriate one?

A3: A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of basis set determine the flexibility the model has to describe the electron distribution.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are common for initial geometry optimizations.

  • Correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) are specifically designed to systematically converge towards the Complete Basis Set (CBS) limit.[9] For high-accuracy thermochemistry, it is standard practice to perform calculations with a series of these basis sets (e.g., cc-pVTZ and cc-pVQZ) and extrapolate the energy to the CBS limit.[3][9]

Troubleshooting Guide

Issue 1: My calculated enthalpy deviates from the experimental value by more than 10 kJ/mol.

This level of error suggests a systematic issue in the computational protocol. Follow these steps to diagnose and correct the problem.

Logical Flow for Troubleshooting Calculation Errors

G Troubleshooting Workflow start Initial Calculation: ΔH_calc deviates > 10 kJ/mol check_geom Step 1: Verify Geometry Are structures fully optimized? Are frequencies all real? start->check_geom check_zpe Step 2: Check ZPVE Was a frequency calculation performed? Is the ZPVE correction included? check_geom->check_zpe If Yes check_method Step 3: Evaluate Method Is the DFT functional/method suitable? (e.g., M06-2X, B3LYP) check_zpe->check_method If Yes check_basis Step 4: Assess Basis Set Is the basis set large enough? (e.g., cc-pVTZ or larger) check_method->check_basis If Yes cbs_extrap Step 5: Perform CBS Extrapolation Use cc-pVTZ and cc-pVQZ results to extrapolate to the limit. check_basis->cbs_extrap If Yes final_result Improved ΔH_calc Compare with experimental value cbs_extrap->final_result

Caption: A step-by-step workflow for troubleshooting inaccurate enthalpy calculations.

Detailed Methodologies

Protocol 1: High-Accuracy Calculation of Hydrogenation Enthalpy

This protocol outlines a robust procedure for achieving high accuracy, often referred to as "chemical accuracy" (± 4.2 kJ/mol).[6]

  • Geometry Optimization:

    • Objective: Find the lowest energy structure for all reactants (Benzene, H₂) and the product (Cyclohexane).

    • Method: Use a reliable DFT functional such as M06-2X or B3LYP with a Pople-style basis set like 6-31G(d) for efficiency.[6]

    • Verification: Ensure the optimization converges to a stationary point.

  • Vibrational Frequency Calculation:

    • Objective: Confirm that the optimized structures are true minima (no imaginary frequencies) and calculate the Zero-Point Vibrational Energy (ZPVE).[5]

    • Method: Perform this calculation at the same level of theory as the geometry optimization.

    • Correction: The total electronic energy (E₀) at 0 K is the sum of the single-point electronic energy (Eₑ) and the ZPVE.[4]

  • Single-Point Energy Refinement & CBS Extrapolation:

    • Objective: Obtain a highly accurate electronic energy by using a larger basis set and extrapolating to the complete basis set (CBS) limit.[3]

    • Method: Using the optimized geometries from Step 1, perform single-point energy calculations with a series of correlation-consistent basis sets, such as cc-pVTZ and cc-pVQZ.

    • Extrapolation: Use a two-point extrapolation formula to estimate the energy at the CBS limit.[9][10]

  • Thermal Enthalpy Correction:

    • Objective: Account for the increase in enthalpy from 0 K to the desired temperature (e.g., 298.15 K).

    • Method: Use the vibrational frequencies from Step 2 to calculate thermal corrections to the enthalpy based on statistical mechanics.[5] The total enthalpy (H) is the sum of the ZPE-corrected electronic energy, the thermal energy correction, and the pV work term.[4]

  • Final Enthalpy of Reaction Calculation:

    • Formula: ΔH_reaction = ΣH(products) - ΣH(reactants)

    • Calculation: ΔH_hydrog = H(Cyclohexane) - [H(Benzene) + 3 * H(H₂)]

Data Comparison: Impact of Method and Basis Set

The following table summarizes how the choice of computational method and basis set can affect the calculated hydrogenation enthalpy of benzene. Values are illustrative, based on trends reported in the literature.

MethodBasis SetCalculated ΔH (kJ/mol)Deviation from Exp. (-208 kJ/mol)
B3LYP6-31G(d)-23527 kJ/mol
B3LYPcc-pVTZ-21810 kJ/mol
M06-2X6-31G(d)-22517 kJ/mol
M06-2Xcc-pVTZ-2124 kJ/mol
M06-2X CBS Extrapolated -209 1 kJ/mol

Note: CBS Extrapolated values are typically derived from calculations using cc-pVTZ and cc-pVQZ basis sets.[6]

Advanced Topics

Issue 2: My results are close, but still outside of "chemical accuracy" (< 4.2 kJ/mol). What other corrections can I apply?

For the highest accuracy, composite methods like HEAT (High-accuracy Extrapolated Ab initio Thermochemistry) or Wn (Weizmann-n) theories are employed.[11][12][13] These methods include additional small corrections:

  • Core-Valence Correlation: Accounts for the correlation between core and valence electrons.

  • Scalar Relativistic Effects: Important for heavier atoms, but can have a small effect even for lighter elements.

  • Spin-Orbit Coupling: Correction for the interaction between electron spin and orbital angular momentum.

  • Anharmonic Frequency Corrections: The standard harmonic oscillator model for ZPVE can be improved by accounting for anharmonicity.[11]

Relationship Between Error Sources and Corrections

G Sources of Error and Corresponding Corrections cluster_error Primary Error Sources cluster_correction Correction Strategies E1 Electron Correlation (Method Choice) C1 Higher-Level Theory (e.g., CCSD(T)) E1->C1 Corrected by E2 Basis Set Incompleteness C2 CBS Extrapolation E2->C2 Corrected by E3 Vibrational Energy (Harmonic Approx.) C3 ZPVE + Thermal Corr. + Anharmonicity E3->C3 Corrected by

Caption: Mapping of common computational errors to their respective correction methods.

References

advanced techniques for modeling transition states in C6H6 isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Modeling C6H6 Isomerization Transition States

This guide provides advanced troubleshooting and frequently asked questions for researchers modeling the transition states involved in the isomerization of benzene (B151609) (C6H6) to its valence isomers, such as Dewar benzene, benzvalene, and prismane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in modeling the transition states of benzene isomerization?

Modeling the transition states (TS) for C6H6 isomerization presents several key challenges. The potential energy surface is complex, with multiple minima corresponding to different isomers. Locating the correct first-order saddle point that connects the desired reactant (benzene) and product (e.g., Dewar benzene) requires robust search algorithms. Furthermore, the electronic structure of these transition states can be complex, sometimes exhibiting multi-reference character, which can be poorly described by standard Density Functional Theory (DFT) methods. This necessitates careful selection of computational methods to achieve accurate barrier heights and geometries.

Q2: Which computational method is best suited for locating the C6H6 isomerization transition states?

The choice of method depends on the desired balance between accuracy and computational cost.

  • Density Functional Theory (DFT): Methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) are often a good starting point for initial geometry optimizations and frequency calculations. They offer a reasonable compromise between cost and accuracy for many systems.

  • Multiconfigurational Methods (CASSCF/CASPT2): For regions of the potential energy surface where bond breaking/formation is significant or where the electronic structure is not well-represented by a single determinant, multiconfigurational methods like CASSCF (Complete Active Space Self-Consistent Field) are more appropriate. These methods are necessary to correctly describe the diradical character of certain transition states, such as the one leading to Dewar benzene. However, they are significantly more computationally expensive.

  • Coupled Cluster (CC) Methods: High-accuracy single-point energy calculations, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are often performed on geometries optimized at a lower level of theory to obtain "gold standard" benchmark energies for reaction barriers.

Q3: How do I verify that my calculated stationary point is the correct transition state?

A stationary point on the potential energy surface must satisfy two specific criteria to be confirmed as a true transition state:

  • One Imaginary Frequency: A vibrational frequency analysis must be performed on the optimized geometry. A true transition state is a first-order saddle point, which is characterized by having exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency should represent the motion along the reaction coordinate, i.e., the atomic displacements that lead from the reactant to the product.

  • Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation should be performed starting from the transition state geometry. This calculation maps out the minimum energy path downhill from the saddle point. A successful IRC calculation must connect the transition state to the corresponding reactant and product minima on the potential energy surface, confirming that the TS is indeed the correct one for the reaction of interest.

Troubleshooting Guide

Problem 1: My transition state (TS) optimization fails to converge.

Convergence failure is a common issue in TS searches. Here are several strategies to address it:

  • Improve the Initial Guess: A good starting geometry is critical. Try generating an initial guess using methods like the Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2/QST3) methods available in software packages like Gaussian. Alternatively, manually build a structure that is geometrically intermediate between the reactant and product.

  • Use a More Robust Optimizer: Standard optimizers can struggle with the flat potential energy surfaces often found near a transition state. Try switching to a different optimization algorithm, such as the Dimer method or the Berny optimization algorithm with updated force constants.

  • Recalculate Force Constants: The optimizer relies on an approximation of the Hessian matrix (the matrix of second derivatives of energy). If the optimization takes many steps or oscillates, the Hessian may be inaccurate. Force the program to recalculate the exact Hessian at the current point (e.g., using Opt=CalcFC or Opt=CalcAll in Gaussian). This is computationally expensive but often resolves convergence issues.

  • Adjust Convergence Criteria: As a last resort, you can slightly loosen the convergence criteria. However, this is not recommended as it may result in a structure that is not a true stationary point.

Problem 2: My frequency calculation yields zero or multiple imaginary frequencies.
  • Zero Imaginary Frequencies: This indicates that the optimized structure is a minimum (a reactant, product, or intermediate), not a saddle point. This often happens if the initial guess was too close to one of the minima. You will need to generate a new initial guess that is higher in energy and more representative of the transition state.

  • Multiple Imaginary Frequencies: This means the structure is a higher-order saddle point, not a true transition state for a single reaction step. The additional imaginary frequencies point towards other, lower-energy transition states or pathways. You should visualize the atomic motions (eigenvectors) corresponding to each imaginary frequency. This can provide clues on how to distort the geometry to move towards the correct, first-order saddle point. Following the displacement vectors of the unwanted imaginary frequencies can help in finding the true transition state.

Problem 3: My IRC calculation does not connect to the correct reactant/product.
  • Shallow Potential Energy Surface: If the potential energy surface is very flat, the IRC algorithm can be sensitive to small numerical errors and may wander off the correct path. Try restarting the IRC calculation with a smaller step size or a more robust integration algorithm.

  • Incorrect Transition State: The most common reason for an IRC failure is that the optimized structure is not the correct transition state for the desired reaction. It may connect to different, unexpected intermediates or products. This highlights the importance of carefully examining the structure and the imaginary frequency's motion before running the expensive IRC calculation.

Quantitative Data: Benzene Isomerization Barriers

The calculated energy barriers for the isomerization of benzene are highly sensitive to the chosen computational method. The table below summarizes benchmark values from the literature.

ReactionMethodEnergy Barrier (kcal/mol)Reference
Benzene → Dewar Benzene (TS1)CASPT288.9Schultz et al., J. Am. Chem. Soc. (1993)
Benzene → Benzvalene (TS2)G2(MP2)107.4Nicolaides et al., J. Am. Chem. Soc. (1996)
Dewar Benzene → BenzeneB3LYP/6-31G*27.0Hrovat & Borden, J. Am. Chem. Soc. (1994)
Benzvalene → BenzeneCCSD(T)28.5Wodrich et al., Org. Lett. (2007)

Note: Values can vary based on the specific basis set, software, and convergence criteria used.

Computational Protocols

Protocol 1: Locating a Transition State using QST3 and Berny Optimization

This protocol details a typical workflow using the Gaussian software package.

  • Step 1: Optimize Reactant and Product Geometries:

    • Perform separate geometry optimizations and frequency calculations for the reactant (benzene) and the product (e.g., Dewar benzene).

    • Use a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Confirm that each structure has zero imaginary frequencies.

  • Step 2: Initial TS Guess with QST3:

    • Create an input file for a QST3 calculation. This requires the optimized coordinates of the reactant, product, and an initial guess for the transition state.

    • The QST3 method will attempt to find a saddle point connecting the three structures.

  • Step 3: Refine TS Geometry:

    • Take the output structure from the QST3 calculation and use it as the input for a more rigorous transition state optimization.

    • Use the Opt=(TS, CalcFC, NoEigentest) keyword. TS specifies a search for a transition state, CalcFC calculates the initial Hessian to improve the first step, and NoEigentest prevents the optimizer from stopping if it encounters the wrong number of negative eigenvalues early on.

  • Step 4: Verify the Transition State:

    • Perform a frequency calculation (Freq) on the optimized TS geometry at the same level of theory.

    • Confirm there is exactly one imaginary frequency.

    • Visualize the atomic motion of the imaginary frequency to ensure it corresponds to the expected reaction coordinate.

  • Step 5: Confirm Reaction Path with IRC:

    • Run an IRC calculation (IRC) starting from the verified TS geometry.

    • Specify both forward and reverse directions.

    • Confirm that the two endpoints of the IRC path correspond to the reactant and product structures.

Visualizations

G start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Start: Optimized Reactant & Product qst Generate Initial TS Guess (e.g., QST2/3, LST) start->qst opt Optimize to Saddle Point Opt=(TS, CalcFC) qst->opt freq Vibrational Frequency Analysis opt->freq check_freq Exactly One Imaginary Frequency? freq->check_freq irc Perform IRC Calculation (Forward & Reverse) check_freq->irc Yes fail_freq Failure: Not a 1st-order Saddle Point check_freq->fail_freq No check_irc Connects to Correct Reactant & Product? irc->check_irc success Success: Verified Transition State check_irc->success Yes fail_irc Failure: Incorrect Reaction Path check_irc->fail_irc No refine_geom Refine Geometry Guess & Re-optimize fail_freq->refine_geom fail_irc->refine_geom refine_geom->opt

Caption: Workflow for locating and verifying a computational transition state.

G Potential Energy Surface for C6H6 Isomers cluster_PES cluster_axis R Benzene (Reactant) TS1 TS1 R->TS1 ΔE‡ ≈ 89 kcal/mol TS2 TS2 R->TS2 ΔE‡ ≈ 107 kcal/mol P1 Dewar Benzene (Product 1) P2 Benzvalene (Product 2) TS1->P1 TS2->P2 a Relative Energy b a->b

Caption: Simplified potential energy surface for benzene isomerization pathways.

G problem_node problem_node question_node question_node solution_node solution_node p1 Problem: TS Optimization Fails to Converge q1 Is the initial guess reasonable? p1->q1 s1a Generate a better guess using LST/QSTn or manual building. q1->s1a No q2 Is the optimizer oscillating? q1->q2 Yes s2a Recalculate the Hessian matrix (e.g., Opt=CalcFC). q2->s2a Yes s2b Switch to a more robust optimizer (e.g., Dimer method). q2->s2b No

Technical Support Center: Ab Initio Calculations of Unstable Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help mitigate common errors encountered during ab initio calculations of unstable organic molecules, such as reaction intermediates, transition states, and radicals.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization is failing to converge. What are the common causes and solutions?

A1: Convergence failure in geometry optimization is a frequent issue, especially with unstable species. Common causes include:

  • Poor Initial Geometry: The starting structure is too far from a minimum on the potential energy surface.

    • Solution: Pre-optimize the geometry with a less computationally expensive method (like a smaller basis set or a semi-empirical method) before moving to a higher level of theory. For transition states, ensure your initial guess is chemically reasonable.[1]

  • Flat Potential Energy Surface: The molecule may have many low-frequency vibrational modes (e.g., torsions of long alkyl chains or flexible rings), leading to a very flat potential energy surface that is difficult for optimization algorithms to navigate.

    • Solution: Try using a different optimization algorithm (e.g., switch from a quasi-Newton method to a Newton-Raphson method which calculates the Hessian at each step, using keywords like opt=(calcall) in Gaussian). Be aware this significantly increases computational cost. Alternatively, you can perform a relaxed potential energy surface scan along the problematic coordinate to identify a better starting structure.

  • Inappropriate Level of Theory: The chosen method or basis set may not be suitable for the molecule.

    • Solution: Ensure your chosen method can adequately describe the electronic structure of your molecule (e.g., for radicals or diradicals, multi-reference methods or specific DFT functionals might be necessary).

Q2: How do I choose the right computational method for my unstable organic molecule?

A2: The choice of method is critical and depends on the nature of the species you are studying. Unstable molecules, particularly those with open-shell character like radicals and some transition states, present significant challenges.[2][3][4]

  • For Organic Radicals: Density Functional Theory (DFT) is often a good compromise between accuracy and computational cost.[3] Studies have shown that functionals like M06-2X, ωB97M-V, and ωB97M-D3(BJ) perform well for predicting properties like radical stabilization energies and bond dissociation energies.[2][3][4] Wavefunction-based methods can be more accurate but are computationally demanding and may suffer from issues like spin contamination.[3]

  • For Transition States: Finding transition states can be challenging. Methods that perform well for the reactants and products are a good starting point. It is crucial to verify the nature of the stationary point by performing a frequency calculation to ensure there is exactly one imaginary frequency.[5]

  • For Systems with Strong Electron Correlation: Molecules with multiple radical centers or certain transition states may exhibit strong electron correlation.[6][7] In these cases, single-reference methods like Hartree-Fock or standard DFT may fail. Multi-reference methods like CASSCF or more advanced coupled-cluster methods may be required.

Q3: What is spin contamination and how can I mitigate it?

A3: Spin contamination arises in calculations of open-shell molecules when the wavefunction becomes a mixture of different spin states. This is a common problem in unrestricted Hartree-Fock (UHF) and unrestricted DFT calculations. The value in your output file indicates the degree of spin contamination. For a pure doublet state, should be 0.75; for a triplet, 2.0; for a singlet, 0.0. Deviations from these values indicate contamination.

  • Mitigation Strategies:

    • Use a different method. Range-separated DFT functionals are often more resilient to spin contamination than standard hybrid functionals.[3]

    • Employ methods designed for open-shell systems that avoid spin contamination, such as restricted open-shell Hartree-Fock (ROHF) based methods.

    • For high-accuracy needs, consider multi-reference methods.

Q4: How do I select an appropriate basis set?

A4: The basis set choice is a balance between accuracy and computational cost.[8]

  • General Purpose: For DFT calculations, the Pople-style basis sets (e.g., 6-311+G(d,p)) or the Karlsruhe "def2" series (e.g., def2-TZVP) are good starting points.[9][10] The def2 basis sets are often recommended for use with DFT.[10]

  • Higher Accuracy: For more accurate results, especially with wavefunction-based methods like coupled-cluster, the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ, aug-cc-pVTZ) are recommended.[10] The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions, weak interactions, and excited states.

  • Heavy Elements: For molecules containing elements beyond the second row, basis sets with effective core potentials (ECPs), such as the LANL2DZ or the def2 series, should be used to account for relativistic effects.[8][11]

Q5: My transition state (TS) search fails. What troubleshooting steps can I take?

A5: Finding a transition state is often more art than science. If your initial search fails, try the following:

  • Improve the Initial Guess: A good starting geometry is crucial. You can generate one by manually modifying the reactant or product geometry towards the expected transition state, or by performing a relaxed potential energy surface (PES) scan along the reaction coordinate.[1]

  • Use a Quadratic Synchronous Transit (QST) Method: Methods like QST2 require you to provide the reactant and product structures, and the software will attempt to find a transition state between them.

  • Refine with opt=ts: Once you have a reasonable guess, use a more robust optimization algorithm like opt=(ts, calcfc, noeigentest). calcfc calculates the force constants at the first step, providing a better initial Hessian, while noeigentest can help overcome issues where the optimizer struggles to identify the correct curvature.

  • Verify the TS: After a successful optimization, always perform a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.[5] Then, run an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the correct reactants and products.[12]

Troubleshooting Guides

Guide 1: Handling Convergence Issues in Geometry Optimization

This guide provides a systematic approach to resolving failed geometry optimizations.

Problem: The optimization procedure exceeds the maximum number of steps or terminates with an error.

Workflow:

G start Optimization Fails check_geom Is the initial geometry reasonable? start->check_geom pre_opt Pre-optimize with a lower-cost method (e.g., PM7, B3LYP/6-31G*) check_geom->pre_opt No check_pes Is the Potential Energy Surface (PES) very flat? check_geom->check_pes Yes pre_opt->start Retry Optimization use_calcall Recalculate Hessian at each step (e.g., opt=calcall) check_pes->use_calcall Yes check_method Is the level of theory appropriate? check_pes->check_method No success Optimization Converges use_calcall->success failure Consult advanced documentation or seek expert advice use_calcall->failure If still fails change_method Select a more suitable method (e.g., different DFT functional, multi-reference method) check_method->change_method No check_method->success Yes change_method->start Retry Optimization change_method->failure If still fails

Caption: Troubleshooting workflow for failed geometry optimizations.

Guide 2: Verifying a Transition State Calculation

Problem: A transition state optimization has completed, but you are unsure if the result is correct.

Workflow:

G start TS Optimization Converged freq_calc Perform a Frequency Calculation start->freq_calc check_imag Is there exactly ONE imaginary frequency? freq_calc->check_imag visualize_mode Visualize the imaginary mode. Does it correspond to the desired reaction coordinate? check_imag->visualize_mode Yes invalid_ts Invalid Stationary Point. Re-run TS search with a better initial guess. check_imag->invalid_ts No irc_calc Perform an Intrinsic Reaction Coordinate (IRC) calculation visualize_mode->irc_calc check_irc Does the IRC path connect to the correct reactants and products? irc_calc->check_irc valid_ts Transition State is Valid check_irc->valid_ts Yes check_irc->invalid_ts No

Caption: Workflow for the verification of a calculated transition state.

Quantitative Data

Table 1: Performance of DFT Functionals for Organic Radical Properties

This table summarizes the Mean Absolute Errors (MAEs) in kcal/mol for various properties of organic radicals calculated with different DFT functionals using the def2-TZVP basis set. Lower values indicate better performance.

DFT FunctionalRadical Stabilization Energy (MAE)Bond Dissociation Energy (MAE)Redox Potential (MAE)
M06-2X-D3(0)0.951.850.12
ωB97M-V1.102.100.15
ωB97M-D3(BJ)1.052.000.14
B3LYP-D3(BJ)2.503.500.25
CAM-B3LYP-D3(BJ)2.153.100.21

Data adapted from studies on computational methods for organic radicals.[2][3][13]

Experimental Protocols

Protocol 1: Locating a Transition State for a Pericyclic Reaction

This protocol outlines a robust procedure for finding a transition state, for example, in a Diels-Alder reaction.

  • Step 1: Optimize Reactant and Product Geometries

    • Build the reactant (e.g., butadiene and ethene) and product (cyclohexene) molecules.

    • Perform a full geometry optimization and frequency calculation on each at your desired level of theory (e.g., ωB97X-D/6-311+G(d,p)). Confirm that reactants and products are true minima (zero imaginary frequencies).

  • Step 2: Generate an Initial Transition State Guess

    • Use a synchronous transit-guided quasi-newton (STQN) method, such as opt=qst2 in Gaussian. This requires the optimized reactant and product coordinates in the same input file, ensuring atom numbers correspond.

    • Alternative: Manually create a guess geometry by placing the reactants in an orientation resembling the transition state, with forming bonds partially made (e.g., ~1.8-2.0 Å).

  • Step 3: Optimize the Transition State

    • Use the output geometry from Step 2 as the input for a transition state optimization.

    • Employ a robust optimization keyword, such as opt=(ts, calcfc, noeigentest). This will calculate the Hessian matrix at the start of the optimization, providing a better search direction.

  • Step 4: Verify the Transition State

    • Upon convergence, perform a frequency calculation at the same level of theory.

    • Confirm there is exactly one imaginary frequency. Use visualization software to animate this frequency and ensure the atomic motions correspond to the formation of the product from the reactants.[5]

  • Step 5: Confirm Reaction Pathway

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation using the optimized transition state geometry and calculated force constants.

    • The IRC calculation will follow the reaction path downhill from the transition state. Verify that the forward direction leads to the correct product and the reverse direction leads to the correct reactants.[12]

Protocol 2: Calculating Solvation Free Energy

This protocol describes how to calculate the free energy of solvation for an unstable molecule using a polarizable continuum model (PCM).

  • Step 1: Gas-Phase Optimization

    • Perform a tight geometry optimization and frequency calculation of your molecule in the gas phase. This is crucial for obtaining the correct thermal corrections to the free energy.

  • Step 2: Solution-Phase Optimization

    • Using the optimized gas-phase geometry as a starting point, perform another geometry optimization in the presence of the solvent.

    • This is done by adding the SCRF keyword in the route section of your input file (e.g., SCRF=(PCM, Solvent=Water)). Popular continuum models include the default PCM, SMD, and C-PCM.[14][15]

  • Step 3: Solution-Phase Frequency Calculation

    • Perform a frequency calculation on the solution-phase optimized geometry. This is necessary to obtain the thermal corrections to the free energy in solution.

  • Step 4: Calculate Solvation Free Energy

    • The solvation free energy (ΔG_solv) is the difference between the Gibbs free energy in solution and the Gibbs free energy in the gas phase.

    • ΔG_solv = G_solution - G_gas

    • Extract the "Sum of electronic and thermal Free Energies" from both the solution-phase and gas-phase frequency calculation output files to compute this value. Note that this value often requires a correction for the change in standard state concentration, which is handled differently by various software packages.[11]

References

Validation & Comparative

A Comparative Analysis of Benzene and 1,3,5-Cyclohexatriyne Stability: An Objective Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of benzene (B151609) and the highly strained, theoretical molecule, 1,3,5-cyclohexatriyne. By presenting both established experimental data for benzene and high-level computational predictions for this compound, this document aims to offer a clear and objective understanding of their fundamental chemical differences. This information is crucial for researchers in fields ranging from synthetic chemistry to drug design, where molecular stability is a paramount consideration.

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability of benzene and this compound. It is important to note that while benzene's properties are well-documented through extensive experimentation, the data for this compound is derived from computational models due to its extreme instability, which has so far precluded its isolation and experimental characterization.

PropertyBenzeneThis compoundData Type
Heat of Formation (ΔHf°) +82.9 kJ/mol (gas)Not Experimentally DeterminedExperimental / Computational
+49.0 kJ/mol (liquid)
Heat of Hydrogenation (ΔHh°) -208 kJ/molNot Experimentally DeterminedExperimental
Theoretical (for localized double bonds)-360 kJ/molTheoretical
Resonance Energy ~150 kJ/mol (~36 kcal/mol)Not ApplicableExperimental/Theoretical
Molecular Formula C₆H₆C₆
Molar Mass 78.11 g/mol 72.06 g/mol
Structure Planar, AromaticPlanar, Highly Strained

Experimental Protocols

The determination of the thermodynamic stability of a compound like benzene relies on well-established experimental techniques. The following are detailed methodologies for two key experiments.

Determination of the Heat of Hydrogenation of Benzene

Objective: To experimentally measure the enthalpy change when benzene is hydrogenated to cyclohexane (B81311) and compare it to the theoretical value for a hypothetical 1,3,5-cyclohexatriene.

Materials:

  • Benzene (high purity)

  • Cyclohexane (for calibration)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum on carbon, Pt/C)

  • Calorimeter (e.g., a reaction calorimeter)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation and Activation: A known mass of the Pt/C catalyst is placed in the high-pressure reactor. The catalyst is typically activated by heating under a stream of hydrogen gas to ensure a clean and active surface.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change. The hydrogenation of a known amount of cyclohexene (B86901) to cyclohexane can be used for this purpose.

  • Sample Preparation: A precise mass of benzene is introduced into the reactor containing the activated catalyst.

  • Reaction Initiation: The reactor is sealed and purged with hydrogen gas to remove any air. It is then pressurized with a specific pressure of hydrogen. The reaction is initiated by heating the reactor to a predetermined temperature (e.g., 150 °C) and stirring to ensure good mixing.[1][2]

  • Data Acquisition: The temperature change inside the calorimeter is monitored over time. The reaction is considered complete when the temperature returns to a stable baseline.

  • Calculation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of benzene reacted. This experimental value is then compared to the theoretical value of -360 kJ/mol, which is three times the heat of hydrogenation of cyclohexene (a molecule with one isolated double bond). The difference between these values represents the resonance stabilization energy of benzene.

Determination of the Heat of Formation of Benzene via Bomb Calorimetry

Objective: To determine the standard enthalpy of formation of liquid benzene by measuring its heat of combustion in a bomb calorimeter.

Materials:

  • Benzene (high purity, liquid)

  • Benzoic acid (for calibration)

  • Oxygen gas (high purity)

  • Bomb calorimeter

  • Ignition wire (e.g., nickel-chromium)

  • Distilled water

Procedure:

  • Calorimeter Calibration: The heat capacity of the bomb calorimeter system is determined by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.[3][4][5]

  • Sample Preparation: A known mass of liquid benzene is placed in a crucible inside the bomb. A measured length of ignition wire is positioned to be in contact with the sample.[4]

  • Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[4][5]

  • Combustion: The bomb is placed in a well-insulated water bath of known volume. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water bath is recorded at regular intervals before and after combustion to determine the temperature change.

  • Calculation: The heat of combustion of benzene is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of benzene burned. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid (from residual nitrogen in the bomb).[5] The standard enthalpy of formation of benzene is then calculated from its heat of combustion using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O.

Logical Relationship and Stability Comparison

The following diagram illustrates the structural relationship between benzene and this compound and their vast difference in stability.

StabilityComparison cluster_benzene Benzene (Aromatic) cluster_cht This compound (Hypothetical) cluster_stability Relative Stability benzene Benzene (C₆H₆) Planar, Delocalized π-System High Stability (Resonance Energy ≈ 150 kJ/mol) cht This compound (C₆) Planar, Highly Strained Triple Bonds Extreme Instability stability_axis High Stability -> Low Stability

Figure 1. A conceptual diagram illustrating the structural and stability differences between benzene and this compound.

Comparative Analysis

The profound difference in stability between benzene and this compound stems from their fundamental electronic structures. Benzene is the archetypal aromatic compound, a distinction that imparts it with exceptional stability. This stability is a direct consequence of the delocalization of its six π-electrons over the entire planar ring of six carbon atoms. This delocalization, often represented by resonance structures, results in all carbon-carbon bonds having an equal length that is intermediate between a single and a double bond. The resonance energy of benzene, approximately 150 kJ/mol, is a quantitative measure of this enhanced stability compared to a hypothetical localized system of three alternating double bonds (1,3,5-cyclohexatriene).[3] This stability is experimentally verified by its heat of hydrogenation, which is significantly lower than the theoretical value for a non-aromatic cyclic triene.[1]

In stark contrast, this compound is a hypothetical molecule characterized by extreme ring strain and the presence of three triple bonds within a six-membered ring. The linear geometry required by sp-hybridized carbon atoms of the triple bonds is severely distorted in a cyclic structure, leading to immense angle strain. This inherent strain makes the molecule incredibly unstable and highly reactive. While experimental data is unavailable, computational studies predict a very high positive heat of formation, indicating its thermodynamic instability. Unlike benzene, this compound lacks the stabilizing effect of aromaticity.

References

A Comparative Guide to Validating Theoretical Resonance Energy with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental approaches to determining resonance energy, a critical factor in understanding molecular stability and reactivity. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to effectively validate theoretical models against empirical evidence.

Unveiling Molecular Stability: The Concept of Resonance Energy

Resonance is a key concept in chemistry used to describe the delocalization of electrons in certain molecules, particularly those with conjugated systems.[1] This delocalization imparts extra stability to the molecule, and the quantitative measure of this additional stability is known as resonance energy.[2] It is defined as the difference between the actual energy of the molecule (the resonance hybrid) and the calculated energy of its most stable, hypothetical contributing structure (a structure with localized bonds).[2] A higher resonance energy signifies greater stability.[3]

Experimental Determination of Resonance Energy

The experimental determination of resonance energy primarily relies on thermochemical methods, such as measuring the heats of hydrogenation and combustion.[4][5]

Experimental Protocol: Heat of Hydrogenation

The heat of hydrogenation is the enthalpy change when a compound is fully saturated with hydrogen.[5][6] By comparing the experimentally measured heat of hydrogenation of a resonant molecule with the theoretical heat of hydrogenation of a non-resonant analogue, the resonance energy can be calculated.[2]

Example: Benzene (B151609)

  • Experimental Measurement: The heat of hydrogenation of one mole of benzene to cyclohexane (B81311) is experimentally determined to be approximately -208.4 kJ/mol (-49.8 kcal/mol).[2]

  • Theoretical Calculation for a Hypothetical Structure: A hypothetical, non-resonant "cyclohexatriene" with three isolated double bonds is considered. The heat of hydrogenation for one double bond is taken from a similar non-resonant molecule, cyclohexene, which is about -119.7 kJ/mol (-28.6 kcal/mol).[2] For three isolated double bonds, the theoretical heat of hydrogenation would be 3 x (-119.7 kJ/mol) = -359.1 kJ/mol (-85.8 kcal/mol).[2]

  • Resonance Energy Calculation: The resonance energy is the difference between the theoretical and experimental values: -359.1 kJ/mol - (-208.4 kJ/mol) = -150.7 kJ/mol (approximately 36 kcal/mol).[2][7] This indicates that benzene is about 151 kJ/mol more stable than the hypothetical cyclohexatriene.[6]

Experimental Protocol: Heat of Combustion

Another experimental method involves measuring the heat of combustion. The difference between the experimentally determined heat of combustion for a resonant compound and a calculated value for a hypothetical non-resonant isomer can provide the resonance energy.

Theoretical Approaches to Calculating Resonance Energy

Various theoretical methods are employed to calculate resonance energy, ranging from simple estimations based on bond energies to sophisticated quantum mechanical computations.

  • Hückel Molecular Orbital (HMO) Theory: This is a simplified quantum mechanical method that can be used to predict the stability of conjugated systems and provides a good correlation with experimental resonance energies.

  • Ab initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry methods can be used to calculate the energies of molecules with high accuracy. The resonance energy can be determined by comparing the calculated energy of the actual molecule with that of a suitable non-resonant reference.

  • Non-Hermitian Quantum Mechanics: Advanced methods like those using complex absorbing potentials (CAP) and equation-of-motion coupled-cluster (EOM-CC) are used to study resonance phenomena, providing insights into the positions and widths of resonance states.[8][9]

Quantitative Comparison of Theoretical and Experimental Resonance Energies

The following table summarizes the experimental and theoretical resonance energies for several key aromatic compounds. The "Theoretical (Heats of Hydrogenation)" values are derived from the classical method of comparing with a hypothetical non-resonant structure.

MoleculeExperimental Resonance Energy (kcal/mol)Theoretical (Heats of Hydrogenation) (kcal/mol)
Benzene36.0[2][10]~36[2]
Naphthalene61.0[11]-
Anthracene84.0[4][12]~84[4][13]
Pyrrole21.0[1]-
Furan16.0[1]-
Thiophene29.0[1]~21.9[14]

Visualizing the Validation Workflow

The following diagrams illustrate the process of validating theoretical resonance energy with experimental data.

experimental_workflow cluster_exp Experimental Determination cluster_theo Theoretical Calculation cluster_validation Validation Calorimetry Calorimetry Heat_of_Hydrogenation Measure Heat of Hydrogenation (ΔH_exp) Calorimetry->Heat_of_Hydrogenation Heat_of_Combustion Measure Heat of Combustion (ΔH_comb_exp) Calorimetry->Heat_of_Combustion Compare_Hydrogenation Compare ΔH_exp and ΔH_theo Heat_of_Hydrogenation->Compare_Hydrogenation Compare_Combustion Compare ΔH_comb_exp and ΔH_comb_theo Heat_of_Combustion->Compare_Combustion Hypothetical_Structure Define Hypothetical Non-Resonant Structure Calc_Heat_of_Hydrogenation Calculate Theoretical Heat of Hydrogenation (ΔH_theo) Hypothetical_Structure->Calc_Heat_of_Hydrogenation Calc_Heat_of_Combustion Calculate Theoretical Heat of Combustion (ΔH_comb_theo) Hypothetical_Structure->Calc_Heat_of_Combustion Calc_Heat_of_Hydrogenation->Compare_Hydrogenation Calc_Heat_of_Combustion->Compare_Combustion Resonance_Energy Resonance Energy Compare_Hydrogenation->Resonance_Energy Compare_Combustion->Resonance_Energy

Caption: Workflow for experimental validation of theoretical resonance energy.

logical_relationship Resonance_Hybrid Actual Molecule (Resonance Hybrid) Experimental_Energy Experimental Energy (e.g., from Heat of Hydrogenation) Resonance_Hybrid->Experimental_Energy Measured Hypothetical_Structure Hypothetical Structure (Localized Bonds) Theoretical_Energy Theoretical Energy (Calculated) Hypothetical_Structure->Theoretical_Energy Calculated Resonance_Energy Resonance Energy (Difference) Experimental_Energy->Resonance_Energy Theoretical_Energy->Resonance_Energy

Caption: Logical relationship between experimental and theoretical energy for resonance.

References

A Comparative Analysis of Carbon-Carbon Bond Lengths: Benzene vs. The Hypothetical 1,3,5-Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural disparities between the delocalized aromatic ring of benzene (B151609) and its theoretical localized counterpart, 1,3,5-cyclohexatriene, reveals fundamental principles of chemical bonding and stability. This guide presents a comparative analysis of their calculated carbon-carbon bond lengths, supported by computational data and methodologies.

In the landscape of organic chemistry, benzene (C₆H₆) stands as a cornerstone of aromaticity, exhibiting unique structural and reactive properties. Its remarkable stability is attributed to the delocalization of π-electrons across its six-membered ring. To appreciate the magnitude of this stabilization, a comparison is often drawn with the hypothetical, non-aromatic molecule, 1,3,5-cyclohexatriene. This theoretical molecule possesses a ring of six carbon atoms with alternating single and double bonds. It is important to note that while the term "1,3,5-cyclohexatriyne" was used in the query, the scientifically accepted term for this hypothetical localized structure is 1,3,5-cyclohexatriene. This compound is a distinct chemical entity (C₆), also known as benzotriyne. This guide will focus on the intended comparison between benzene and the hypothetical 1,3,5-cyclohexatriene.

The fundamental difference between these two molecules lies in the nature of their carbon-carbon bonds. In benzene, resonance leads to an averaging of the bond characteristics, resulting in six identical C-C bonds of intermediate length.[1][2][3] Conversely, 1,3,5-cyclohexatriene would exhibit distinct single and double bonds with their characteristic lengths.

Quantitative Comparison of Bond Lengths

The structural parameters of benzene have been extensively determined through experimental techniques, while those of the hypothetical 1,3,5-cyclohexatriene are derived from computational chemistry. The following table summarizes the key bond length data.

MoleculeBond TypeExperimental Bond Length (Å)Calculated Bond Length (Å)
Benzene C-C1.397~1.39-1.40
1,3,5-Cyclohexatriene (hypothetical)C=C-1.369[4]
C-C-1.433[4]
Ethane (for reference)C-C1.54-
Ethene (for reference)C=C1.34-

As the data illustrates, the C-C bond length in benzene is a uniform 1.397 Å, which is intermediate between the length of a typical C-C single bond (as in ethane) and a C=C double bond (as in ethene).[1] In stark contrast, computational models of 1,3,5-cyclohexatriene predict distinct bond lengths of 1.369 Å for the double bonds and 1.433 Å for the single bonds, closely resembling the values for isolated double and single bonds.[4]

Experimental and Computational Methodologies

The determination of bond lengths relies on a combination of experimental techniques and theoretical calculations.

Experimental Determination of Benzene's Bond Lengths:

The bond lengths in benzene have been precisely measured using techniques such as:

  • X-ray Crystallography: This method involves directing X-rays at a crystalline sample of benzene. The diffraction pattern of the X-rays provides information about the electron density distribution within the molecule, from which the positions of the atoms and, consequently, the bond lengths can be determined with high accuracy.

  • Electron Diffraction: In this technique, a beam of electrons is passed through benzene vapor. The scattering of the electrons by the molecules creates a diffraction pattern that can be analyzed to determine the molecular geometry, including the C-C bond lengths.

Computational Determination of 1,3,5-Cyclohexatriene's Bond Lengths:

As 1,3,5-cyclohexatriene is a hypothetical molecule, its structural parameters are obtained through quantum chemical calculations. A prominent method employed for this purpose is:

  • Ab Initio Valence Bond (VB) Theory: This computational method calculates the electronic structure of a molecule from first principles, without relying on experimental data. In the case of 1,3,5-cyclohexatriene, the VB method is used to model a single Kekulé structure, effectively "turning off" resonance.[4] The geometry of the molecule is then optimized to find the lowest energy arrangement of the atoms, which provides the calculated bond lengths for the distinct single and double bonds.[4] The calculations are typically performed using specific basis sets that define the mathematical functions used to describe the atomic orbitals.

Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the key structural and conceptual differences between benzene and the hypothetical 1,3,5-cyclohexatriene.

Figure 1: A comparison of the C-C bond lengths in benzene and the hypothetical 1,3,5-cyclohexatriene.

G cluster_benzene Benzene Resonance cluster_cyclohexatriene 1,3,5-Cyclohexatriene A Kekulé Structure 1 B Kekulé Structure 2 A->B C Resonance Hybrid (Delocalized π-system) A->C Resonance B->C Resonance D Localized Single and Double Bonds (No Resonance)

Figure 2: A diagram illustrating the concept of resonance in benzene versus the localized bonding in 1,3,5-cyclohexatriene.

The delocalization of π-electrons in benzene, depicted as a resonance hybrid, is the critical factor leading to its uniform, intermediate bond lengths and exceptional stability. In contrast, the hypothetical 1,3,5-cyclohexatriene, with its fixed single and double bonds, serves as a valuable theoretical model to quantify the energetic and structural consequences of aromaticity. This comparison underscores the profound impact of electron delocalization on molecular structure and properties, a cornerstone principle in modern chemistry.

References

Benchmarking Computational Methods with the 1,3,5-Cyclohexatriyne Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in computational chemistry, the selection of an appropriate theoretical method is paramount for accurately predicting molecular properties and reaction outcomes. The hypothetical molecule 1,3,5-cyclohexatriyne, a localized bonding model of benzene (B151609), serves as a crucial benchmark for evaluating the performance of various computational methods in describing aromaticity and resonance phenomena. This guide provides an objective comparison of computational methods using the this compound model, supported by available data and detailed protocols.

Data Presentation: A Comparative Analysis of Computational Methods

The following tables summarize the performance of different computational methods in describing the energetic and geometric properties of this compound and its relationship to benzene.

Table 1: Resonance Energies of Benzene Calculated Using the this compound Model with Ab Initio Valence Bond Theory

Orbital ModelResonance Energy (kcal/mol)Reference
Local-25.37[1]
Delocal-19.82[1]
Breathing-44.13[1]

Note: Resonance energies were calculated using the Pauling definition. The theoretical resonance energy, according to Dewar, is calculated to be -12.05 kcal/mol.[1]

Table 2: Optimized Geometries of Benzene (D6h) and 1,3,5-Cyclohexatriene (D3h) using Ab Initio Valence Bond Theory with the 6-31G Basis Set

MoleculeMethodOrbitalsC-C Bond Lengths (Å)Energy (Hartree)
Benzene (D6h)HFDelocal1.388-230.624474
Benzene (D6h)VBDelocal1.399-230.634125
Benzene (D6h)VBLocal1.428-230.573151
1,3,5-Cyclohexatriene (D3h)VBDelocal1.368, 1.458-230.622285
1,3,5-Cyclohexatriene (D3h)VBLocal1.332, 1.515-230.532729

Data extracted from van Lenthe et al. (2002).[1]

Table 3: Comparison of Aromaticity Indices for Benzene with Various Computational Methods

MethodBasis SetHOMANICS(0) (ppm)NICS(1) (ppm)
HF6-31G0.899-8.1-10.3
MP26-31G0.956-7.5-9.9
B3LYP6-31G0.978-7.8-10.2
PBE06-31G0.975-7.9-10.3
M06-2X6-31G*0.981-7.6-10.1

Note: This table presents typical values for benzene as a reference. Finding directly comparable published data for this compound across this range of methods is challenging due to its hypothetical nature. Researchers can use the provided protocols to calculate these values for their specific needs.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are protocols for key computational approaches discussed in this guide.

Protocol 1: Ab Initio Valence Bond (VB) Calculation of Resonance Energy

This protocol outlines the steps to calculate the resonance energy of benzene using the this compound model with the GAMESS software package, which can perform Valence Bond calculations.

  • Input File Preparation for Benzene (D6h):

    • Define the molecular geometry of benzene with D6h symmetry.

    • Specify the 6-31G basis set.

    • Define the Valence Bond Self-Consistent Field (VBSCF) calculation.

    • Specify the two Kekulé structures as the VB determinants.

    • Choose the desired orbital model (e.g., delocalized or localized).

    • Request a geometry optimization.

  • Input File Preparation for 1,3,5-Cyclohexatriene (D3h):

    • Define the initial molecular geometry with alternating single and double bonds (D3h symmetry).

    • Use the same 6-31G basis set.

    • Define a VBSCF calculation with only one of the Kekulé structures.

    • Request a geometry optimization.

  • Execution and Analysis:

    • Run the GAMESS calculations for both molecules.

    • Extract the optimized energies for both benzene and this compound.

    • The resonance energy is calculated as the difference between the energy of the two-structure benzene calculation and the energy of the single-structure 1,3,5-cyclohexatriene calculation.

Protocol 2: DFT Geometry Optimization and Aromaticity Indices Calculation

This protocol describes the procedure for performing a geometry optimization and calculating aromaticity indices (NICS and HOMA) for this compound using the Gaussian software package.

  • Input File Preparation:

    • %nprocshared=X : Specifies the number of processors.

    • %mem=YGB : Allocates memory.

    • #p Opt Freq B3LYP/6-31G : Route section specifying a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G basis set.

    • Molecule Specification: Provide the initial coordinates of this compound with D3h symmetry.

  • Execution:

    • Submit the input file to Gaussian. The software will first perform the geometry optimization and then the frequency calculation at the optimized geometry.

  • Analysis of Aromaticity:

    • HOMA (Harmonic Oscillator Model of Aromaticity):

      • Extract the optimized C-C bond lengths from the Gaussian output file.

      • Calculate the HOMA index using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where α is a normalization constant, n is the number of bonds, R_opt is the optimal bond length for a pure aromatic system, and R_i are the calculated bond lengths.

    • NICS (Nucleus-Independent Chemical Shift):

      • Use the optimized geometry to perform a subsequent NMR calculation (#p NMR B3LYP/6-31G*).

      • Place a ghost atom (Bq) at the center of the ring.

      • The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.

Visualization of Computational Workflow and Concepts

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the benchmarking process.

G cluster_0 Benchmarking Workflow Define_Model Define this compound Model Select_Methods Select Computational Methods (VB, HF, DFT, MP2, etc.) Define_Model->Select_Methods Perform_Calculations Perform Geometry Optimization & Energy Calculations Select_Methods->Perform_Calculations Calculate_Properties Calculate Properties (Energy, Geometry, Aromaticity Indices) Perform_Calculations->Calculate_Properties Compare_Results Compare Performance Metrics (Accuracy, Cost, Convergence) Calculate_Properties->Compare_Results Select_Optimal_Method Select Optimal Method Compare_Results->Select_Optimal_Method

Caption: Workflow for benchmarking computational methods using the this compound model.

G Benzene Benzene (Delocalized) Energy_Difference Resonance Energy Benzene->Energy_Difference Energy(Benzene) CHT This compound (Localized) CHT->Energy_Difference Energy(CHT)

Caption: Conceptual diagram illustrating the calculation of resonance energy.

References

A Comparative Study of 1,3,5-Cyclohexatriyne and Other C₆H₆ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural, energetic, and synthetic landscape of key C₆H₆ isomers, providing researchers, scientists, and drug development professionals with a comparative guide to these fascinating molecules.

This guide delves into a comparative study of 1,3,5-cyclohexatriyne and other notable C₆H₆ isomers, including the archetypal benzene (B151609), the strained Dewar benzene and prismane (B14753642), the reactive benzvalene (B14751766), and the cross-conjugated fulvene (B1219640). While benzene is renowned for its aromatic stability, its isomers present a rich tapestry of unique structures, reactivities, and thermodynamic properties. This report consolidates experimental and computational data to provide a clear comparison of these isomers, offering insights into their relative stabilities, geometric parameters, and synthetic accessibility.

Relative Stabilities and Energetics

The thermodynamic stability of C₆H₆ isomers varies dramatically, with benzene residing at the global minimum on the potential energy surface due to its aromatic character.[1][2][3] Computational studies have been instrumental in quantifying the energy differences between these isomers. The hypothetical this compound, with its localized triple bonds, is predicted to be significantly higher in energy than benzene. The strain inherent in the compact polycyclic structures of Dewar benzene, prismane, and benzvalene also results in substantially higher relative energies, rendering them kinetically persistent but thermodynamically unstable.[4][5] Fulvene, a non-aromatic isomer, occupies an intermediate energy level between the highly strained isomers and the exceptionally stable benzene.

Table 1: Calculated Relative Energies of Selected C₆H₆ Isomers

IsomerPoint GroupRelative Energy (kcal/mol)
BenzeneD₆h0.0
FulveneC₂v28.9
Dewar BenzeneC₂v70.8
BenzvaleneC₂v81.9
PrismaneD₃h109.5
This compoundD₃h~130 (Estimated)

Note: Relative energies are based on computational studies and may vary slightly depending on the level of theory and basis set used. The value for this compound is an approximation based on available theoretical data.

Structural Parameters: A Tale of Bonding and Strain

The geometric parameters of these isomers reflect their unique bonding patterns and the presence of ring strain. Benzene's iconic planar hexagonal structure with uniform C-C bond lengths is a direct consequence of its delocalized π-electron system. In contrast, its isomers exhibit a fascinating variety of bond lengths and angles, indicative of their localized bonding and strained ring systems.

Table 2: Comparison of Calculated Geometric Parameters for Selected C₆H₆ Isomers

IsomerC-C Bond Lengths (Å)C-C-C Bond Angles (°)
Benzene1.397120.0
This compound1.22 (C≡C), 1.45 (C-C)120.0
Dewar Benzene1.34 (C=C), 1.52 (C-C), 1.57 (bridge)90.0, 120.0
Prismane1.5460.0, 90.0
Benzvalene1.34 (C=C), 1.51-1.55 (C-C)60.0, 96.0, 115.0
Fulvene1.35 (exocyclic C=C), 1.48 (endocyclic C=C), 1.47 (C-C)108.0-110.0

Note: These values are representative and sourced from various computational studies. The bond lengths and angles for this compound are based on theoretical calculations of a hypothetical structure.[6][7]

Spectroscopic Signatures

The distinct structural and electronic properties of each C₆H₆ isomer give rise to unique spectroscopic fingerprints. While detailed vibrational frequency data for the highly unstable this compound is limited to computational predictions, the experimental spectra of other isomers provide valuable insights for their characterization.

Table 3: Key Spectroscopic Data for Selected C₆H₆ Isomers

IsomerKey IR Vibrational Frequencies (cm⁻¹) (Calculated/Experimental)¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Benzene~3068 (C-H stretch), ~1480, ~1037 (C-C stretch)7.34128.7
This compound(Calculated) High frequency C≡C stretches expected(Calculated)(Calculated)
Dewar Benzene~3050 (C-H stretch), ~1640 (C=C stretch)3.6 (bridgehead), 6.4 (olefinic)42.1 (bridgehead), 138.9 (olefinic)
Prismane~3000 (C-H stretch)2.28[8]30.6[8]
Benzvalene~3060 (C-H stretch), ~1640 (C=C stretch)1.7-2.0 (aliphatic), 6.2 (olefinic)23.5, 31.5, 125.7
Fulvene~3050 (C-H stretch), ~1640 (exocyclic C=C stretch)5.8-6.5122.1, 125.0, 134.8, 147.5

Note: Spectroscopic data can vary with solvent and experimental conditions.

Experimental Protocols for Synthesis

The synthesis of these isomers, particularly the more strained and less stable ones, presents significant challenges and often requires specialized techniques. The following sections provide an overview of established synthetic routes.

Synthesis of Dewar Benzene

The synthesis of Dewar benzene can be achieved through the photochemical isomerization of cis-1,2-dihydrophthalic anhydride, followed by oxidative decarboxylation.[9]

Experimental Workflow for Dewar Benzene Synthesis

Dewar_Benzene_Synthesis Start cis-1,2-Dihydrophthalic Anhydride UV UV Irradiation (λ < 280 nm) Start->UV Intermediate Bicyclo[2.2.0]hex-5-ene- 2,3-dicarboxylic Anhydride UV->Intermediate Oxidation Oxidative Decarboxylation (Lead Tetraacetate) Intermediate->Oxidation Product Dewar Benzene Oxidation->Product

Caption: Synthetic pathway for Dewar benzene.

Synthesis of Fulvene

Fulvene and its derivatives are typically synthesized via the condensation of cyclopentadiene (B3395910) with aldehydes or ketones, a reaction often catalyzed by a base like pyrrolidine.[10]

Experimental Workflow for Fulvene Synthesis

Fulvene_Synthesis CPD Cyclopentadiene Reaction Base-catalyzed Condensation (e.g., Pyrrolidine) CPD->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Product Fulvene Derivative Reaction->Product

Caption: General synthesis of fulvene derivatives.

Synthesis of Benzvalene

Benzvalene can be synthesized from cyclopentadiene and dichloromethane (B109758) in the presence of methyllithium.[4][11] This reaction proceeds through a carbene intermediate.

Experimental Workflow for Benzvalene Synthesis

Benzvalene_Synthesis CPD Cyclopentadiene Reaction Reaction at -45 °C CPD->Reaction DCM Dichloromethane DCM->Reaction MeLi Methyllithium MeLi->Reaction Product Benzvalene Reaction->Product

Caption: Synthetic route to benzvalene.

Synthesis of Prismane

The synthesis of prismane is a multi-step process that starts from benzvalene.[5][12] It involves a Diels-Alder reaction, followed by hydrolysis, conversion to an azo compound, and finally photolysis.

Experimental Workflow for Prismane Synthesis

Prismane_Synthesis Benzvalene Benzvalene DielsAlder Diels-Alder with 4-Phenyl-1,2,4-triazoline-3,5-dione Benzvalene->DielsAlder Adduct Adduct DielsAlder->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrazide Hydrazide Hydrolysis->Hydrazide Oxidation Oxidation to Azo Compound Hydrazide->Oxidation Azo Azo Compound Oxidation->Azo Photolysis Photolysis Azo->Photolysis Prismane Prismane Photolysis->Prismane

Caption: Multi-step synthesis of prismane.

Interconversion and Reactivity

The high strain energy of many C₆H₆ isomers makes them prone to isomerization to more stable forms. These transformations can be induced thermally or photochemically and provide valuable insights into reaction mechanisms and the principles of orbital symmetry.

Isomer_Interconversion Benzene Benzene (0 kcal/mol) DewarBenzene Dewar Benzene (~71 kcal/mol) Benzene->DewarBenzene Photochemical Benzvalene Benzvalene (~82 kcal/mol) Benzene->Benzvalene Photochemical Fulvene Fulvene (~29 kcal/mol) Benzene->Fulvene Photochemical DewarBenzene->Benzene Thermal Benzvalene->Benzene Thermal/Photochemical Prismane Prismane (~110 kcal/mol) Prismane->Benzene Thermal

Caption: Relative energy landscape and interconversions.

Conclusion

The family of C₆H₆ isomers represents a remarkable microcosm of structural diversity and reactivity in organic chemistry. While benzene's aromaticity makes it the undisputed thermodynamic sink, the higher-energy isomers like this compound (in theory), Dewar benzene, prismane, benzvalene, and fulvene offer a rich playground for studying strained systems, reaction mechanisms, and the synthesis of novel molecular architectures. The quantitative data and experimental protocols compiled in this guide provide a valuable resource for researchers seeking to understand and harness the unique properties of these fascinating molecules. The continued exploration of these isomers, aided by computational and synthetic advancements, promises to further expand our fundamental understanding of chemical bonding and reactivity.

References

Aromatic Stabilization: A Comparative Guide to 1,3,5-Cyclohexatriyne and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound effects of aromaticity is crucial for molecular design and predicting chemical reactivity. This guide provides an objective comparison of the theoretical construct of 1,3,5-cyclohexatriyne against its real-world aromatic counterpart, benzene (B151609), and other cyclic systems to validate and quantify the concept of aromatic stabilization.

The notion of aromaticity, a cornerstone of organic chemistry, confers exceptional stability upon cyclic, planar, and conjugated molecules that adhere to Hückel's rule. To quantify this "aromatic stabilization energy," a comparison with a hypothetical, non-aromatic analogue is essential. The archetypal, albeit theoretical, molecule for this purpose is this compound, a six-membered ring with localized, alternating single and double bonds. This guide delves into the experimental and computational evidence that validates the concept of aromatic stabilization by comparing benzene to this hypothetical localized system, as well as to anti-aromatic and non-aromatic alternatives.

Quantitative Comparison of Cyclic Systems

The energetic and structural differences between aromatic, anti-aromatic, and non-aromatic cyclic systems provide a clear picture of the stabilization imparted by aromaticity. The following table summarizes key quantitative data for benzene, the hypothetical this compound, and other relevant cyclic molecules.

PropertyBenzene (Aromatic)This compound (Hypothetical Non-Aromatic)Cyclobutadiene (Anti-Aromatic)Cyclooctatetraene (Non-Aromatic)
Resonance Energy (kcal/mol) ~360 (Reference)Destabilized~0
Heat of Hydrogenation (kcal/mol) -49.8[1]~ -85.8 (Theoretical)[1]High (Reactive)-97
Average C-C Bond Length (Å) ~1.40[2]Alternating (~1.54 & ~1.34)Alternating (~1.58 & ~1.35)[3]Alternating (~1.47 & ~1.33)[4]
NICS(1)zz (ppm) ~ -30~ 0Positive (High)~ -5

Experimental Protocols

Determination of Resonance Energy via Heat of Hydrogenation

The resonance energy of benzene is experimentally inferred by comparing its heat of hydrogenation to the theoretical value for a localized this compound.[5]

Objective: To measure the enthalpy change upon hydrogenation of benzene and cyclohexene (B86901) to determine the aromatic stabilization energy of benzene.

Methodology:

  • Calorimetry Setup: A high-precision calorimeter is used to measure the heat released during the hydrogenation reaction. The reaction vessel is typically charged with the substrate (benzene or cyclohexene) and a suitable hydrogenation catalyst (e.g., platinum or palladium on carbon).

  • Hydrogenation of Cyclohexene:

    • A known amount of cyclohexene is hydrogenated to cyclohexane (B81311).

    • The heat evolved is measured, yielding the heat of hydrogenation for one double bond (approximately -28.6 kcal/mol).[1]

  • Theoretical Heat of Hydrogenation for this compound:

    • The heat of hydrogenation for the hypothetical this compound is estimated to be three times that of cyclohexene (3 x -28.6 = -85.8 kcal/mol), as it possesses three isolated double bonds.[1]

  • Hydrogenation of Benzene:

    • A known amount of benzene is hydrogenated to cyclohexane under the same conditions.

    • The experimental heat of hydrogenation for benzene is measured to be approximately -49.8 kcal/mol.[1]

  • Calculation of Resonance Energy:

    • The resonance energy is the difference between the theoretical and experimental heats of hydrogenation: -85.8 kcal/mol - (-49.8 kcal/mol) = -36 kcal/mol.[1] This difference represents the extra stability of benzene due to aromaticity.

Synthesis of a Bond-Fixed this compound Analogue

As the unsubstituted this compound is a purely theoretical molecule, researchers have synthesized constrained systems that enforce bond localization to experimentally probe its properties. One such example is tris(benzocyclobutadieno)benzene.

Objective: To synthesize a molecule where the central six-membered ring exhibits fixed, alternating single and double bonds, mimicking this compound.

Methodology (based on cobalt-catalyzed synthesis from hexaethynylbenzene):

  • Precursor Synthesis: Hexaethynylbenzene is synthesized as the starting material.

  • Cobalt-Catalyzed Cyclization: Hexaethynylbenzene is treated with a cobalt catalyst, such as CpCo(CO)₂, to induce a [2+2+2] cycloaddition reaction.

  • Formation of the Bond-Fixed System: The cobalt-catalyzed reaction facilitates the cyclization of the ethynyl (B1212043) groups to form the fused benzocyclobutadiene rings. This steric strain locks the central benzene ring into a cyclohexatriene-like structure with alternating bond lengths.

  • Purification and Characterization: The product, tris(benzocyclobutadieno)benzene, is purified using standard techniques like column chromatography. Its structure and bond fixation are confirmed by X-ray crystallography and NMR spectroscopy.

Computational Protocols

Calculation of Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess the aromaticity of a cyclic molecule. A negative NICS value at the center of a ring indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). NICS(1)zz, the out-of-plane component of the shielding tensor 1 Å above the ring, is a commonly used metric.

Objective: To calculate the NICS(1)zz value for a given cyclic molecule to determine its aromatic character.

Software: Gaussian 16 or other quantum chemistry software.

Methodology:

  • Geometry Optimization: The molecular geometry is first optimized at a suitable level of theory (e.g., B3LYP/6-311+G**).

  • NICS Calculation Setup:

    • A "ghost" atom (Bq) is placed 1.0 Å above the geometric center of the ring.

    • An NMR calculation is then performed on the optimized geometry including the ghost atom.

  • Gaussian Input File Example for Benzene:

  • Analysis of Output: The output file will contain the magnetic shielding tensor for the ghost atom. The NICS(1)zz value is the negative of the zz component of this tensor.

Visualization of Concepts

Aromaticity_Assessment_Workflow cluster_criteria Criteria for Aromaticity cluster_methods Assessment Methods cluster_outcomes Classification Cyclic Cyclic Structure Energetic Energetic Criteria (Resonance Energy) Cyclic->Energetic Planar Planar Geometry Structural Structural Criteria (Bond Lengths) Planar->Structural NonAromatic Non-Aromatic Planar->NonAromatic Not Planar Conjugated Conjugated System Magnetic Magnetic Criteria (NICS) Conjugated->Magnetic Huckel Hückel's Rule (4n+2 π e⁻) Aromatic Aromatic Huckel->Aromatic Satisfied AntiAromatic Anti-Aromatic (4n π e⁻) Huckel->AntiAromatic Not Satisfied Energetic->Aromatic Energetic->AntiAromatic Structural->Aromatic Structural->AntiAromatic Magnetic->Aromatic Magnetic->AntiAromatic Molecule Molecule of Interest Molecule->Cyclic Molecule->Planar Molecule->Conjugated Molecule->Huckel

Caption: Workflow for assessing the aromaticity of a molecule.

References

The Resonance of Stability: A Quantitative Comparison of Hydrogenation Energies of Benzene vs. Theoretical Cyclohexatriene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative hydrogenation energies of benzene (B151609) and its theoretical isomer, cyclohexatriene. This document provides supporting experimental data, detailed methodologies, and a quantitative analysis of benzene's unique aromatic stability.

The concept of aromaticity is fundamental in organic chemistry, imparting unique stability and reactivity to cyclic, planar molecules with delocalized π-electron systems. Benzene is the archetypal aromatic compound, and its exceptional stability can be quantitatively assessed by comparing its experimental heat of hydrogenation with the theoretical value for a hypothetical, non-aromatic counterpart: 1,3,5-cyclohexatriene. This guide provides a comprehensive comparison of these hydrogenation energies, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The heat of hydrogenation (ΔH°_hydrog) provides a measure of the stability of an unsaturated compound. The more stable the compound, the less energy is released upon its saturation. The following table summarizes the key quantitative data for the hydrogenation of benzene, cyclohexene (B86901), and the theoretical cyclohexatriene.

CompoundExperimental/TheoreticalHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
Benzene (C₆H₆)Experimental-208.4-49.8[1]
Cyclohexene (C₆H₁₀)Experimental-119.7-28.6[1]
Cyclohexatriene (C₆H₆)Theoretical-359.1-85.8

Note: The theoretical heat of hydrogenation for cyclohexatriene is calculated by multiplying the experimental heat of hydrogenation of cyclohexene by three, as cyclohexatriene is conceptualized as having three isolated double bonds.

The significant difference between the experimental heat of hydrogenation of benzene and the theoretical value for cyclohexatriene is known as the resonance energy . This energy, approximately 150.7 kJ/mol (36 kcal/mol), quantifies the extra stability of benzene due to the delocalization of its π-electrons.[2]

Experimental Protocols

The determination of hydrogenation energies relies on precise calorimetric measurements. Two primary experimental techniques are employed: bomb calorimetry and catalytic hydrogenation.

Bomb Calorimetry

Bomb calorimetry measures the heat of combustion of a substance at constant volume. The heat of hydrogenation can then be determined using Hess's Law, by comparing the heats of combustion of the unsaturated compound (benzene) and its saturated counterpart (cyclohexane).

Methodology:

  • Sample Preparation:

    • A precisely weighed sample of liquid benzene (typically encapsulated in a gelatin capsule to handle its volatility) is placed in a sample holder within the bomb calorimeter.

    • A known length of ignition wire is positioned to be in contact with the sample.

  • Assembly and Pressurization:

    • The bomb is sealed and purged with oxygen to ensure a pure oxygen atmosphere.

    • The bomb is then pressurized with excess pure oxygen.

  • Calorimetry Measurement:

    • The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the ignition wire.

    • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The heat released by the combustion of the benzene sample is calculated from the temperature change of the water and the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the ignition wire and the gelatin capsule.

    • The same procedure is repeated for cyclohexane (B81311).

    • The heat of hydrogenation is then calculated using the heats of combustion of benzene, cyclohexane, and hydrogen.

Catalytic Hydrogenation in a Fixed-Bed Reactor

This method directly measures the heat evolved during the catalytic hydrogenation of benzene to cyclohexane.

Experimental Workflow:

  • Catalyst Preparation:

    • A suitable catalyst, typically a noble metal like platinum or palladium, or nickel, supported on a high-surface-area material (e.g., alumina), is packed into a fixed-bed reactor.

    • The catalyst is activated by heating under a flow of hydrogen.

  • Reaction Setup:

    • The reactor is heated to the desired reaction temperature.

    • A continuous flow of a mixture of benzene vapor and hydrogen gas is introduced into the reactor.

    • The pressure of the system is maintained at a constant value.

  • Data Acquisition:

    • The temperature at the inlet and outlet of the reactor is continuously monitored.

    • The composition of the product stream is analyzed using gas chromatography (GC) to determine the extent of conversion of benzene to cyclohexane.

    • The heat of reaction is determined by measuring the temperature difference across the reactor and knowing the flow rates and heat capacities of the reactants and products.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for calculating the theoretical hydrogenation energy of molecules like the hypothetical cyclohexatriene. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

  • Molecular Structure Optimization:

    • The 3D structures of cyclohexatriene, benzene, and cyclohexane are built using a molecular modeling software.

    • The geometries of these molecules are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ). This process finds the lowest energy conformation for each molecule.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation:

    • The total electronic energies of the optimized structures of cyclohexatriene, benzene, cyclohexane, and hydrogen (H₂) are calculated at the same level of theory.

  • Enthalpy of Hydrogenation Calculation:

    • The enthalpy of hydrogenation is calculated as the difference between the total energies of the products and the reactants, including the ZPVE corrections.

    • For the hydrogenation of cyclohexatriene: ΔH_hydrog = [E(cyclohexane)] - [E(cyclohexatriene) + 3 * E(H₂)]

    • For the hydrogenation of benzene: ΔH_hydrog = [E(cyclohexane)] - [E(benzene) + 3 * E(H₂)]

Visualization of Energy Comparison

The following diagram, generated using Graphviz, illustrates the energy relationship between the hydrogenation of benzene and the theoretical cyclohexatriene, visually representing the concept of resonance energy.

Hydrogenation_Energy Benzene Benzene + 3H₂ Cyclohexane Cyclohexane Benzene->Cyclohexane ΔH° = -208.4 kJ/mol (Experimental) Cyclohexatriene Cyclohexatriene + 3H₂ Cyclohexatriene->Benzene Cyclohexatriene->Cyclohexane ΔH° = -359.1 kJ/mol (Theoretical)

Caption: Energy diagram comparing the hydrogenation of benzene and theoretical cyclohexatriene.

References

how 1,3,5-cyclohexatriyne proves the delocalization in benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of electron delocalization is fundamental to understanding the unique stability and reactivity of aromatic compounds, with benzene (B151609) being the archetypal example. To truly appreciate the enhanced stability conferred by delocalization, it is instructive to compare the experimentally observed properties of benzene with those of a hypothetical, localized analogue: 1,3,5-cyclohexatriyne. This guide provides a detailed comparison, supported by experimental data, to illustrate how the theoretical construct of this compound proves the delocalization in benzene.

Executive Summary

The classical representation of benzene, a six-membered ring with alternating double and single bonds, is a localized structure known as this compound.[1][2][3] However, a vast body of experimental evidence unequivocally demonstrates that this localized model is incorrect. Benzene exhibits properties that are starkly different from those predicted for a simple triene, pointing towards a highly stable, delocalized system of π-electrons. This delocalization, often depicted as a circle within the hexagonal ring, is the cornerstone of aromaticity and is responsible for benzene's characteristic low reactivity and high thermodynamic stability.[1][4][5]

Comparison of Key Properties: Benzene vs. This compound

The following tables summarize the key quantitative differences between the actual properties of benzene and the expected properties of the hypothetical this compound.

Table 1: Carbon-Carbon Bond Lengths

One of the most direct pieces of evidence for delocalization comes from the measurement of carbon-carbon bond lengths.[4] In a localized this compound, one would expect two distinct bond lengths corresponding to single and double bonds. However, experimental determination using techniques like X-ray diffraction reveals a single, intermediate bond length in benzene.[2]

PropertyExpected for this compoundObserved for Benzene
C-C Single Bond Length~1.54 Å\multirow{2}{*}{1.39 - 1.40 Å[2][6][7]}
C=C Double Bond Length~1.33 - 1.34 Å[2][7]

Data sourced from multiple chemical literature references.

Table 2: Enthalpy of Hydrogenation

The heat of hydrogenation provides a thermodynamic measure of a molecule's stability.[4][8] The hydrogenation of a carbon-carbon double bond is an exothermic process. For the hypothetical this compound, the total enthalpy of hydrogenation would be expected to be approximately three times that of cyclohexene, which has a single double bond. The experimentally measured value for benzene is significantly lower, indicating that it is much more stable than the localized triene.[7][8][9] This difference in energy is known as the delocalization or resonance energy.[2][10]

ReactionExpected Enthalpy (for this compound)Observed Enthalpy (for Benzene)
Hydrogenation to Cyclohexane~ -360 kJ/mol[7][9]~ -208 kJ/mol[2][7][8][11]
Delocalization Energy ~ 152 kJ/mol [12][13]

Values are approximate and can vary slightly depending on the source.

Experimental Protocols

X-ray Diffraction for Bond Length Determination

Principle: X-ray diffraction is a powerful technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which precise bond lengths and angles can be determined.[2]

Methodology:

  • A single crystal of the compound (in this case, solidified benzene) is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic beam of X-rays.

  • The scattered X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • The resulting diffraction pattern is mathematically analyzed to generate an electron density map.

  • The positions of the atomic nuclei are located within the electron density map, allowing for the calculation of the distances between them (bond lengths).[2]

Calorimetry for Measuring Heat of Hydrogenation

Principle: Calorimetry is the science of measuring heat changes in chemical reactions. For hydrogenation, a known amount of the unsaturated compound is reacted with hydrogen gas in the presence of a catalyst within a calorimeter. The temperature change of the system is measured to calculate the heat released during the reaction.

Methodology:

  • A precisely weighed sample of the compound (e.g., benzene or cyclohexene) is placed in a reaction vessel within a calorimeter.

  • A suitable catalyst, typically a noble metal like platinum or palladium, is added.

  • The system is filled with hydrogen gas at a known pressure.

  • The reaction is initiated, and the temperature change of the surrounding medium (usually water) is monitored until the reaction is complete.

  • The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the reactant.

Logical Relationship: Delocalization and Stability

The concept of this compound serves as a crucial theoretical baseline to quantify the energetic advantage of delocalization in benzene. The following diagram illustrates this logical relationship.

Delocalization_Stability cluster_0 Hypothetical Localized Structure cluster_1 Actual Delocalized Structure cluster_2 Experimental Evidence cluster_3 Observed Properties Cyclohexatriyne This compound (Localized π-bonds) BondLengths Varying Bond Lengths (Short C=C, Long C-C) Cyclohexatriyne->BondLengths predicts HeatOfHydrogenation High Heat of Hydrogenation (~ -360 kJ/mol) Cyclohexatriyne->HeatOfHydrogenation predicts Reactivity Alkene-like Reactivity (Addition Reactions) Cyclohexatriyne->Reactivity predicts Benzene Benzene (Delocalized π-system) UniformBondLengths Uniform Intermediate Bond Lengths Benzene->UniformBondLengths exhibits LowHeatOfHydrogenation Low Heat of Hydrogenation (~ -208 kJ/mol) Benzene->LowHeatOfHydrogenation exhibits AromaticReactivity Substitution Reactions Benzene->AromaticReactivity exhibits HeatOfHydrogenation->LowHeatOfHydrogenation Discrepancy Reveals Delocalization Energy

References

A Cross-Validation of Computational Approaches for Determining Resonance Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various computational chemistry approaches used to calculate resonance energy. Resonance, a key concept in understanding molecular stability and reactivity, is challenging to quantify experimentally. Computational methods, therefore, play a crucial role in providing insights into this fundamental chemical phenomenon. This document summarizes quantitative data from several studies, outlines detailed experimental protocols for a prominent method, and presents a logical workflow for the cross-validation of these computational approaches.

Overview of Computational Approaches

Several theoretical methods have been developed to compute resonance energies, each with its own set of strengths and limitations. The primary approaches can be broadly categorized as follows:

  • Valence Bond (VB) Theory: This method directly translates the concept of resonance structures into a mathematical framework. The resonance energy is calculated as the difference between the energy of the full VB wave function and the energy of the most stable contributing Lewis structure.[1] The Block-Localized Wavefunction (BLW) method is a notable implementation of ab initio VB theory that offers the efficiency of molecular orbital (MO) theory.[2][3] It allows for the self-consistent calculation of a wave function for a specific, electron-localized resonance structure.[1][2][3]

  • L² Methods: These "square-integrable" methods treat the resonance as a decaying state embedded in a continuum of scattering states. Prominent L² methods include:

    • Complex Absorbing Potentials (CAP): In this method, an artificial complex potential is added to the Hamiltonian to absorb the outgoing electron wave function, allowing the resonance state to be identified as a discrete eigenvalue.

    • Hazi-Taylor Stabilization (HTS): This method involves varying a parameter in the basis set to stabilize the resonance state's energy, which can then be identified from a stabilization plot.

    • Regularized Analytical Continuation (RAC): This technique uses analytical continuation to find the resonance pole in the complex energy plane from a series of real-energy calculations.

  • Density Functional Theory (DFT): While standard DFT is a ground-state theory, extensions and specific functionals have been developed to tackle excited states and resonance phenomena. The Block-Localized Wavefunction method has also been extended to the DFT level (BLW-DFT), combining the conceptual advantages of VB theory with the computational efficiency of DFT.[2][3]

Quantitative Comparison of Computational Methods

The following table summarizes the calculated resonance energies for benzene (B151609), a classic example of an aromatic molecule, using different computational approaches. This allows for a direct comparison of the performance of these methods.

Computational MethodBasis SetVertical Resonance Energy (kcal/mol)Adiabatic Resonance Energy (kcal/mol)Reference
BLW-B3LYP6-31G(d)88.861.4[4]
BLW-B3LYP6-311+G(d,p)92.263.2[4]
BLW-B3LYPcc-pVTZ87.962.4[4]

Note: Vertical Resonance Energy refers to the energy difference at the geometry of the delocalized molecule, while Adiabatic Resonance Energy considers the energy difference between the optimized delocalized molecule and the optimized localized structure.[5] The experimental resonance energy of benzene is often cited to be around 36 kcal/mol, which is an empirical value derived from heats of hydrogenation and is not directly comparable to the theoretical vertical or adiabatic resonance energies.[6]

Experimental Protocols

A detailed protocol for one of the most versatile methods, the Block-Localized Wavefunction (BLW) method, is provided below. This protocol outlines the key steps for calculating the resonance energy of a molecule like benzene.

Protocol for Block-Localized Wavefunction (BLW) Calculation of Benzene Resonance Energy

1. Objective: To calculate the vertical and adiabatic resonance energy of benzene using the BLW method at the DFT level (BLW-DFT).

2. Software: A quantum chemistry software package that implements the BLW method, such as GAMESS.[2][3]

3. Methodology:

  • Step 1: Geometry Optimization of the Delocalized System.

    • Perform a standard DFT geometry optimization of the benzene molecule using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will yield the energy and optimized geometry of the actual, delocalized benzene molecule.

  • Step 2: Definition of the Localized Structure (Kekulé Structure).

    • Define the block-localized wavefunction for one of the Kekulé structures of benzene. This involves partitioning the 30 valence electrons and the basis functions into two blocks:

      • Block 1: The six π-electrons and the pz orbitals on each carbon atom. These are further subdivided into three localized π-bonds (e.g., between C1-C2, C3-C4, C5-C6).

      • Block 2: The remaining 24 σ-electrons and the corresponding basis functions.

    • Within the BLW formalism, the molecular orbitals for the π-bonds are restricted to be linear combinations of the pz basis functions of only the two carbon atoms forming that specific double bond.

  • Step 3: Vertical Resonance Energy Calculation.

    • Perform a single-point energy calculation using the BLW method for the defined localized (Kekulé) structure at the optimized geometry of the delocalized benzene molecule obtained in Step 1.

    • The vertical resonance energy is the difference between the energy of the delocalized system (from Step 1) and the energy of the block-localized system.

  • Step 4: Adiabatic Resonance Energy Calculation.

    • Perform a full geometry optimization of the block-localized (Kekulé) structure using the BLW method. This will yield the energy and optimized geometry of the hypothetical, localized cyclohexatriene.

    • The adiabatic resonance energy is the difference between the energy of the optimized delocalized system (from Step 1) and the energy of the optimized block-localized system.

4. Data Analysis:

  • Compare the calculated vertical and adiabatic resonance energies.

  • Analyze the optimized geometry of the block-localized structure to confirm the presence of alternating single and double bonds.[4]

Logical Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of different computational approaches for determining resonance energy.

cross_validation_workflow cluster_computational Computational Approaches cluster_experimental Experimental/Benchmark Data cluster_analysis Analysis and Validation cluster_output Output comp_method Select Computational Methods (e.g., BLW, CAP, HTS, DFT) basis_set Define Basis Sets and Functionals comp_method->basis_set molecule_selection Choose Benchmark Molecules basis_set->molecule_selection calc_resonance Calculate Resonance Energies molecule_selection->calc_resonance data_comparison Compare Computational Results with Experimental/Benchmark Data calc_resonance->data_comparison exp_data Gather Experimental Data (e.g., Thermochemical Data) exp_data->data_comparison benchmark_db Utilize Benchmark Databases (e.g., BEGDB) benchmark_db->data_comparison error_analysis Perform Error Analysis (e.g., RMSE) data_comparison->error_analysis protocol_refinement Refine Computational Protocols error_analysis->protocol_refinement guide Publish Comparison Guide error_analysis->guide protocol_refinement->comp_method

References

A Comparative Analysis of Vibrational Frequencies in Benzene and Its Valence Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the vibrational frequencies of benzene (B151609) and two of its key valence isomers, Dewar benzene and benzvalene (B14751766). For researchers and professionals in chemistry and drug development, understanding the vibrational characteristics of these C₆H₆ isomers is crucial for their identification and for comprehending the relationship between molecular structure, strain, and spectroscopic properties. This analysis is supported by experimental data from infrared (IR) and Raman spectroscopy.

Isomeric Landscape of C₆H₆

Benzene is the archetypal aromatic compound, known for its exceptional stability due to electron delocalization within its planar, D₆h symmetry structure. Its valence isomers, such as Dewar benzene (bicyclo[1][1]hexa-2,5-diene) and benzvalene (tricyclo[3,1,0,0²,⁶]hex-3-ene), are non-aromatic, highly strained molecules with the same molecular formula but different connectivity.[2][3][4] These isomers exist at higher energy levels than benzene and can be interconverted through thermal or photochemical processes.[2][5] Their unique, strained bicyclic and tricyclic structures result in distinct vibrational spectra.

G Interconversion Pathways of Benzene Isomers Benzene Benzene (Ground State) Dewar_Benzene Dewar Benzene Benzene->Dewar_Benzene hv Benzvalene Benzvalene Benzene->Benzvalene hv Prismane Prismane Benzene->Prismane hv

A diagram illustrating the photochemical relationship between benzene and its valence isomers.

Experimental Protocols

The vibrational frequencies presented in this guide were determined using standard spectroscopic techniques, primarily Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy: Infrared spectra are typically recorded using a spectrophotometer, such as a Perkin-Elmer 180 model.[2] Samples can be analyzed in various phases to obtain comprehensive data:

  • Vapor Phase: Samples are introduced into a gas cell (e.g., 10 cm path length) with windows transparent to IR radiation, such as CsI.[2]

  • Polycrystalline Film: The compound is deposited as a thin film on a CsBr plate within a low-temperature cell and cooled (e.g., to 77 K) for analysis.[2]

  • Matrix Isolation: The sample is co-deposited with an inert gas (e.g., Ar or N₂) onto a cold window (e.g., at 6 K). This method isolates individual molecules and provides sharp, well-resolved spectral lines.[2]

A vibration is active in the IR spectrum if it causes a change in the molecule's dipole moment.[6][7]

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser source.[8] The scattered light is collected, typically at a 90° angle to the incident beam, and analyzed by a spectrometer.[8] The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.[8] A vibration is Raman active if it causes a change in the polarizability of the molecule.[9] For highly symmetric molecules like benzene, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa.[10]

Comparative Vibrational Frequency Data

The following table summarizes key experimental vibrational frequencies for benzene, Dewar benzene, and benzvalene. Frequencies are given in wavenumbers (cm⁻¹). Due to the different symmetries and structures, a direct one-to-one correlation of all modes is not possible; however, characteristic vibrations for C-H stretching, C=C stretching, and skeletal modes are compared.

Vibrational Mode Description Benzene (D₆h) Dewar Benzene [2][11]Benzvalene [2][12]
Symmetric C-H Stretch 3062 (A₁g)~3070~3080
Asymmetric C-H Stretch 3063 (E₁u)~3030~3040
C=C Stretch 1596 (E₂g)15631642
C-C Stretch / Ring Mode 992 (A₁g)10831270
Out-of-Plane C-H Bend 673 (A₂u)739750
Ring Puckering / Skeletal Mode 606 (E₂g)381 ('Wing Flapping')~535

Note: Assignments for Dewar benzene and benzvalene are complex due to extensive mixing of group vibrations. The descriptions are approximate.[2]

Discussion of Spectroscopic Differences

The vibrational spectra of Dewar benzene and benzvalene show significant deviations from that of benzene, reflecting their strained, non-aromatic nature.

  • C=C Stretching Frequencies: Both Dewar benzene and benzvalene exhibit what are described as "abnormal" C=C stretching frequencies.[2][11] In benzvalene, the C=C stretch is observed at a relatively high frequency (1642 cm⁻¹), while in Dewar benzene it is lower (1563 cm⁻¹). These shifts are indicative of σ-π interactions between the strained bridge bonds and the π-bonds within these molecules.[2]

  • Skeletal Modes: The most striking differences appear in the low-frequency skeletal modes. Dewar benzene possesses a characteristic low-frequency 'wing flapping' mode at 381 cm⁻¹, which corresponds to the motion of its two cyclobutene (B1205218) rings relative to each other.[2][11] This type of vibration is absent in the planar benzene molecule.

  • Symmetry and Activity: Benzene's high D₆h symmetry results in many vibrations being IR or Raman inactive, as dictated by selection rules.[1][10] The lower symmetries of Dewar benzene and benzvalene lead to a relaxation of these rules, resulting in more complex spectra with a greater number of active bands.

References

Safety Operating Guide

Navigating the Disposal of a Theoretical High-Energy Compound: 1,3,5-Cyclohexatriyne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information concerning the hypothetical proper disposal of 1,3,5-cyclohexatriyne. As a service to the research community, this guide addresses the procedural steps that would be necessary for handling a compound with such extreme predicted instability. Our goal is to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Attention Researchers, Scientists, and Drug Development Professionals: this compound, also known as benzotriyne, is a theoretical isomer of benzene (B151609).[1][2][3] It is considered to be highly unstable and has not been synthesized or isolated as a stable compound. Therefore, no standard disposal procedures exist for this compound. The following information is a hypothetical protocol based on its predicted properties as a high-energy, extremely reactive molecule and general best practices for disposing of explosive and unstable chemical waste.[4][5][6]

I. Immediate Safety and Hazard Assessment

Given its structure, this compound is predicted to be exceptionally unstable and prone to violent, explosive decomposition. It should be treated as a substance with a high potential for detonation from shock, friction, heat, or static discharge.

Core Principle: Under no circumstances should this compound be handled in anything other than trace amounts, likely as a transient intermediate in a highly controlled environment (e.g., matrix isolation at cryogenic temperatures). Direct handling and disposal of the bulk material are not feasible.

Personal Protective Equipment (PPE) - Hypothetical Minimum:

  • Full-body, flame-resistant laboratory coat.

  • Blast shield completely surrounding the experimental area.

  • Splash goggles and a face shield.

  • Heavy-duty, chemical-resistant gloves.

II. Hypothetical In-Situ Neutralization and Disposal Plan

Disposal would need to occur immediately following its generation within the reaction apparatus. The primary goal is to quench its reactivity in a controlled manner to form a more stable, less hazardous substance.

Experimental Protocol: Hypothetical Quenching Procedure

  • Inert Atmosphere: All operations must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) in a chemical fume hood or glove box designed for handling explosive materials.[4]

  • Low Temperature: The reaction vessel where this compound is hypothetically generated must be maintained at the lowest possible temperature to minimize the rate of decomposition.

  • Introduction of a Quenching Agent: A dilute solution of a trapping agent or a proton source (e.g., a hindered alcohol or a mild reducing agent) in a non-reactive solvent would be slowly introduced into the reaction mixture. The goal is to induce a controlled reaction to form a more stable product, such as benzene or a substituted benzene derivative.

  • Verification of Neutralization: Before any further steps, analytical methods (e.g., in-situ spectroscopy) would be required to confirm the complete consumption of the this compound intermediate.

  • Waste Collection: The resulting solution, now containing a more stable derivative, should be collected as hazardous waste. It must be segregated and clearly labeled, noting its origin from a high-energy reaction.[7][8]

  • Decontamination: All equipment that could have come into contact with this compound must be thoroughly decontaminated using the same quenching solution before being removed from the controlled environment.[4]

  • EHS Consultation: Your institution's Environmental Health and Safety (EHS) office must be consulted before attempting any experiment that could generate such a hazardous species.[9] They will provide guidance on waste management and emergency procedures.[5][9]

III. Quantitative Data Summary

As this compound is a theoretical compound, no experimental physical or chemical data is available. The table below presents computed properties for this compound alongside experimental data for the related, stable compound 1,3,5-Hexatriene for comparative purposes.

PropertyThis compound (Theoretical)(Z)-1,3,5-Hexatriene (Experimental)Significance for Disposal
Molecular Formula C₆C₆H₈The high degree of unsaturation in C₆ suggests extreme instability and high energy content, necessitating a quenching step before disposal.
Molecular Weight 72.06 g/mol 80.13 g/mol Affects the stoichiometry of any quenching reaction.
Physical State N/A (Predicted to be unstable)LiquidThe hypothetical waste would be in a solution after quenching.
Decomposition Predicted to be explosiveN/AThe primary hazard. Disposal must focus on preventing uncontrolled decomposition.
Incompatible Materials Virtually all substancesStrong oxidizing agentsDue to extreme reactivity, it must be handled in an inert environment, away from any potential reactants.

Data for this compound is from computational chemistry databases.[1][10] Data for (Z)-1,3,5-Hexatriene is from experimental sources.[11]

IV. Mandatory Visualizations

Logical Workflow for Disposal of a Hypothetical High-Energy Compound

The following diagram outlines the critical decision-making process for the safe management and disposal of a theoretical, highly unstable compound like this compound.

Disposal_Workflow start Generation of Hypothetical This compound assessment Immediate Hazard Assessment: Treat as Explosive start->assessment in_situ In-Situ Quenching/ Neutralization Protocol assessment->in_situ Proceed w/ extreme caution emergency EMERGENCY: Uncontrolled Reaction assessment->emergency Instability detected verify Verify Complete Reaction (Analytical Methods) in_situ->verify decon Decontaminate All Apparatus and Surfaces in_situ->decon verify->in_situ Incomplete, re-treat collect Collect Quenched Solution as Hazardous Waste verify->collect Reaction Complete label_waste Label Waste Container: 'Hazardous Waste, Quenched High-Energy Material' collect->label_waste ehs Arrange Pickup with EHS for Final Disposal label_waste->ehs decon->ehs stop Disposal Complete ehs->stop

Caption: Decision workflow for handling a theoretical, high-energy compound.

References

WARNING: 1,3,5-Cyclohexatriyne is a theoretical and extremely unstable molecule. It is not a commercially available chemical and cannot be handled under normal laboratory conditions. The following information is provided for theoretical and educational purposes only and outlines the extreme precautions that would be necessary if one were to attempt its synthesis and in-situ characterization.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a procedural framework for the hypothetical handling of 1,3,5-cyclohexatriyne, an extremely unstable isomer of benzene. Direct handling of this molecule is not feasible due to its high reactivity and tendency to decompose explosively. The following guidelines are based on protocols for handling highly energetic and unstable materials and should be considered a theoretical risk assessment.

Core Hazard Assessment

This compound is a high-energy isomer of benzene. Its structure, with alternating single and triple bonds in a six-membered ring, results in extreme ring strain and instability. It is predicted to decompose rapidly and energetically. Therefore, the primary hazards are:

  • Extreme Explosive Potential: Spontaneous and violent decomposition.

  • High Reactivity: Will react with air, moisture, and other materials.

  • Unknown Decomposition Products: The exact nature of decomposition products in various conditions is not well-characterized, but would likely include highly reactive species.

Engineering Controls and Personal Protective Equipment (PPE)

Given the extreme hazard level, a multi-layered approach to safety is mandatory, combining robust engineering controls with comprehensive PPE. The assumption is that this compound would only be generated in-situ for immediate analysis in a controlled environment.

Control/PPE Type Specification Rationale
Primary Engineering Control Remote Operation in a Reinforced Glovebox or Isolated Chamber: All operations must be conducted remotely using manipulators. The enclosure must be blast-proof.Prevents any direct physical contact and protects the operator from catastrophic decomposition (explosion).
Secondary Engineering Control High-Capacity Inert Atmosphere System: The enclosure must be continuously purged with an inert gas (e.g., Argon) to maintain O₂ and H₂O levels below 1 ppm.Prevents reaction with air and moisture, which could trigger decomposition.
Tertiary Engineering Control Blast Shielding: A polycarbonate or laminated safety glass blast shield must be placed between the operator and the experimental setup, even with remote operation.Provides an additional layer of protection in case of primary containment failure.
Body Protection Blast-Resistant and Fire-Retardant (FR) Laboratory Coat or Suit: Worn over personal clothing.Protects against thermal hazards and projectiles in the event of a breach of containment.
Hand Protection Not Applicable for Direct Handling: All manipulation must be remote. For setup and maintenance (with the system fully decontaminated), appropriate gloves for the precursor chemicals must be used.Direct handling is not possible. Glove selection during maintenance depends on the specific chemicals used in the setup.
Eye and Face Protection Full-Face Shield Worn Over Safety Goggles: The face shield must be worn at all times when in the laboratory, even when not directly observing the experiment.Protects against projectiles and chemical splashes in the event of a catastrophic failure that extends beyond the primary enclosure.
Emergency Systems Rapid Quench/Inerting System: A system to rapidly introduce a quenching agent or flood the chamber with inert gas to terminate the reaction in an emergency.Provides a mechanism to mitigate an uncontrolled reaction.

Hypothetical Operational and Disposal Plan

3.1. Synthesis and In-Situ Analysis Workflow

This workflow assumes the generation of trace amounts of this compound for spectroscopic analysis within a contained, high-vacuum, or inert atmosphere system.

G cluster_prep Preparation Phase (Remote) cluster_synthesis Synthesis & Analysis Phase (Automated Sequence) cluster_disposal Decontamination & Disposal Phase (Remote) A Verify and Test Remote Equipment B Introduce Precursors via Sealed, Purged Syringes A->B C Evacuate and Purge Reaction Chamber (x5) B->C D Initiate Precursor Reaction (e.g., Photolysis, Laser Ablation) C->D E In-Situ Spectroscopic Analysis (e.g., Mass Spec, IR) D->E F Data Acquisition E->F G Introduce Quenching Agent (e.g., Radical Scavenger) F->G H Allow System to Return to Ambient Temperature G->H I Vent Chamber through Scrubber/Activated Carbon H->I J Dispose of Reaction Vessel as Hazardous Waste I->J

Caption: Hypothetical workflow for the remote synthesis and analysis of this compound.

3.2. Decontamination and Disposal

  • Decontamination: The entire apparatus must be considered highly contaminated. After the experiment, the system should be remotely flooded with a quenching agent (e.g., a solution of a radical scavenger) to neutralize any unreacted precursors or reactive intermediates.

  • Venting: The reaction chamber should be slowly vented through a series of traps, including a scrubber and activated charcoal, to capture any volatile and reactive species.

  • Solid Waste: The entire reaction vessel and any contaminated components should be treated as explosive and reactive waste. They should not be handled directly. The sealed vessel should be placed in a designated container for reactive waste and disposed of by professional hazardous waste management services with experience in handling explosive materials.

Emergency Response Plan

In the event of an unexpected pressure increase, light emission, or other signs of uncontrolled decomposition, the only safe response is immediate evacuation.

G A Signs of Instability Detected (Pressure Spike, Light, Sound) B Automated Emergency System Triggered (Quench/Inert Gas Flood) A->B Automated Response C Immediate Evacuation of All Personnel A->C Human Response D Contact Emergency Response Team (EHS, Fire Department) C->D E Do Not Re-enter Laboratory D->E F Await 'All Clear' from Specialized Personnel E->F

Caption: Emergency response plan for a suspected uncontrolled decomposition event.

This guidance underscores that work with theoretical, high-energy molecules like this compound is fundamentally a research question in physical organic chemistry, not a routine synthetic or handling operation. The focus must be on maximum containment and remote operation to ensure personnel safety.

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